molecular formula C18H26ClN3O3 B000966 Prucalopride CAS No. 179474-81-8

Prucalopride

Numéro de catalogue: B000966
Numéro CAS: 179474-81-8
Poids moléculaire: 367.9 g/mol
Clé InChI: ZPMNHBXQOOVQJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prucalopride is a highly selective and specific 5-HT4 receptor agonist with proven prokinetic properties, making it an invaluable tool for gastrointestinal motility research. This compound potently stimulates colonic peristalsis by enhancing the release of neurotransmitters within the enteric nervous system, effectively increasing the frequency of spontaneous bowel movements. Extensive randomized controlled trials and meta-analyses have validated its efficacy in models of chronic idiopathic constipation, demonstrating significant increases in spontaneous bowel movements per week across various dosages. This compound is particularly useful for investigating slow-transit constipation and differentiating the pathophysiological mechanisms underlying functional bowel disorders. Its well-characterized safety profile and absence of significant cardiac arrhythmogenic potential, due to its high selectivity for the 5-HT4 receptor, make it a reliable compound for in vitro and in vivo pharmacological studies. Researchers utilize this high-purity compound to explore novel therapeutic approaches for constipation-predominant irritable bowel syndrome (IBS-C) and other gastrointestinal motor disorders.

Propriétés

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNHBXQOOVQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057670
Record name Prucalopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Prucalopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

179474-81-8
Record name Prucalopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179474-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prucalopride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prucalopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prucalopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prucalopride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUCALOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09IUW5TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>196 ºC
Record name Prucalopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Prucalopride's Mechanism of Action on Enteric Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prucalopride is a high-affinity, highly selective serotonin (B10506) 5-HT₄ receptor agonist that primarily targets enteric neurons to enhance gastrointestinal motility. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission within the enteric nervous system (ENS). By activating 5-HT₄ receptors on presynaptic cholinergic terminals, this compound initiates a Gs protein-coupled signaling cascade, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent protein kinase A (PKA) activation. This cascade facilitates the release of acetylcholine (B1216132) (ACh), which in turn stimulates muscarinic receptors on smooth muscle cells, leading to coordinated contractions of the longitudinal muscle and relaxation of the circular muscle, thereby promoting peristalsis.[1][2] Beyond its prokinetic effects, this compound also exhibits neuroprotective properties, shielding enteric neurons from oxidative stress-induced apoptosis by inhibiting caspase-3 and caspase-9 activation.[3][4] This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action on enteric neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Data Presentation

The following tables summarize the quantitative data regarding this compound's pharmacological profile.

Table 1: Receptor Binding Affinity and Selectivity of this compound

Receptor SubtypeSpecies/TissueParameterValueReference
5-HT₄ₐHuman (recombinant)pKi8.6[2]
5-HT₄bHuman (recombinant)pKi8.1[2]
Dopamine D₄HumanpKi5.63[2]
5-HT₃MousepKi5.41[2]
σ₁HumanpKi5.43[2]
5-HT₄ Receptor Isoforms-Selectivity>290-fold over other receptors[2]

Table 2: Functional Activity of this compound

AssayTissue/Cell TypeParameterValueReference
Neuronal Survival (vs. H₂O₂ induced injury)SH-SY5Y cells% Neuronal Survival (1 nM this compound)73.5% ± 0.1%[3]
Neuronal Survival (H₂O₂ control)SH-SY5Y cells% Neuronal Survival33.3% ± 0.1%[3]
L-type Ca²⁺ Current (ICaL) IncreaseHuman Atrial Myocytes% Increase (10 µM this compound)98% ± 15%[5]
Action Potential Duration (APD₅₀) IncreaseHuman Atrial MyocytesChange (10 µM this compound)+5 ms (B15284909) (from 12 ± 2 to 17 ± 3 ms)[5]

Core Mechanism of Action on Enteric Neurons

This compound's primary effect on the gastrointestinal tract is mediated through its action on the enteric nervous system, the intrinsic nervous system of the gut.

Selective 5-HT₄ Receptor Agonism

This compound is a benzofuran (B130515) derivative that acts as a selective agonist at 5-HT₄ receptors.[2] These receptors are G-protein coupled receptors (GPCRs) widely expressed on enteric neurons, particularly cholinergic neurons within the myenteric and submucosal plexuses.[2][6] this compound exhibits high affinity for 5-HT₄ receptor isoforms, which is crucial for its potent prokinetic activity.[2]

Gs-Protein Coupled Signaling Cascade

Upon binding to the 5-HT₄ receptor on the presynaptic membrane of a cholinergic enteric neuron, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration is a key step in the downstream signaling pathway.

cluster_presynaptic Presynaptic Cholinergic Neuron This compound This compound HT4R 5-HT4 Receptor This compound->HT4R binds Gs Gs Protein (α, β, γ) HT4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates ACh_Vesicle Acetylcholine Vesicle PKA->ACh_Vesicle phosphorylates targets, facilitates fusion ACh ACh ACh_Vesicle->ACh releases Postsynaptic Postsynaptic Neuron / Smooth Muscle Cell ACh->Postsynaptic binds to muscarinic receptors

This compound's primary signaling pathway in enteric neurons.
PKA-Mediated Facilitation of Acetylcholine Release

The elevated levels of cAMP activate Protein Kinase A (PKA), a key enzyme that phosphorylates various intracellular proteins. In the context of neurotransmission, PKA is thought to phosphorylate proteins associated with the synaptic vesicle release machinery. While the exact targets in enteric neurons are still under investigation, potential substrates include components of the SNARE complex (like SNAP-25) and other regulatory proteins (such as Synapsin-1 and RIM1), which are involved in the docking, priming, and fusion of synaptic vesicles with the presynaptic membrane. This phosphorylation enhances the efficiency of acetylcholine release from the presynaptic terminal in response to an action potential.[7]

Neuroprotective Effects

Beyond its role in motility, this compound demonstrates significant neuroprotective effects on enteric neurons.[3] In experimental models of oxidative stress, this compound has been shown to protect neurons from apoptosis.[3][4] This neuroprotection is mediated, at least in part, by the inhibition of the apoptotic cascade, specifically through the reduction of caspase-3 and caspase-9 activation.[3] This suggests that 5-HT₄ receptor activation can trigger pro-survival pathways in enteric neurons.

Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Caspase9 Caspase-9 (Initiator) Oxidative_Stress->Caspase9 activates This compound This compound HT4R 5-HT4 Receptor This compound->HT4R activates Pro_survival Pro-survival Signaling HT4R->Pro_survival initiates Pro_survival->Caspase9 inhibits Caspase3 Caspase-3 (Effector) Pro_survival->Caspase3 inhibits Neuronal_Survival Neuronal Survival Pro_survival->Neuronal_Survival promotes Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Neuroprotective signaling pathway of this compound.

Experimental Protocols

Assessment of Neuroprotective Effects using Sulforhodamine B (SRB) Assay

This protocol is adapted from studies evaluating the neuroprotective effects of this compound on neuronal cell lines.[3][4]

  • Objective: To quantify the viability of neuronal cells after exposure to an oxidative stressor in the presence or absence of this compound.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Cells are allowed to adhere for 24 hours.

  • Treatment:

    • A stock solution of this compound is prepared and diluted to the desired final concentrations (e.g., 1 nM).

    • Cells are pre-treated with this compound for a specified duration (e.g., 30 minutes).

    • An oxidative stressor, such as hydrogen peroxide (H₂O₂), is added to the wells at a final concentration known to induce apoptosis (e.g., 200 µM).

    • Control wells include untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.

    • For specificity, a 5-HT₄ antagonist (e.g., GR113808) can be added prior to this compound.

    • The plates are incubated for a defined period (e.g., 24 hours).

  • SRB Staining:

    • The culture medium is discarded, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

    • The plates are washed five times with deionized water and air-dried.

    • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

    • Unbound SRB is removed by washing four times with 1% acetic acid.

    • The plates are air-dried completely.

  • Measurement:

    • 100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

    • The absorbance is measured at 510-570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the total cellular protein mass, which reflects cell viability. The percentage of neuronal survival is calculated relative to the untreated control wells.

Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_this compound Add this compound (e.g., 1 nM) Incubate_24h_1->Add_this compound Incubate_30min Incubate for 30 min Add_this compound->Incubate_30min Add_H2O2 Add H₂O₂ (e.g., 200 µM) Incubate_30min->Add_H2O2 Incubate_24h_2 Incubate for 24h Add_H2O2->Incubate_24h_2 Fix_Cells Fix cells with 10% TCA Incubate_24h_2->Fix_Cells Wash_Dry_1 Wash with water and air dry Fix_Cells->Wash_Dry_1 Stain_SRB Stain with 0.4% SRB solution Wash_Dry_1->Stain_SRB Wash_Dry_2 Wash with 1% acetic acid and air dry Stain_SRB->Wash_Dry_2 Solubilize Solubilize dye with 10 mM Tris base Wash_Dry_2->Solubilize Measure_Absorbance Measure absorbance at 510-570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the Sulforhodamine B (SRB) assay.
Measurement of Acetylcholine Release using Tritium (B154650) Outflow

This protocol is a generalized method for measuring neurotransmitter release from isolated intestinal preparations, which can be adapted to study the effects of this compound.

  • Objective: To quantify the release of acetylcholine from enteric neurons in response to electrical stimulation and modulation by this compound.

  • Tissue Preparation:

    • Segments of guinea pig ileum are isolated and the longitudinal muscle with the attached myenteric plexus (LMMP) is dissected.

    • The LMMP strips are mounted in an organ bath under a resting tension.

  • Radiolabeling:

    • The tissue is incubated with [³H]-choline in Krebs solution to allow for the uptake of the precursor and its conversion to [³H]-acetylcholine by cholinergic neurons.

    • A cholinesterase inhibitor (e.g., physostigmine) is typically included to prevent the degradation of the released acetylcholine.

  • Perfusion and Stimulation:

    • The preparations are superfused with Krebs solution at a constant flow rate to establish a stable baseline of tritium outflow.

    • Fractions of the superfusate are collected at regular intervals (e.g., every 2-5 minutes).

    • Electrical field stimulation (EFS) is applied to evoke neuronal depolarization and neurotransmitter release.

    • This compound, at various concentrations, is added to the superfusion medium before and during EFS to assess its modulatory effect on acetylcholine release.

  • Measurement:

    • The radioactivity in each collected fraction is determined by liquid scintillation counting.

  • Data Analysis: The release of [³H]-acetylcholine is expressed as a fractional release rate. The effect of this compound is quantified by comparing the EFS-evoked tritium outflow in the presence and absence of the drug.

Conclusion

This compound's mechanism of action on enteric neurons is a well-defined process initiated by its selective agonism at 5-HT₄ receptors. This triggers a canonical Gs-cAMP-PKA signaling pathway that culminates in the enhanced release of acetylcholine, a key excitatory neurotransmitter in the gut. This pro-cholinergic effect directly translates to the prokinetic properties of the drug, making it an effective treatment for chronic constipation.[1][2] Furthermore, the neuroprotective effects of this compound, mediated by the inhibition of apoptotic pathways, suggest a potential for this drug in a broader range of gastrointestinal disorders characterized by neuronal damage.[3] The detailed understanding of these mechanisms, supported by quantitative pharmacological data and robust experimental methodologies, provides a solid foundation for further research and the development of novel therapies targeting the enteric nervous system.

References

Prucalopride's Affinity for 5-HT4 Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a key therapeutic agent for chronic idiopathic constipation.[1][2][3][4] Its efficacy and favorable safety profile are largely attributed to its high selectivity for the 5-HT4 receptor, minimizing off-target effects that plagued earlier, non-selective 5-HT4 agonists.[1][2][3][5] This technical guide provides an in-depth analysis of this compound's selectivity for 5-HT4 receptor subtypes, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Selectivity Profile

This compound demonstrates high affinity for multiple 5-HT4 receptor splice variants. The following tables summarize its binding affinity (pKi), potency (pEC50), and intrinsic activity at various human 5-HT4 receptor isoforms, as well as its selectivity over other receptor types.

Table 1: this compound Affinity and Activity at Human 5-HT4 Receptor Splice Variants

Receptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)Intrinsic Activity (vs. 5-HT)
5-HT4a8.67.20.82 (partial agonist)
5-HT4b8.17.30.86 (partial agonist)
5-HT4g7.48.0Full agonist
5-HT4i7.87.20.78 (partial agonist)

Data compiled from a study by Beke et al. (2005).[6]

Table 2: this compound Selectivity Profile Against Other Receptors

Receptor/ChannelBinding Affinity (pKi)Fold Selectivity for 5-HT4a
Dopamine D4 (human)5.63>290-fold
5-HT3 (mouse)5.41>290-fold
σ1 (human)5.43>290-fold
hERG channelLow affinity (no significant inhibition at therapeutic concentrations)-

Selectivity data is based on a comparison with the pKi value for the 5-HT4a receptor isoform.[7]

Signaling Pathway and Experimental Workflow

To understand the functional consequences of this compound's receptor engagement, it is crucial to visualize the downstream signaling cascade and the experimental procedures used to quantify its activity.

5-HT4 Receptor Signaling Cascade

Activation of the 5-HT4 receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade, primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of 5-HT4 receptor stimulation, such as enhanced acetylcholine (B1216132) release from enteric neurons, promoting gastrointestinal motility.[1]

5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HT4R 5-HT4 Receptor This compound->HT4R Binds to G_Protein Gs Protein (α, β, γ) HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response Leads to

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Prucalopride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of prucalopride, a selective, high-affinity 5-HT4 receptor agonist. The information presented herein is curated from a variety of preclinical studies conducted in key animal models, offering valuable insights for researchers and professionals involved in drug development and gastrointestinal pharmacology.

Executive Summary

This compound is a prokinetic agent that enhances gastrointestinal motility. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is fundamental to predicting its pharmacokinetic behavior in humans. This document summarizes key pharmacokinetic parameters in rats, and discusses available data for dogs and rabbits. It also details the experimental methodologies employed in these studies and visualizes the underlying signaling pathway and experimental workflows.

Pharmacokinetic Data in Preclinical Species

The following tables summarize the available quantitative pharmacokinetic data for this compound in various preclinical models. A notable data gap exists for comprehensive pharmacokinetic parameters in dogs and rabbits, despite qualitative evidence suggesting high bioavailability in dogs.

Table 1: Oral Pharmacokinetics of this compound in Male Sprague-Dawley Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
1.021.71 ± 4.281.059.30 ± 9.4318.21 ± 0.69Data Not Available
Data from a study determining this compound in rat plasma and tissues by UPLC-MS/MS.[1]

Table 2: Oral and Intravenous Pharmacokinetics of this compound in Dogs

Route of AdministrationDoseCmaxTmaxAUCBioavailability (%)
OralVariousData Not AvailableData Not AvailableData Not AvailableData Not AvailableHigh (inferred)[2][3]
IntravenousVariousData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Qualitative data suggests high bioavailability as oral and intravenous doses were found to be equipotent in stimulating giant migrating contractions.[3][4]

Table 3: Oral and Intravenous Pharmacokinetics of this compound in Rabbits

Route of AdministrationDoseCmaxTmaxAUCBioavailability (%)
OralData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
IntravenousData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Specific pharmacokinetic data for this compound in rabbits is not readily available in the public domain.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the preclinical pharmacokinetic evaluation of this compound.

Animal Models
  • Rats: Male Sprague-Dawley rats are commonly used.

  • Dogs: Beagle dogs are a frequently used non-rodent species.[5]

  • Rabbits: New Zealand White rabbits have been used in pharmacodynamic studies of this compound.[6]

Drug Administration
  • Oral Administration (Rats): this compound is typically administered via oral gavage. The drug is often dissolved in a suitable vehicle, such as sterile water.

  • Oral Administration (Dogs): Oral administration in dogs can be achieved through gelatin capsules or by oral gavage.[5]

  • Intravenous Administration: For bioavailability studies, this compound is administered intravenously, typically into a major vein such as the jugular or cephalic vein. The solution is administered as a bolus or a short infusion.

Blood Sample Collection
  • Rats: Blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or via cardiac puncture under anesthesia for terminal samples.

  • Dogs: Blood samples are typically collected from the jugular or cephalic vein.[7] For serial sampling, an indwelling catheter may be placed.

  • Rabbits: The marginal ear vein is a common site for blood collection in rabbits. For frequent sampling, an indwelling catheter can be utilized.

A typical blood sampling schedule for a pharmacokinetic study would involve collections at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[8]

Plasma Preparation and Storage
  • Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • The tubes are then centrifuged to separate the plasma.

  • The resulting plasma supernatant is carefully transferred to clean tubes.

  • Plasma samples are stored frozen at -20°C or -80°C until analysis to ensure stability of the analyte.[8]

Bioanalytical Method for this compound Quantification

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is the standard for quantifying this compound in plasma samples.[1]

  • Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma. This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to pellet the precipitated proteins.

  • Chromatography: The supernatant is then injected into the UHPLC system. Separation is achieved on a C18 analytical column using a gradient mobile phase, often consisting of acetonitrile and water with a modifier like formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for this compound are monitored for quantification.

Visualizations: Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: 5-HT4 Receptor Signaling

This compound exerts its prokinetic effects by acting as a selective agonist at 5-HT4 receptors located on enteric neurons. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to enhanced gastrointestinal motility.

This compound 5-HT4 Receptor Signaling Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates ACh_release Increased Acetylcholine (ACh) Release PKA->ACh_release CREB->ACh_release GI_motility Enhanced Gastrointestinal Motility ACh_release->GI_motility Leads to

This compound 5-HT4 Receptor Signaling Pathway
Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of this compound.

Preclinical Pharmacokinetic Study Workflow start Study Initiation animal_prep Animal Acclimation & Fasting start->animal_prep dosing This compound Administration (Oral or IV) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis Bioanalysis (UHPLC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end Data Reporting pk_analysis->end

Preclinical Pharmacokinetic Study Workflow

Conclusion

This technical guide provides a summary of the available preclinical pharmacokinetic data for this compound, with a focus on rats, dogs, and rabbits. While quantitative data for rats is available, there is a clear need for more detailed pharmacokinetic studies in dogs and rabbits to provide a more complete preclinical profile and to confirm the high bioavailability suggested by pharmacodynamic data. The detailed experimental protocols and workflow diagrams presented here offer a practical guide for researchers designing and conducting future preclinical evaluations of this compound and other 5-HT4 receptor agonists.

References

Off-target effects of Prucalopride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Off-Target Effects of Prucalopride at High Concentrations

Introduction

This compound is a high-affinity, selective serotonin (B10506) type 4 (5-HT₄) receptor agonist developed for the treatment of chronic idiopathic constipation (CIC).[1][2] Its therapeutic action is primarily mediated by the activation of 5-HT₄ receptors in the gastrointestinal tract, which enhances colonic peristalsis and increases bowel motility.[3] Unlike previous generations of 5-HT₄ agonists, such as cisapride (B12094) and tegaserod, this compound was designed for high selectivity to minimize the potential for off-target effects, particularly adverse cardiovascular events that led to the withdrawal of earlier drugs.[4][5]

This technical guide provides a comprehensive overview of the off-target pharmacology of this compound, focusing on its effects at supratherapeutic or high concentrations. It consolidates quantitative data on receptor binding and functional inhibition, details the experimental protocols used for these assessments, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

Off-Target Binding Profile

While this compound is highly selective, in vitro studies have demonstrated weak interactions with other receptors and channels at concentrations significantly exceeding those achieved in clinical practice. The binding affinity of this compound for its primary target, the 5-HT₄ receptor, is at least 150-fold higher than for any other receptor studied.[3][6][7]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ) of this compound for its target 5-HT₄ receptors and various off-target sites identified at high concentrations.

Receptor/SiteSpeciesBinding Affinity (Kᵢ)Fold Selectivity vs. 5-HT₄ₐReference(s)
Primary Target
5-HT₄ₐHuman2.5 nM1x[7]
5-HT₄ₑHuman8.0 nM3.2x[7][8]
Off-Target Sites
Dopamine (B1211576) D₄Human1.6 - 2.4 µM~640x - 960x[7]
5-HT₂ₑHuman2.2 µM~880x[7]
5-HT₃Mouse3.5 - 3.8 µM~1400x - 1520x[7]
Dopamine D₂RatAntagonism observed at doses >5 mg/kg in vivoN/A[9]

Kᵢ: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

cluster_this compound This compound Concentration cluster_receptors Receptor Targets Therapeutic Therapeutic 5HT4 5-HT₄ Receptor (Primary Target) Therapeutic->5HT4 High Affinity (Therapeutic Effect) Off_Targets Off-Target Receptors (D₂, D₄, 5-HT₂ₑ, 5-HT₃, hERG) High High High->5HT4 Saturation High->Off_Targets Low Affinity (Off-Target Effects)

Figure 1: this compound Receptor Selectivity.

Pharmacological Effects at Supratherapeutic Concentrations

At high concentrations, this compound's interaction with off-target sites can lead to measurable pharmacological effects, primarily related to the cardiovascular system (hERG channel) and dopaminergic pathways.

Cardiovascular Effects: hERG Potassium Channel Interaction

Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern for many drugs, as inhibition can prolong the QT interval and increase the risk of life-threatening arrhythmias.[10][11] Extensive nonclinical and clinical studies have demonstrated that this compound has a very low affinity for the hERG channel.

CompoundIC₅₀ for hERG InhibitionTherapeutic CₘₐₓSafety Margin (IC₅₀ / Cₘₐₓ)Reference(s)
This compound 4.1 - 22 µM~20 nM>200x - 1100x[3][6][11][12]
Cisapride 0.24 µM~26 nM<10x[12][13]

IC₅₀: Half-maximal inhibitory concentration. Cₘₐₓ: Maximum plasma concentration at therapeutic doses.

This compound inhibits the hERG channel in a concentration-dependent manner, but only at levels that are orders of magnitude higher than therapeutic plasma concentrations.[6][11] In a thorough QT study in healthy volunteers, this compound at both therapeutic (2 mg) and supratherapeutic (10 mg) doses did not induce any clinically significant effects on cardiac repolarization or QT interval prolongation.[13]

Dopamine D₂ Receptor Antagonism

In non-clinical studies, specifically in rats, very high doses of this compound (>5 mg/kg) were found to induce hyperprolactinemia.[9] This effect is attributed to an antagonistic action at the dopamine D₂ receptor, as D₂ receptor activation normally inhibits prolactin release from the pituitary gland.[9][14] This effect is not considered clinically relevant for humans at the recommended therapeutic dose of 2 mg daily.

cluster_pathway Dopamine D₂ Receptor Signaling Pathway cluster_drug High-Concentration this compound Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Gi Gᵢ/ₒ Protein D2R->Gi Activates Prolactin_High Prolactin Release (Disinhibited) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Prolactin Prolactin Release (Inhibited) cAMP->Prolactin This compound This compound (High Conc.) This compound->D2R Antagonizes

Figure 2: Dopamine D₂ Receptor Signaling.

Experimental Protocols

The characterization of this compound's off-target effects relies on established in vitro pharmacological assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for various receptors (e.g., 5-HT subtypes, dopamine receptors).

  • Methodology:

    • Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines or specific tissues.

    • Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) is incubated with the membrane preparation.

    • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound). This compound competes with the radioligand for binding to the receptor.

    • Separation: Bound and free radioligand are separated via rapid filtration.

    • Quantification: The radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.

    • Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

hERG Channel Electrophysiology (Whole-Cell Patch-Clamp)

This is the gold-standard method for assessing a drug's potential to inhibit the hERG potassium channel.[11]

  • Objective: To measure the effect of this compound on the electrical current flowing through hERG channels.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the gene encoding the hERG channel.[11]

    • Cell Preparation: A single transfected cell is isolated for recording.

    • Patch-Clamp: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Voltage Clamp: The membrane potential is controlled (clamped) by the patch-clamp amplifier. A specific voltage protocol is applied to elicit hERG channel currents. This typically involves a depolarizing pulse to open and then inactivate the channels, followed by a repolarizing step where the characteristic "tail current" is measured.

    • Drug Application: After obtaining a stable baseline recording, this compound is applied to the cell at various concentrations via a perfusion system.

    • Data Acquisition: The hERG current is recorded before, during, and after drug application. The percentage of current inhibition at each concentration is calculated.

    • Analysis: A concentration-response curve is plotted to determine the IC₅₀ value for hERG channel block.

cluster_workflow Experimental Workflow: hERG Patch-Clamp Assay Start Start: hERG-transfected HEK293 Cells Isolate Isolate Single Cell Start->Isolate Patch Establish Whole-Cell Patch-Clamp Configuration Isolate->Patch Record_Base Record Baseline hERG Current (Voltage Protocol) Patch->Record_Base Apply_Pru Apply this compound (Increasing Concentrations) Record_Base->Apply_Pru Record_Drug Record hERG Current at each Concentration Apply_Pru->Record_Drug Washout Washout and Record Recovery Record_Drug->Washout Analyze Analyze Data: Calculate % Inhibition Washout->Analyze End End: Determine IC₅₀ Value Analyze->End

Figure 3: hERG Channel Assay Workflow.

Conclusion

This compound demonstrates a high degree of selectivity for the 5-HT₄ receptor, which underpins its favorable safety profile compared to earlier, non-selective prokinetic agents.[4][15] While in vitro and non-clinical studies have identified interactions with off-target sites such as the hERG channel and dopamine D₂ receptors, these effects only occur at concentrations that are several hundred to over a thousand times higher than the maximum therapeutic plasma levels observed in humans.[6] The comprehensive cardiovascular safety data from non-clinical studies, dedicated clinical QT trials, and large-scale observational studies have not raised concerns regarding the impact of this compound treatment on cardiovascular parameters at approved doses.[5][16] Therefore, the potential for clinically relevant off-target effects of this compound at its recommended therapeutic dose is considered to be low.

References

Prucalopride and the Gut Microbiome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is an established prokinetic agent for the treatment of chronic idiopathic constipation. Its mechanism of action centers on the stimulation of colonic peristalsis, leading to improved bowel function. While the clinical efficacy and safety of this compound are well-documented, its impact on the complex ecosystem of the gut microbiome is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the gut microbiome, targeted at researchers, scientists, and drug development professionals. The available data, primarily from preclinical models, suggests a potential for this compound to modulate the composition of the gut microbiota. This document summarizes the existing quantitative data, details relevant experimental protocols, and outlines the key signaling pathways involved. It also provides a roadmap for future research to elucidate the intricate interplay between this compound and the gut microbiome in a clinical context.

Introduction

The human gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, including metabolism, immunity, and even neurotransmission. Alterations in the gut microbial composition, termed dysbiosis, have been implicated in a range of gastrointestinal and systemic disorders. This compound, by altering the gut environment through its prokinetic effects, may indirectly influence the microbial landscape. Understanding this interaction is crucial for a holistic comprehension of the drug's therapeutic effects and for identifying potential biomarkers for treatment response.

This compound's Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its prokinetic effects by selectively agonizing the 5-HT4 receptors located on enteric neurons.[1][2][3][4] This interaction triggers a signaling cascade that ultimately enhances colonic motility.

Murine_Study_Workflow cluster_animal_model Animal Model and Treatment cluster_sampling Sample Collection cluster_analysis Microbiome Analysis Mice C57BL/6J Mice Constipation Loperamide-induced Constipation Model Mice->Constipation Treatment This compound Administration (Oral Gavage) Constipation->Treatment Fecal_Collection Fecal Sample Collection (End of Treatment) Treatment->Fecal_Collection DNA_Extraction Microbial DNA Extraction Fecal_Collection->DNA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (Alpha Diversity, etc.) Sequencing->Data_Analysis Human_Study_Workflow cluster_recruitment Patient Recruitment and Baseline cluster_intervention Intervention cluster_followup Follow-up and Analysis Patients Patients with Chronic Idiopathic Constipation Informed_Consent Informed Consent Patients->Informed_Consent Baseline_Sampling Baseline Fecal Sample and Clinical Data Collection Informed_Consent->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization Prucalopride_Group This compound Treatment (e.g., 2 mg/day for 12 weeks) Randomization->Prucalopride_Group Placebo_Group Placebo Control Randomization->Placebo_Group Followup_Sampling Follow-up Fecal Samples (e.g., Weeks 4, 8, 12) Prucalopride_Group->Followup_Sampling Placebo_Group->Followup_Sampling Microbiome_Analysis 16S rRNA or Shotgun Metagenomic Sequencing Followup_Sampling->Microbiome_Analysis Data_Integration Integration of Microbiome and Clinical Data Microbiome_Analysis->Data_Integration

References

The Journey of a Prokinetic Agent: A Technical Guide to the Discovery and Synthesis of Prucalopride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride, marketed under brand names such as Resolor and Motegrity, is a significant advancement in the management of chronic idiopathic constipation (CIC). It functions as a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist, a mechanism that distinguishes it from previous prokinetic agents and contributes to its favorable safety profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships of this compound and its analogs, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Development

This compound, a dihydro-benzofuran-carboxamide derivative, was developed to address the need for a gastrointestinal prokinetic agent with high selectivity for the 5-HT₄ receptor. Earlier 5-HT₄ receptor agonists, such as cisapride (B12094) and tegaserod, were withdrawn or restricted due to off-target effects, particularly cardiovascular risks associated with interactions with other receptors and channels. This compound's development focused on achieving high selectivity to minimize such adverse effects. It was approved for medical use in the European Union in 2009 and in the United States in 2018.

Mechanism of Action: 5-HT₄ Receptor Signaling

This compound exerts its prokinetic effects by selectively binding to and activating 5-HT₄ receptors located on enteric neurons. This activation stimulates peristalsis and colonic mass movements, thereby normalizing bowel function. The signaling pathway initiated by 5-HT₄ receptor activation is primarily mediated by the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which is believed to play a crucial role in the downstream effects on neuronal excitability and neurotransmitter release.

Prucalopride_Synthesis_Workflow General Synthetic Workflow for this compound cluster_intermediates Key Intermediates Intermediate_A 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Coupling Amide Coupling Intermediate_A->Coupling Intermediate_B 1-(3-methoxypropyl)-4-piperidinamine Intermediate_B->Coupling Prucalopride_Base This compound (Free Base) Coupling->Prucalopride_Base Salt_Formation Salt Formation (with Succinic Acid) Prucalopride_Base->Salt_Formation Prucalopride_Succinate This compound Succinate Salt_Formation->Prucalopride_Succinate

Methodological & Application

Application Note: Quantification of Prucalopride in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantification of prucalopride in human plasma. The primary method detailed is a highly sensitive and robust Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS), which is ideal for pharmacokinetic studies due to its low limit of quantification.[1][2][3] Additionally, alternative HPLC-UV methods are summarized for comparison.

Introduction

This compound is a selective, high-affinity serotonin (B10506) (5-HT4) receptor agonist that promotes gut motility and is used to treat chronic constipation.[4][5] Accurate measurement of this compound concentrations in plasma is essential for conducting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][6] This note describes validated bioanalytical methods for its quantification.

Data Presentation: Comparison of Analytical Methods

Several methods have been established for this compound quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity, while HPLC with Ultraviolet (UV) detection provides a more accessible alternative. The key parameters of various published methods are summarized below.

ParameterMethod 1: UHPLC-MS/MS[1][2][3]Method 2: LC-MS/MS[7]Method 3: HPLC-UV[6][8]
Column Waters ACQUITY HSS C18 (2.1x50 mm, 1.8µm)Kromasil C18BDS Hypersil C8 (250x4.6 mm, 5µ)
Mobile Phase Acetonitrile (B52724) / Water with 0.1% Formic Acid (Gradient)Methanol (B129727) / 5mM Ammonium Formate with 0.1% Formic Acid (80:20)Methanol / 0.1% Formic Acid (80:20)
Flow Rate 0.2 mL/min1.0 mL/min1.0 mL/min
Internal Standard Carbamazepine (B1668303)This compound-13CD3Not specified
Detection ESI+ MRM (m/z 367.99→195.89)ESI+ MRM (m/z 368.0→196.0)UV at 276 nm
Linearity Range 0.1 - 100 ng/mL0.05 - 12 ng/mL50 - 500 ng/mL
LLOQ 0.1 ng/mL0.05 ng/mL50 ng/mL
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
Recovery ~90-110%~90%Not specified

Experimental Protocol: UHPLC-MS/MS Method

This section details the protocol for the highly sensitive UHPLC-MS/MS method (Method 1) for quantifying this compound in plasma.[1][2]

Materials and Reagents
  • This compound reference standard

  • Carbamazepine (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (reagent grade)

  • Human plasma with anticoagulant (e.g., heparin)

  • Deionized water

Instrumentation
  • UHPLC system (e.g., Waters ACQUITY)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQD).[1][2][3]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and carbamazepine (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve (e.g., concentrations ranging from 1 to 1000 ng/mL).

  • IS Working Solution: Dilute the carbamazepine stock solution with methanol to a final concentration of 50 ng/mL.

  • Calibration Standards and QC Samples: Prepare calibration standards (e.g., 0.1, 0.2, 5, 10, 50, 100 ng/mL) and QC samples (low, mid, high concentrations) by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL Carbamazepine) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

UHPLC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS C18 (2.1mm x 50mm, 1.8µm).[1][2][3]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.2 mL/min.[1][2]

  • Gradient Program: A suitable gradient should be optimized to ensure separation from matrix components.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • This compound: m/z 367.99 → 195.89.[1][2]

      • Carbamazepine (IS): m/z 236.97 → 194.04.[1][2]

Data Analysis
  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression model.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Validation Summary
  • Linearity: The method demonstrates excellent linearity within the range of 0.1-100 ng/mL, with a correlation coefficient (r) > 0.99.[1][2]

  • Precision and Accuracy: Intra- and inter-day precision values are typically ≤7.8%, with accuracies ranging from -3.0% to 8.5%.[1][2]

  • Recovery: Extraction recovery for this compound is consistently between 90.0% and 110.0%.[1][2]

  • Matrix Effect: The method shows acceptable and minimal matrix effects.[1][2]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for this compound quantification in plasma.

Prucalopride_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma 1. Plasma Sample (100 µL) Spike_IS 2. Spike Internal Standard (Carbamazepine) Plasma->Spike_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike_IS->Precipitate Centrifuge 4. Vortex & Centrifuge Precipitate->Centrifuge Supernatant 5. Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Analysis 6. UHPLC-MS/MS Analysis Supernatant->Analysis Data 7. Data Processing (Peak Area Ratio) Analysis->Data Quant 8. Quantification (Calibration Curve) Data->Quant

Caption: Workflow for this compound Quantification in Plasma.

References

Application Notes and Protocols for Developing a Stable Cell Line Expressing 5-HT4 Receptors for Prucalopride Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The serotonin (B10506) 4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR), is a key target in drug discovery for gastrointestinal motility disorders. Prucalopride, a high-affinity, selective 5-HT4 receptor agonist, is an approved treatment for chronic idiopathic constipation.[1][2] Its mechanism of action involves stimulating the 5-HT4 receptors in the gastrointestinal tract, which enhances peristalsis.[1][3] To facilitate the screening and development of novel 5-HT4 receptor agonists like this compound, a robust and reliable cell-based assay system is essential. This document provides detailed protocols for the development of a stable cell line expressing the human 5-HT4 receptor and its subsequent use in functional screening assays.

The generation of a stable cell line, which has integrated the 5-HT4 receptor gene into its genome, ensures consistent and reproducible receptor expression over multiple passages.[4][5] This is a significant advantage over transient transfection methods for large-scale screening campaigns.[5] This application note details the necessary steps from vector selection and transfection to clonal selection and functional characterization of the stable cell line. The primary host cell lines discussed are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, both of which are widely used for their high transfection efficiency and robust growth characteristics.[6][7]

Signaling Pathways of the 5-HT4 Receptor

The 5-HT4 receptor primarily signals through the Gαs protein pathway. Upon agonist binding, such as this compound, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] This increase in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in a cellular response. Additionally, there is evidence for a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase.[4]

Experimental_Workflow cluster_vector Vector Construction cluster_cell_line Stable Cell Line Generation cluster_validation Clone Validation cluster_screening Compound Screening Vector Human 5-HT4 Receptor cDNA Cloned into Expression Vector (e.g., pcDNA3.1 or Lentiviral) Transfection Transfection into Host Cells (HEK293 or CHO) Vector->Transfection Selection Antibiotic Selection (e.g., G418, Puromycin) Transfection->Selection Isolation Single Colony Isolation and Expansion Selection->Isolation BindingAssay Radioligand Binding Assay (Receptor Expression) Isolation->BindingAssay FunctionalAssay cAMP Functional Assay (Receptor Activity) Isolation->FunctionalAssay Screening Screening of this compound and other compounds BindingAssay->Screening FunctionalAssay->Screening

References

Application Notes and Protocols for In Vivo Efficacy Testing of Prucalopride in Rodent Models of Constipation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prucalopride is a selective, high-affinity serotonin (B10506) 5-HT4 receptor agonist that enhances gastrointestinal motility.[1][2] It is an effective prokinetic agent for the treatment of chronic idiopathic constipation.[1] These application notes provide detailed protocols for in vivo experimental designs to test the efficacy of this compound in rodent models of constipation, a critical step in preclinical drug development.

Mechanism of Action: 5-HT4 Receptor Signaling

This compound selectively binds to and stimulates 5-HT4 receptors located on presynaptic cholinergic enteric neurons in the gastrointestinal tract.[3] This activation promotes the release of acetylcholine, which in turn stimulates smooth muscle contractions (peristalsis) and suppresses the resistance to propulsion by relaxing circular smooth muscles.[2][3] This coordinated action accelerates gastrointestinal transit and facilitates bowel movements.

This compound Signaling Pathway cluster_neuron Presynaptic Cholinergic Neuron cluster_muscle Smooth Muscle Cell This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to & Activates AC_release Acetylcholine (ACh) Release HTR4->AC_release Stimulates Muscarinic_R Muscarinic Receptor AC_release->Muscarinic_R Binds to Contraction Muscle Contraction (Peristalsis) Muscarinic_R->Contraction Induces

This compound's mechanism of action on enteric neurons.

Experimental Protocols

Loperamide-Induced Constipation Model in Mice or Rats

Loperamide (B1203769), a peripherally acting µ-opioid receptor agonist, is commonly used to induce constipation in rodents by inhibiting intestinal motility and fluid secretion.[4][5][6]

Materials:

  • This compound

  • Loperamide hydrochloride

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for Loperamide (e.g., 0.9% saline)

  • Rodents (e.g., Sprague-Dawley rats or ICR mice)

  • Oral gavage needles

  • Subcutaneous injection needles and syringes

  • Metabolic cages

Protocol:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Induction of Constipation:

    • Administer loperamide hydrochloride (e.g., 4-5 mg/kg) subcutaneously or orally (5-10 mg/kg) to the rodents.[4][5]

    • The administration can be done once or twice daily for 3 to 7 consecutive days to establish a consistent constipation model.[4]

  • Grouping and Treatment:

    • Divide the animals into the following groups (n=6-10 per group):

      • Normal Control: Receive vehicle for both loperamide and this compound.

      • Model Control (Constipated): Receive loperamide and the vehicle for this compound.

      • This compound Treatment Group(s): Receive loperamide and various doses of this compound (e.g., 1, 2, 5 mg/kg).

      • Positive Control (Optional): Receive loperamide and a standard laxative (e.g., cisapride).

  • Drug Administration:

    • Administer this compound or its vehicle orally via gavage.

    • The timing of this compound administration can be either prophylactic (before loperamide) or therapeutic (after constipation is established).

  • Efficacy Assessment:

    • Conduct efficacy assessments as detailed in the subsequent protocols.

Experimental Workflow acclimation Animal Acclimation (1 week) constipation Induction of Constipation (Loperamide, 3-7 days) acclimation->constipation grouping Animal Grouping constipation->grouping treatment This compound Administration (Oral Gavage) grouping->treatment assessment Efficacy Assessment treatment->assessment

General workflow for in vivo this compound efficacy testing.
Gastrointestinal Transit Time (Charcoal Meal Assay)

This assay measures the rate of transit of a non-absorbable marker through the gastrointestinal tract.[7]

Protocol:

  • Fasting: Fast the animals for a specified period (e.g., 6-12 hours) with free access to water before the assay.[4]

  • Drug Administration: Administer the final dose of this compound or vehicle 30-60 minutes before the charcoal meal.

  • Charcoal Meal Administration: Administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally to each animal.

  • Euthanasia and Measurement:

    • After a set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Calculation:

    • Gastrointestinal Transit Rate (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100.

Fecal Pellet Output

This method quantifies the number and weight of fecal pellets excreted over a specific period.

Protocol:

  • Housing: Place individual animals in metabolic cages to allow for the collection of fecal pellets.[4]

  • Collection Period: After drug administration, collect all fecal pellets excreted by each animal over a defined period (e.g., 6-24 hours).[4]

  • Measurements:

    • Fecal Number: Count the total number of pellets.

    • Fecal Wet Weight: Weigh the collected pellets.

    • Fecal Dry Weight (Optional): Dry the pellets in an oven and re-weigh to determine water content.

Colonic Transit Time (Bead Expulsion Test)

This assay measures the time taken for a solid object to be expelled from the distal colon.

Protocol:

  • Bead Insertion: Gently insert a small glass bead (e.g., 3 mm diameter) into the distal colon of the mouse, approximately 2 cm from the anus.

  • Observation: Place the animal in a clean cage and observe for the expulsion of the bead.

  • Time Recording: Record the time taken for the bead to be expelled. A cut-off time (e.g., 30-60 minutes) should be set.[8]

Data Presentation

The following tables summarize representative quantitative data from studies evaluating this compound's efficacy.

Table 1: Effect of this compound on Gastrointestinal Propulsion Rate in Fasted Rats [7][9][10]

Treatment GroupDose (mg/kg, i.v.)2 hours after injection (%)4 hours after injection (%)
Control (Saline) -70.5 ± 9.286.8 ± 2.6
This compound 183.2 ± 5.591.2 ± 2.2
This compound 281.7 ± 8.591.3 ± 3.9
Cisapride 175.4 ± 5.988.6 ± 3.5

*Data are presented as mean ± SD. *P < 0.01 compared to the control group.

Table 2: Effect of this compound on Colonic Transit Time in a Diabetic Rat Model [11][12]

Treatment GroupDose (µg/kg)Colonic Transit Time (minutes)
Control -125.3 ± 15.2
Diabetic Model (DM) -210.5 ± 20.8
DM + this compound 5185.7 ± 18.5
DM + this compound 10140.1 ± 16.3*

*Data are presented as mean ± SD. *P < 0.05 compared to the DM group.

These protocols provide a robust framework for the in vivo evaluation of this compound's efficacy in rodent models of constipation. The loperamide-induced constipation model, coupled with assessments of gastrointestinal transit, fecal output, and colonic transit time, allows for a comprehensive preclinical characterization of this compound's prokinetic effects. The provided data tables and signaling pathway diagram offer a clear summary of the expected outcomes and mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for drug development programs.

References

Application Notes and Protocols for Prucalopride Affinity Studies Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist.[1][2] Understanding its binding characteristics is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor due to their robustness and sensitivity.[3] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity (Ki) of this compound for the human 5-HT₄ receptor.

5-HT₄ Receptor Signaling Pathway

Activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. Additionally, there is evidence for a G-protein independent signaling pathway where the 5-HT₄ receptor can directly activate Src tyrosine kinase, leading to the activation of the ERK pathway.

5-HT4 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT4 Receptor This compound->Receptor binds G_protein Gαsβγ Receptor->G_protein activates Src Src Kinase Receptor->Src activates (G-protein independent) AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces ERK ERK Src->ERK activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: 5-HT₄ Receptor Signaling Cascade.

Data Presentation: this compound Binding Affinity

The following tables summarize the binding affinity (Ki) of this compound for the human 5-HT₄ receptor and its selectivity over other serotonin and dopaminergic receptors.

Table 1: this compound Affinity for Human 5-HT₄ Receptor Isoforms

Receptor IsoformKi (nM)pKiReference(s)
5-HT₄ₐ2.58.60[2][4]
5-HT₄♭8.08.10[2][4]

Table 2: Selectivity Profile of this compound

ReceptorSpeciesKi (nM)Fold Selectivity vs. 5-HT₄ₐReference(s)
5-HT₃Mouse3,500 - 3,800~1400 - 1520[4]
5-HT₂ₒHuman2,200880[4]
D₄Human1,600 - 2,400~640 - 960[4]
Other 5-HT Receptors->10,000>4000[2]

Experimental Protocols

Preparation of Cell Membranes Expressing 5-HT₄ Receptors

This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

Materials:

  • Cell pellet from cultured cells expressing 5-HT₄ receptors.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.

  • Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.[5]

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[6]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[7][8]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step.

  • Resuspend the final pellet in Storage Buffer.[5]

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.[6][8]

Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for the 5-HT₄ receptor using the radiolabeled antagonist [³H]-GR113808.[9]

Materials:

  • 5-HT₄ receptor-expressing cell membranes.

  • Radioligand: [³H]-GR113808.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • This compound stock solution and serial dilutions.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₄ antagonist (e.g., 10 µM GR113808).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7][8]

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Experimental Workflow Diagram

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing 5-HT4R) setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligand, this compound, Buffers) prep_reagents->setup_plate incubation Incubate at 30°C for 60 min setup_plate->incubation filtration Rapid Vacuum Filtration (Separates bound/free radioligand) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing drying Dry Filters washing->drying counting Add Scintillation Cocktail & Count Radioactivity drying->counting data_analysis Calculate Specific Binding counting->data_analysis curve_fitting Generate Competition Curve data_analysis->curve_fitting calc_ki Calculate IC50 and Ki values curve_fitting->calc_ki

References

Application Notes and Protocols for Scintigraphic Measurement of Colonic Transit Following Prucalopride Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the methodology and application of scintigraphy for measuring colonic transit time, specifically in the context of evaluating the pharmacodynamic effects of Prucalopride.

Introduction

Scintigraphy is a validated, non-invasive nuclear medicine technique used to quantitatively assess gastrointestinal transit.[1] It is considered a gold standard for measuring colonic transit due to its physiological nature, allowing the tracking of intraluminal contents.[2] This method is particularly valuable in the evaluation of prokinetic agents such as this compound, a selective high-affinity 5-hydroxytryptamine (5-HT4) receptor agonist.[3][4] this compound enhances colonic motility by stimulating 5-HT4 receptors in the gastrointestinal tract, which in turn promotes the release of acetylcholine (B1216132) and increases colonic peristalsis.[5] These application notes provide detailed protocols for performing scintigraphic colonic transit studies to assess the efficacy of this compound in accelerating colonic transit.

This compound's Mechanism of Action

This compound is a gastrointestinal prokinetic agent that selectively targets and activates 5-HT4 receptors.[5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The subsequent signaling cascade results in enhanced acetylcholine release from enteric neurons.[5] Acetylcholine acts on muscarinic receptors on smooth muscle cells, promoting high-amplitude propagating contractions in the colon, which accelerates transit and facilitates bowel movements.[5]

Prucalopride_Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 binds AC Adenylyl Cyclase HTR4->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh_Vesicle Acetylcholine Vesicles PKA->ACh_Vesicle promotes fusion ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Muscarinic_R Muscarinic Receptor ACh_Release->Muscarinic_R binds to Contraction Muscle Contraction (Peristalsis) Muscarinic_R->Contraction induces

Caption: this compound Signaling Pathway.

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for accurate and reproducible results.

  • Medication Washout: Discontinue all medications that may affect gastrointestinal motility for 48-72 hours prior to and during the study. This includes opioids, anticholinergics, and other prokinetic agents, unless the study aims to evaluate their effects.[6] Laxatives should also be withheld.[6]

  • Diet: Patients should consume a normal diet for two days preceding the test and throughout the 4-day imaging period.[6]

  • Fasting: An overnight fast of at least 8 hours is required before the administration of the radiopharmaceutical.[6]

  • Contraindications: Exclude patients with anatomical or structural causes for abnormal transit, such as tumors or strictures, through appropriate imaging or endoscopy.[2]

Radiopharmaceutical Preparation and Administration

The choice of radiopharmaceutical is critical for long-duration imaging.

  • Radiopharmaceutical: 111In-diethylenetriaminepentaacetic acid (111In-DTPA) is commonly used due to its non-absorbable nature and a half-life of 2.8 days, which is suitable for multi-day imaging.[2] 67Ga-citrate (half-life of 3.2 days) is a viable and often more cost-effective alternative.[2][7]

  • Administration Method 1 (Liquid/Solid Meal):

    • Prepare a standardized meal, for instance, a solid meal with a liquid component.

    • Mix 111In-DTPA with 300 mL of water.[6]

    • The patient ingests the meal and the radiolabeled water within 10 minutes.[6]

  • Administration Method 2 (Delayed-Release Capsule):

    • Prepare a delayed-release capsule containing 111In-labeled activated charcoal particles.[8][9]

    • The capsule is coated with a pH-sensitive methacrylate (B99206) resin, designed to dissolve in the alkaline environment of the terminal ileum.[2][8]

    • The patient ingests the capsule with a glass of water.

Scintigraphic Imaging
  • Imaging Schedule: Acquire anterior and posterior abdominal images at 24, 48, and 72 hours post-ingestion.[2][6] Additional earlier imaging points (e.g., 4 and 8 hours) can provide more detailed information on proximal colonic transit.[3][4]

  • Image Acquisition:

    • Use a large field-of-view gamma camera.

    • Place a 57Co marker on the iliac crest for consistent image alignment.[6]

    • Acquire images for a sufficient duration (e.g., 4 minutes per frame) to obtain adequate counts.[6]

    • The patient's position (supine or standing) should be consistent across all imaging sessions.[6]

Data Analysis: Geometric Center (GC)

The geometric center is a quantitative measure of the progression of the radiotracer through the colon.[2][6]

  • Region of Interest (ROI) Definition: The colon is divided into several anatomical regions. A common method uses seven regions:

    • 1: Cecum-ascending colon

    • 2: Hepatic flexure

    • 3: Transverse colon

    • 4: Splenic flexure

    • 5: Descending colon

    • 6: Rectosigmoid colon

    • 7: Excreted stool[2][6][10]

  • Count Measurement:

    • Calculate the geometric mean of counts in each ROI from the anterior and posterior images (√(anterior counts × posterior counts)).[6]

    • Correct all counts for radioactive decay back to the time of administration.[6]

  • GC Calculation: The geometric center is calculated using the following formula: GC(t) = Σ (Fraction of total counts in region * i) / Total colonic counts Where 'i' is the numerical value of the colonic region.[8][10]

Scintigraphy_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis PatientPrep Patient Preparation (Fasting, Med Washout) Radiopharm Radiopharmaceutical Prep (111In-DTPA in water/capsule) PatientPrep->Radiopharm Admin Administration (Oral Ingestion) Radiopharm->Admin Imaging_24h Scintigraphic Imaging (24 hours) Admin->Imaging_24h Imaging_48h Scintigraphic Imaging (48 hours) Imaging_24h->Imaging_48h Imaging_72h Scintigraphic Imaging (72 hours) Imaging_48h->Imaging_72h ROIs Define Colonic ROIs Imaging_72h->ROIs Counts Measure & Correct Counts ROIs->Counts GC_Calc Calculate Geometric Center (GC) Counts->GC_Calc Results Results Interpretation GC_Calc->Results

Caption: Scintigraphic Colonic Transit Measurement Workflow.

Data Presentation

Quantitative data from studies evaluating this compound's effect on colonic transit should be summarized for clear comparison.

Table 1: Effect of this compound on Colonic Transit Time (CTT) in Patients with Chronic Constipation
Treatment GroupNumber of Patients (n)Mean Change in CTT (hours)95% Confidence Interval
Placebo112+0.5-4.5 to 5.5
This compound 2 mg98-12.0-18.9 to -5.1
This compound 4 mg70-13.9-20.5 to -7.4

Data derived from an integrated analysis of three randomized, placebo-controlled trials. CTT was measured using radio-opaque markers.[11][12]

Table 2: Effect of this compound on Colonic Geometric Center (GC) in Healthy Volunteers
Treatment GroupGC at 4 hoursGC at 8 hoursGC at 24 hoursGC at 48 hours
Placebo~1.3~1.8~3.0~4.5
This compound 0.5 mg~1.8~2.5~4.0~5.5
This compound 1.0 mg~1.5~2.2~3.8~5.2
This compound 2.0 mg~1.9~2.8~4.2~5.8
This compound 4.0 mg~1.7~2.4~4.1~5.6*

*p<0.05 vs. placebo. Values are approximate, based on graphical data from the referenced study.[3][4]

Interpretation of Results

  • Accelerated Transit: An increase in the geometric center value at each time point compared to baseline or placebo indicates accelerated colonic transit.[3] this compound has been shown to significantly accelerate overall colonic transit at 4, 8, 24, and 48 hours.[3][4]

  • Regional Effects: this compound appears to stimulate proximal colonic emptying, which contributes to the overall acceleration of colonic transit.[3][4]

  • Clinical Correlation: A reduction in colonic transit time is associated with an improvement in symptoms of chronic constipation, such as bloating and straining.[11]

Conclusion

Scintigraphic measurement of colonic transit is a robust and quantitative method for assessing the pharmacodynamic effects of this compound. The detailed protocols and data analysis techniques outlined in these notes provide a standardized approach for researchers and drug development professionals. The use of the geometric center allows for a sensitive evaluation of changes in colonic motility, demonstrating this compound's efficacy in accelerating colonic transit in both healthy individuals and patients with chronic constipation.

References

Application of Prucalopride in Organoid Models of Intestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a potent prokinetic agent clinically effective in the treatment of chronic idiopathic constipation.[1][2] Its mechanism of action involves the stimulation of 5-HT4 receptors on enteric neurons, leading to enhanced acetylcholine (B1216132) release and subsequent stimulation of peristalsis and colonic motility.[3][4][5] Intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model to study gut physiology and disease, including motility.[6][7] The application of this compound in intestinal organoid models, particularly those co-cultured with enteric neurons or "gut contractile organoids" containing smooth muscle cells and interstitial cells of Cajal, offers a novel platform to investigate its precise effects on the cellular and functional aspects of intestinal contractility.[8][9][10]

These advanced organoid models recapitulate key elements of the gut's neuromuscular machinery, providing a unique opportunity to dissect the signaling pathways modulated by this compound in a human-relevant context. By utilizing techniques such as video microscopy for contraction analysis and calcium imaging, researchers can quantify the effects of this compound on organoid motility.[8][9][11] This approach allows for a detailed understanding of how 5-HT4 receptor activation translates into coordinated contractile activity, offering valuable insights for drug discovery and development in the field of gastrointestinal motility disorders. Furthermore, studies on serotonin homeostasis in intestinal organoids can provide a deeper understanding of the functional consequences of modulating this critical signaling pathway.[12][13] Recent advancements have also demonstrated the potential of this compound in promoting the regeneration of the enteric nervous system in animal models, a hypothesis that can be further explored using enteric nervous system-intestinal organoid co-culture models.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound from clinical and preclinical studies. While specific data from this compound studies on intestinal organoids is emerging, these values provide a benchmark for expected outcomes in organoid-based assays.

Table 1: Effect of this compound on Colonic Transit Time (CTT) in Patients with Chronic Constipation [2][14]

Treatment GroupBaseline CTT (hours)Change in CTT from Baseline (hours)
Placebo65.0+0.5
This compound (2 mg)65.0-12.0
This compound (4 mg)Not Reported-13.9

Table 2: Effect of this compound on High-Amplitude Propagating Contractions (HAPCs) in Patients with Chronic Constipation [15][16]

Treatment GroupMean Number of HAPCs in 12 hours
Polyethylene Glycol 3350 (PEG3350)2.9 ± 2.06
This compound (2 mg)8.7 ± 2.06

Table 3: Neuroprotective Effect of this compound on Human Enteric Neurons [17]

Treatment ConditionNeuronal Survival (%)
Control (H₂O₂ exposure)33.3 ± 0.1
This compound (1 nM) + H₂O₂73.5 ± 0.1
This compound + GR113808 (5-HT4 antagonist) + H₂O₂23.3 ± 0.1

Signaling Pathway

The binding of this compound to the 5-HT4 receptor on enteric neurons initiates a signaling cascade that leads to increased intestinal motility.

Prucalopride_Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 binds AC Adenylyl Cyclase HTR4->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel phosphorylates Ca_ion Ca_channel->Ca_ion influx ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle triggers fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release exocytosis AChR Muscarinic Receptor ACh_release->AChR binds Contraction Muscle Contraction AChR->Contraction induces

This compound stimulates intestinal motility via 5-HT4 receptor signaling.

Experimental Protocols

Protocol 1: Culture of Human Intestinal Organoids

This protocol is adapted from established methods for generating and maintaining human intestinal organoids.

Materials:

  • Human intestinal crypts (isolated from biopsy tissue)

  • Matrigel® or similar basement membrane matrix

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • Advanced DMEM/F12

  • Gentle Cell Dissociation Reagent

  • 24-well culture plates

Procedure:

  • Crypt Isolation: Isolate intestinal crypts from fresh human intestinal biopsies following established protocols.

  • Embedding in Matrigel: Resuspend the isolated crypts in Matrigel® at a density of approximately 200-500 crypts per 50 µL of Matrigel®.

  • Plating: Carefully dispense 50 µL droplets of the crypt-Matrigel® suspension into the center of pre-warmed 24-well plate wells.

  • Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel® to solidify.

  • Addition of Culture Medium: Gently add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.

  • Culture and Maintenance: Culture the organoids at 37°C in a 5% CO₂ incubator. Replace the medium every 2-3 days. Organoids should be passaged every 7-10 days by mechanical disruption and re-plating in fresh Matrigel®.

Protocol 2: Assessment of this compound's Effect on Intestinal Organoid Contractility

This protocol describes how to measure the contractile activity of intestinal organoids in response to this compound treatment.

Materials:

  • Mature intestinal organoids (cultured for at least 7 days)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Culture medium

  • Time-lapse microscope with environmental control (37°C, 5% CO₂)

  • Image analysis software (e.g., ImageJ with appropriate plugins)

Procedure:

  • Plating for Imaging: Plate mature intestinal organoids in a suitable imaging dish (e.g., glass-bottom 24-well plate).

  • Baseline Recording: After allowing the organoids to settle, acquire time-lapse images of selected organoids at a specified frame rate (e.g., 1 frame per second) for a baseline period of 10-15 minutes.

  • This compound Treatment: Add this compound to the culture medium at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control group.

  • Post-Treatment Recording: Immediately after adding this compound, continue time-lapse imaging for at least 30-60 minutes.

  • Data Analysis:

    • Use image analysis software to track changes in the projected area of the organoids over time.

    • Quantify the frequency (contractions per minute) and amplitude (percentage change in area) of organoid contractions.

    • Compare the contraction parameters before and after this compound treatment and between different concentration groups and the vehicle control.

Experimental Workflow

The following diagram illustrates the workflow for investigating the effect of this compound on intestinal organoid motility.

Experimental_Workflow Start Start: Isolate Human Intestinal Crypts Culture Culture Intestinal Organoids (7-10 days) Start->Culture Plate Plate Organoids for Imaging Culture->Plate Baseline Record Baseline Contractions (Time-lapse Microscopy) Plate->Baseline Treatment Treat with this compound (or Vehicle Control) Baseline->Treatment Record_Post Record Post-Treatment Contractions Treatment->Record_Post Analyze Analyze Contraction Frequency and Amplitude Record_Post->Analyze Data Quantitative Data (Tables and Graphs) Analyze->Data End End: Conclusion on This compound's Effect Data->End

Workflow for assessing this compound's effect on organoid motility.
Protocol 3: Calcium Imaging of this compound-Stimulated Intestinal Organoids

This protocol details the methodology for visualizing changes in intracellular calcium levels in response to this compound.

Materials:

  • Mature intestinal organoids

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • This compound stock solution

  • Confocal or fluorescence microscope with time-lapse capabilities and environmental control

Procedure:

  • Dye Loading: Incubate mature organoids with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.

  • Washing: Gently wash the organoids with pre-warmed culture medium to remove excess dye.

  • Baseline Imaging: Acquire baseline fluorescence images of the organoids over a period of 5-10 minutes.

  • This compound Stimulation: Add this compound to the imaging chamber at the desired final concentration.

  • Post-Stimulation Imaging: Immediately begin acquiring time-lapse fluorescence images to capture the dynamic changes in intracellular calcium concentrations.

  • Data Analysis:

    • Select regions of interest (ROIs) within individual cells or areas of the organoid.

    • Measure the change in fluorescence intensity over time.

    • Quantify parameters such as the peak amplitude of the calcium signal, the frequency of calcium oscillations, and the duration of the calcium response.

    • Compare these parameters between this compound-treated and control organoids.

Logical Relationship Diagram

The following diagram outlines the logical relationship between this compound treatment and the expected outcomes in an intestinal organoid model.

Logical_Relationship This compound This compound Application to Intestinal Organoids HTR4_Activation Activation of 5-HT4 Receptors on Enteric Neurons (if present) or other 5-HT4 expressing cells This compound->HTR4_Activation ACh_Release Increased Acetylcholine Release HTR4_Activation->ACh_Release Ca_Influx Increased Intracellular Ca²⁺ in Smooth Muscle Cells ACh_Release->Ca_Influx Contraction Increased Organoid Contraction Frequency and/or Amplitude Ca_Influx->Contraction Motility Enhanced Intestinal Motility (Model Outcome) Contraction->Motility

Logical flow from this compound treatment to enhanced motility in organoids.

References

Application Notes and Protocols for Investigating New Therapeutic Uses of Prucalopride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing and conducting clinical trials to investigate new therapeutic applications of Prucalopride, a high-affinity serotonin (B10506) 5-HT4 receptor agonist. The protocols outlined below are intended to serve as a guide and should be adapted to the specific therapeutic area of investigation.

Introduction to this compound

This compound is a selective, high-affinity serotonin (5-HT) type 4 (5-HT4) receptor agonist. Its primary established mechanism of action involves the activation of 5-HT4 receptors on enteric neurons, which in turn stimulates peristalsis and colonic motility. This has led to its approval for the treatment of chronic idiopathic constipation (CIC) in adults. Beyond its effects on the gastrointestinal (GI) tract, 5-HT4 receptors are also expressed in other tissues, including the central nervous system (CNS), bladder, and heart, suggesting the potential for broader therapeutic applications.

Potential New Therapeutic Indications

Based on the distribution of 5-HT4 receptors and preclinical evidence, several new therapeutic avenues for this compound are being explored:

  • Cognitive Disorders: Preclinical studies suggest that 5-HT4 receptor agonists may enhance learning and memory, making this compound a candidate for treating cognitive deficits in conditions like Alzheimer's disease.

  • Gastroparesis: Given its prokinetic effects, this compound is being investigated for its potential to improve delayed gastric emptying in patients with gastroparesis.

  • Post-operative Ileus: this compound could potentially accelerate the recovery of bowel function after surgery.

Clinical Trial Design: this compound for Mild Cognitive Impairment

This section outlines a hypothetical Phase IIa, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with mild cognitive impairment (MCI).

Study Objectives
  • Primary Objective: To assess the effect of this compound on cognitive function in subjects with MCI compared to placebo.

  • Secondary Objectives:

    • To evaluate the safety and tolerability of this compound in this population.

    • To explore the effects of this compound on specific domains of cognition (e.g., memory, executive function).

    • To assess changes in biomarkers associated with neurodegeneration and synaptic function.

Study Population

A total of 120 male and female subjects aged 55-85 years with a diagnosis of amnestic MCI will be enrolled. Key inclusion and exclusion criteria are summarized in the table below.

Table 1: Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Age 55-85 years, inclusiveDiagnosis of dementia
Diagnosis of amnestic Mild Cognitive Impairment (MCI)Significant neurological or psychiatric illness other than MCI
Mini-Mental State Examination (MMSE) score between 24 and 30 (inclusive)Current use of medications that could affect cognitive function
Stable medical condition for at least 3 months prior to screeningHistory of significant cardiovascular disease
Willing and able to provide written informed consentKnown hypersensitivity to this compound or any of its excipients
Availability of a study partner to assist with compliance and assessmentsAbnormal laboratory values at screening that are clinically significant
Study Design and Treatment

This will be a 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible subjects will be randomized in a 1:1 ratio to receive either this compound (2 mg once daily) or a matching placebo.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (12 Weeks) cluster_followup Follow-up & Analysis Screening Screening of Potential Subjects Enrollment Enrollment of Eligible Subjects (n=120) Screening->Enrollment Inclusion/Exclusion Criteria Met Randomization Randomization (1:1) Enrollment->Randomization This compound This compound (2 mg/day) Randomization->this compound Placebo Placebo Randomization->Placebo FollowUp End of Treatment (Week 12) This compound->FollowUp Placebo->FollowUp Analysis Primary & Secondary Endpoint Analysis FollowUp->Analysis

Caption: Clinical trial workflow for this compound in MCI.

Efficacy and Safety Assessments

Table 2: Schedule of Assessments

AssessmentScreeningBaseline (Week 0)Week 4Week 8Week 12 (End of Treatment)
Informed ConsentX
Demographics and Medical HistoryX
Physical and Neurological ExaminationXXX
Vital SignsXXXXX
12-lead ECGXXX
Laboratory Tests (Hematology, Chemistry, Urinalysis)XXX
Cognitive Assessments
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)XX
Rey Auditory Verbal Learning Test (RAVLT)XX
Trail Making Test (TMT) Parts A and BXX
Biomarker Assessments
Cerebrospinal Fluid (CSF) Aβ42 and Tau levels(Optional)(Optional)
Safety Assessments
Adverse Event (AE) MonitoringXXXX
Statistical Analysis

The primary efficacy endpoint, the change from baseline in the ADAS-Cog total score at Week 12, will be analyzed using a mixed-effects model for repeated measures (MMRM). Secondary endpoints will be analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous variables and chi-square or Fisher's exact test for categorical variables.

Preclinical Experimental Protocols

Prior to initiating clinical trials, robust preclinical data is essential. Below are example protocols for in vitro and in vivo studies.

In Vitro: Neuronal Cell Culture Model of Synaptic Plasticity

Objective: To investigate the effect of this compound on synaptic protein expression in primary hippocampal neurons.

Methodology:

  • Cell Culture: Primary hippocampal neurons will be isolated from E18 rat embryos and cultured on poly-D-lysine coated plates.

  • Treatment: On day in vitro (DIV) 14, neurons will be treated with this compound (at various concentrations: 1 nM, 10 nM, 100 nM) or vehicle control for 24 hours.

  • Western Blotting:

    • Cells will be lysed, and protein concentrations will be determined using a BCA assay.

    • Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes will be blocked and then incubated with primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin) and a loading control (e.g., β-actin).

    • After washing, membranes will be incubated with HRP-conjugated secondary antibodies.

    • Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate Hippocampal Neurons Culture Culture Neurons (DIV 14) Isolation->Culture Treatment Treat with this compound or Vehicle Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WesternBlot Western Blot for Synaptic Proteins Lysis->WesternBlot Quantification Densitometry & Quantification WesternBlot->Quantification

Caption: In vitro experimental workflow for synaptic plasticity.

In Vivo: Animal Model of Gastroparesis

Objective: To evaluate the effect of this compound on gastric emptying in a rodent model of diabetic gastroparesis.

Methodology:

  • Induction of Diabetes: Diabetes will be induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels will be monitored to confirm diabetes.

  • Treatment: After 8 weeks of diabetes, rats will be randomly assigned to receive either this compound (1 mg/kg, oral gavage) or vehicle daily for 2 weeks.

  • Gastric Emptying Measurement:

    • Rats will be fasted overnight and then receive a non-caloric meal containing a non-absorbable marker (e.g., phenol (B47542) red).

    • After a set time (e.g., 20 minutes), the animals will be euthanized, and their stomachs will be clamped and removed.

    • The amount of phenol red remaining in the stomach will be measured spectrophotometrically.

    • Gastric emptying will be calculated as the percentage of the marker that has emptied from the stomach.

Signaling Pathway of this compound

This compound exerts its effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA).

G This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Gene Expression) PKA->Downstream Phosphorylates Targets

Caption: this compound's intracellular signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Overcoming Prucalopride Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of prucalopride.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound's aqueous solubility is highly dependent on pH. It is freely soluble in acidic aqueous media, but its solubility decreases significantly as the pH increases.[1][2][3] this compound succinate (B1194679), a common salt form, is described as very soluble in water.[4]

Q2: Why is my this compound not dissolving in water or buffer?

A2: If you are experiencing difficulty dissolving this compound, consider the following factors:

  • pH of the medium: this compound's solubility is significantly lower at neutral or basic pH.[1]

  • Form of the compound: The base form of this compound is sparingly soluble in aqueous buffers.[5] The succinate salt form is more water-soluble.[2][4]

  • Temperature: While not extensively documented in the provided results, temperature can influence solubility. Ensure your solvent is at the temperature specified in your protocol.

  • Saturation: You may be trying to dissolve the compound above its saturation point in the chosen solvent.

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5] For aqueous solutions, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[5]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is strongly pH-dependent. In acidic conditions (e.g., pH 1.2), its solubility is high, whereas it decreases significantly at pH values above 3.0.[1] This is a critical factor to consider when preparing solutions for in vitro and in vivo experiments.

Q5: Are there any excipients that can improve the solubility of this compound?

A5: Yes, various pharmaceutical excipients can be used to enhance the solubility of poorly soluble drugs like this compound. These include:

  • Cyclodextrins: These can form inclusion complexes with this compound, enhancing its solubility.[6][7] Hydroxypropyl-β-cyclodextrin is one such example.[7]

  • Polymers: Water-soluble polymers can be used to create solid dispersions or fast-dissolving films.[6][8]

  • Surfactants: These can increase the dissolution rate and solubility.[1]

Troubleshooting Guides

Guide 1: Preparing an Aqueous Stock Solution of this compound

Issue: Difficulty dissolving this compound directly in an aqueous buffer for cell-based assays or other experiments.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Need to prepare aqueous this compound solution check_form 1. Check the form of this compound (Base or Salt?) start->check_form is_salt Is it a salt (e.g., succinate)? check_form->is_salt dissolve_in_acidic 2. Attempt to dissolve directly in acidic buffer (e.g., pH < 4) is_salt->dissolve_in_acidic Yes use_cosolvent 3. Use a co-solvent approach is_salt->use_cosolvent No (Base) successful_dissolution Successful Dissolution dissolve_in_acidic->successful_dissolution Success dissolve_in_acidic->use_cosolvent Failure dissolve_in_organic a. Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) use_cosolvent->dissolve_in_organic dilute_in_aqueous b. Slowly add the organic solution to the aqueous buffer with vigorous stirring dissolve_in_organic->dilute_in_aqueous check_precipitation 4. Check for precipitation dilute_in_aqueous->check_precipitation no_precipitation Solution is ready for use. Note: Do not store aqueous solutions for more than a day. check_precipitation->no_precipitation No precipitation Precipitation occurs check_precipitation->precipitation Yes increase_organic Increase the proportion of organic solvent (if experimentally acceptable) precipitation->increase_organic consider_formulation Consider alternative formulation strategies (e.g., cyclodextrins, solid dispersions) precipitation->consider_formulation increase_organic->check_precipitation

Caption: Troubleshooting workflow for preparing aqueous this compound solutions.

Guide 2: Low or Inconsistent Results in Dissolution Studies

Issue: Observing incomplete or variable dissolution of this compound tablets or formulations.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate pH of Dissolution Medium This compound dissolution is highly pH-dependent. Ensure the pH of your dissolution medium is appropriate. Acidic conditions (e.g., pH 1.2-4.5) generally lead to better dissolution.[1]
"Coning" or Mound Formation Undissolved powder may form a cone at the bottom of the dissolution vessel. Increase the agitation speed (RPM) to improve hydrodynamics.[1]
Insufficient Surfactant In neutral or higher pH media (e.g., pH 6.8), a surfactant may be necessary to achieve complete dissolution.[1]
Formulation Effects The excipients in the formulation can significantly impact dissolution. Consider evaluating different formulations, such as those including solubility enhancers.

Quantitative Data

Table 1: pH-Dependent Equilibrium Solubility of this compound

pHSolubility (mg/mL)Reference
1.222.52[1]
3.01.44[1]
> 3.00.12[1]

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilityReference
Ethanol~10 mg/mL[5]
DMSO~10 mg/mL[5]
DMF~20 mg/mL[5]
DMF:PBS (pH 7.2) (1:9)~0.1 mg/mL[5]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound at a specific temperature and pH.

Workflow Diagram:

Shake_Flask_Workflow start Start add_excess 1. Add excess this compound to a known volume of the desired buffer start->add_excess sonicate 2. Sonicate for ~10 minutes to break up any aggregates add_excess->sonicate agitate 3. Agitate at a constant temperature (e.g., 37°C) for a set period (e.g., 24-48h) to reach equilibrium sonicate->agitate separate 4. Separate the undissolved solid (e.g., centrifugation, filtration) agitate->separate analyze 5. Analyze the supernatant for drug concentration (e.g., HPLC, UV-Vis) separate->analyze end End analyze->end

Caption: Workflow for the shake-flask solubility determination method.

Detailed Steps:

  • Prepare a series of USP buffer solutions at the desired pH levels (e.g., 1.2, 3.0, 4.5, 5.5, 6.8).[1]

  • Add an excess amount of this compound to a known volume (e.g., 25 mL) of each buffer solution in a sealed container.[1]

  • Sonicate the samples for approximately 10 minutes to facilitate initial dispersion.[1]

  • Place the containers in a vibrating water bath or shaker set at a constant temperature (e.g., 37°C) and agitate until equilibrium is reached (typically 24-48 hours).[1]

  • After agitation, allow the samples to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtering through a suitable filter (e.g., 0.45 µm).

  • Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10][11]

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a solid inclusion complex of this compound with a cyclodextrin (B1172386) to improve its aqueous solubility.

Signaling Pathway/Logical Relationship Diagram:

Cyclodextrin_Complexation cluster_0 Components cluster_1 Result This compound This compound (Poorly Soluble) process Complexation Process (e.g., Kneading, Co-evaporation) This compound->process cyclodextrin Cyclodextrin (e.g., HP-β-CD) (Soluble with Hydrophobic Cavity) cyclodextrin->process complex This compound-Cyclodextrin Inclusion Complex process->complex increased_solubility Increased Apparent Aqueous Solubility complex->increased_solubility

Caption: Logical diagram of this compound-cyclodextrin complexation for solubility enhancement.

Detailed Steps (Kneading Method):

  • Accurately weigh this compound and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a specific molar ratio (e.g., 1:1 or 1:2).

  • Transfer the powders to a mortar.

  • Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to form a paste.

  • Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).

  • Dry the resulting product at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.

  • The dried mass can then be pulverized and sieved to obtain a fine powder of the inclusion complex.

  • The successful formation of the complex and the improvement in solubility can be confirmed by characterization techniques such as DSC, FTIR, and dissolution studies.

References

Reducing variability in in vivo responses to Prucalopride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in in vivo responses to Prucalopride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist.[1][2][3][4][5] Its prokinetic effect is primarily mediated through the activation of 5-HT4 receptors on presynaptic cholinergic enteric neurons in the gastrointestinal tract.[3][4] This activation facilitates the release of acetylcholine, which in turn stimulates colonic peristalsis, including high-amplitude propagating contractions (HAPCs), leading to increased bowel motility.[3][4][5]

Q2: What are the common animal models used for in vivo studies of this compound?

A2: this compound has been studied in various animal models, including mice, rats, dogs, cats, guinea pigs, and horses, to evaluate its effects on gastrointestinal motility and for safety pharmacology studies.[6][7][8][9][10][11]

Q3: How should this compound be prepared and administered for in vivo studies?

A3: For oral administration in rodents, this compound can be dissolved in saline and administered via oral gavage.[8][10] For parenteral administration in mice, it has been delivered via surgically implanted osmotic pumps.[12] The vehicle and route of administration should be kept consistent across all experimental groups to minimize variability.

Q4: Does food intake affect the bioavailability of this compound?

A4: Clinical studies in humans have shown that food does not significantly affect the oral bioavailability of this compound.[13] However, for in vivo animal studies, it is crucial to control and standardize the feeding schedule (e.g., fasting or non-fasting state) to reduce potential variability in gastrointestinal transit and drug absorption.[14][15]

Troubleshooting Guide

Issue 1: High variability in gastrointestinal transit time measurements between subjects in the same treatment group.

Potential Cause Troubleshooting Recommendation
Inconsistent Dosing Technique Ensure accurate and consistent oral gavage or injection technique. For oral gavage, ensure the drug is delivered directly to the stomach without causing stress or injury.
Variable Food Intake Standardize the fasting period before drug administration. For example, a 12-hour fast is used in some rat studies.[8] Ensure ad libitum access to food and water is consistent across all cages.
Differences in Gut Microbiota House animals from different treatment groups in the same environment to minimize variations in gut microbiota. Be aware that this compound itself may alter microbiota composition.[2]
Sex Differences Be aware that sex can influence pharmacological responses.[16] Whenever possible, use animals of a single sex or balance the number of males and females in each group and analyze the data accordingly.
Underlying Health Status Ensure all animals are healthy and free from any underlying conditions that could affect gastrointestinal motility. In some disease models, such as diabetes, the baseline transit time can be altered.[7][8]

Issue 2: Lack of a clear dose-response relationship.

Potential Cause Troubleshooting Recommendation
Inappropriate Dose Range The dose-response to this compound can be sigmoidal, and in some studies, a clear dose-dependent effect was not observed within the tested range.[17] Conduct a pilot study with a wider range of doses to identify the optimal dose range for your specific model and endpoint.
Receptor Saturation or Desensitization High doses of a G protein-coupled receptor agonist like this compound can lead to receptor saturation or desensitization, potentially masking a dose-dependent effect.[17] Consider evaluating a broader dose range, including lower concentrations.
Method of Measurement The method used to assess gastrointestinal transit (e.g., charcoal meal, carmine (B74029) red, glass bead expulsion) can influence the results.[7][10][18] Ensure the chosen method is sensitive enough to detect dose-related changes in your model.

Issue 3: Unexpected or adverse effects observed in study animals.

Potential Cause Troubleshooting Recommendation
High Doses At supratherapeutic doses (≥20 mg/kg in rodents, ≥20 mg/kg in dogs), adverse effects such as ptosis (in rodents) and salivation, tremors, and sedation (in dogs) have been reported.[9][11] Reduce the dose to a therapeutically relevant range.
Species-Specific Sensitivity Different species may exhibit varying sensitivity to this compound. Be aware of the reported effective and adverse dose ranges for your chosen animal model.
Off-target Effects Although this compound is highly selective for the 5-HT4 receptor, the possibility of off-target effects at very high concentrations cannot be entirely ruled out.[3]

Data Presentation

Table 1: Summary of this compound Dosing and Effects on Gastrointestinal Transit in Various Animal Models

Animal Model Dose Range Route of Administration Key Findings on Gastrointestinal Transit Reference(s)
Mice 1 mg/kg/dayOral gavageIncreased total gastrointestinal transit time.[10]
Rats 1 - 4 mg/kgIntravenousAccelerated intestinal motility in a non-dose-dependent manner.[17][18]
5 - 10 µg/kg/dayGavageShortened colonic transit time in a diabetic rat model.[7][8]
Dogs 0.001 - 1.25 mg/kgIntravenousDose-dependent stimulation of colonic migrating contractions.[17]
Healthy Humans 0.5 - 4 mg/dayOralAccelerated overall colonic transit.[19][20][21]
Constipated Patients 2 - 4 mg/dayOralAccelerated whole gut, gastric, small bowel, and colonic transit.[1]

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Propulsion in Rats using Activated Charcoal

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 12 hours with free access to water before the experiment.

  • Grouping: Randomly divide the rats into control and treatment groups.

  • Drug Administration:

    • Prepare this compound solution in physiological saline.

    • Administer this compound (e.g., 1 mg/kg or 2 mg/kg) or vehicle (saline) via intravenous injection.

  • Charcoal Meal Administration: Immediately after drug administration, administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally.

  • Endpoint Measurement: At a predetermined time point (e.g., 2 or 4 hours) after charcoal administration, euthanize the animals.

  • Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculation: Calculate the gastrointestinal propulsion rate as: (Distance traveled by charcoal / Total length of the small intestine) x 100%.[18]

Protocol 2: Measurement of Colonic Transit Time in Rats using the Glass Bead Discharge Method

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Anesthetize the rats (e.g., with isoflurane).

  • Bead Insertion: Gently insert a small glass bead (e.g., 3 mm diameter) into the colon, approximately 2 cm from the anus.

  • Drug Administration: Administer this compound (e.g., 5 µg/kg or 10 µg/kg) or vehicle daily via gavage for the duration of the study.[8]

  • Monitoring: House the rats in individual cages and monitor for the expulsion of the glass bead.

  • Data Collection: Record the time taken for each rat to expel the glass bead. This time represents the colonic transit time.[7][8]

Visualizations

Prucalopride_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Receptor 5-HT4 Receptor (GPCR) This compound->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates Src Src Kinase Receptor->Src Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_Release Increased Acetylcholine Release PKA->ACh_Release Leads to ERK ERK1/2 Src->ERK Phosphorylates Motility Increased GI Motility ACh_Release->Motility Results in

Caption: this compound signaling pathway via the 5-HT4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Grouping Randomize into Groups (Control, this compound) Acclimatization->Grouping Fasting Standardize Fasting Period Grouping->Fasting Dosing Administer this compound or Vehicle Fasting->Dosing Measurement Measure GI Transit (e.g., Charcoal Meal, Bead Expulsion) Dosing->Measurement Data_Collection Collect and Record Data Measurement->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for in vivo this compound studies.

References

Troubleshooting Prucalopride instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the long-term storage stability of prucalopride.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: this compound is susceptible to degradation under specific environmental conditions. The primary factors that can compromise its stability are exposure to acidic environments and oxidizing agents.[1][] It has demonstrated stability under neutral, basic, thermal, and photolytic stress conditions.[1][]

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound is typically identified through analytical methods such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), which can detect the formation of degradation products.[3][4][5] While visual inspection is not a definitive method for assessing stability, any change in the physical appearance of the substance, such as discoloration, should be investigated as a potential sign of degradation.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To ensure long-term stability, this compound should be stored in well-closed containers, protected from acidic vapors and oxidizing agents. Standard room temperature storage is generally acceptable, as studies have shown the solid drug to be stable under thermal stress (e.g., 105°C for 48 hours).[]

Troubleshooting Guides

Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • A decrease in the peak area of the active pharmaceutical ingredient (API) in HPLC analysis.

  • The appearance of new, unidentified peaks in the chromatogram.

Possible Causes:

  • Acidic Degradation: Exposure to acidic conditions can lead to the hydrolysis of this compound, resulting in the formation of degradation products.[1][]

  • Oxidative Degradation: Contact with oxidizing agents can also cause degradation.[1][6]

Troubleshooting Steps:

Troubleshooting_Workflow_1 start Start: Loss of Potency / Unknown Peaks Observed check_storage Review Storage Conditions: - Proximity to acids? - Exposure to air/oxidants? start->check_storage retest_sample Retest a freshly prepared sample as a control check_storage->retest_sample perform_stress Perform Forced Degradation (Acidic and Oxidative Stress) retest_sample->perform_stress If discrepancy persists end_stable End: this compound is Stable retest_sample->end_stable If control is stable compare_profiles Compare Degradation Profiles with Unknown Peaks perform_stress->compare_profiles identify_impurities Characterize Unknown Peaks (e.g., using LC-MS) compare_profiles->identify_impurities If profiles match remediate_storage Remediate Storage Conditions: - Store in a desiccator - Use inert gas overlay identify_impurities->remediate_storage end_degraded End: Degradation Confirmed, Source Identified remediate_storage->end_degraded

Caption: Troubleshooting workflow for loss of potency.

Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in assay results between different time points or replicates.

  • Unexpectedly rapid degradation.

Possible Causes:

  • Inhomogeneous Sample: The drug substance may not be uniformly distributed, leading to variable results.

  • Contamination: Contamination of the sample or storage container with acidic or oxidative impurities.

  • Analytical Method Issues: The analytical method may not be stability-indicating or properly validated.

Troubleshooting Steps:

Troubleshooting_Workflow_2 start Start: Inconsistent Stability Results check_homogeneity Verify Sample Homogeneity start->check_homogeneity check_containers Inspect Storage Containers for Contamination check_homogeneity->check_containers review_method Review Analytical Method Validation Data check_containers->review_method revalidate_method Revalidate Analytical Method (Specificity, Linearity, etc.) review_method->revalidate_method If method is not robust perform_excipient_compatibility Conduct Excipient Compatibility Studies review_method->perform_excipient_compatibility If method is robust end_resolved End: Issue Resolved revalidate_method->end_resolved end_further_investigation End: Further Investigation Required perform_excipient_compatibility->end_further_investigation

Caption: Troubleshooting workflow for inconsistent results.

Quantitative Data Summary

The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 N HCl30 min60°C19.04%[3]
5 N HCl27.3 hours75°CSignificant degradation (DP1 and DP2 formed)[]
Alkaline Hydrolysis 0.1 N NaOH30 min60°C17.18%[3]
0.1 N MeOH NaOH24 hours60°CStable[]
Oxidative Degradation 6% H₂O₂30 min60°C20.65%[3]
6% H₂O₂12 hoursRoom Temp8.2%[6]
3% H₂O₂42 hoursRoom TempVulnerable to oxidation (DP3 and DP4 formed)[]
Neutral Hydrolysis Water30 min60°C12.10%[3]
Water24 hours70°CStable[]
Thermal Degradation Dry Heat6 hours70°C7.90%[3]
Dry Heat48 hours105°CStable[]
Photolytic Degradation Sunlight30 min-10.6%[6]
UV light (200 W h/m²) & Fluorescence light (1.2 x 10⁶ lxh)--Stable[]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Materials:

  • This compound succinate (B1194679)

  • Hydrochloric acid (HCl), 0.1 N and 5 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% and 6%

  • HPLC grade water, methanol (B129727), and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound succinate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • For more stringent conditions, use 5 N HCl and reflux at 75°C for up to 27 hours.[]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 12 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Accurately weigh a sample of solid this compound succinate and keep it in an oven at 70°C for 6 hours.

    • Dissolve the sample in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample of this compound succinate to sunlight for 30 minutes.

    • Prepare a solution of 100 µg/mL in the mobile phase.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for an HPLC method capable of separating this compound from its degradation products. Method validation according to ICH guidelines is essential.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 80:20 v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm[7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound and the stressed samples from Protocol 1 at appropriate concentrations.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention times, peak areas, and resolution between this compound and its degradation products.

Signaling Pathways and Logical Relationships

Prucalopride_Degradation_Pathway This compound This compound Acid_Stress Acidic Conditions (e.g., HCl) This compound->Acid_Stress Oxidative_Stress Oxidative Conditions (e.g., H₂O₂) This compound->Oxidative_Stress Stable_Conditions Neutral, Basic, Thermal, Photolytic Conditions This compound->Stable_Conditions Hydrolysis_Products Hydrolysis Degradation Products (e.g., DP1, DP2) Acid_Stress->Hydrolysis_Products leads to Oxidation_Products Oxidation Degradation Products (e.g., DP3, DP4) Oxidative_Stress->Oxidation_Products leads to No_Degradation No Significant Degradation Stable_Conditions->No_Degradation results in

References

Technical Support Center: Optimizing Prucalopride Dosage for Specific Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT₄ receptor agonist, prucalopride, in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for prokinetic effects in different animal models?

A1: The effective dose of this compound can vary significantly depending on the animal model and the desired endpoint. Below is a summary of reported effective doses. It is recommended to start with a dose in the lower to mid-range and perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Q2: I am not observing a clear dose-dependent effect with this compound. What could be the reason?

A2: This is a reported phenomenon in some studies. In rats, for example, 1 mg/kg and 2 mg/kg intravenous doses of this compound produced similar increases in gastrointestinal propulsion.[1] This may be due to the saturation of 5-HT₄ receptors or the activation of downstream signaling attenuation mechanisms at higher concentrations.[1] Consider expanding your dose range, particularly to lower concentrations, to better characterize the dose-response curve. In dogs, a sigmoid dose-response curve was observed with intravenous administration, with the linear part of the curve between 0.02 and 0.31 mg/kg.[1]

Q3: What are the expected behavioral or systemic side effects of this compound at supratherapeutic doses?

A3: At doses significantly higher than those required for prokinetic effects (typically ≥20 mg/kg), various side effects have been observed. In mice and rats, palpebral ptosis (drooping of the upper eyelid) has been noted.[2][3][4] In dogs, supratherapeutic doses can lead to salivation, eyelid tremors, decubitus (lying down), pedaling movements, and sedation.[2][3][4] It is crucial to monitor animals for these signs, especially during dose-escalation studies.

Q4: How does the route of administration affect the efficacy of this compound?

A4: this compound has been shown to be effective via both oral and intravenous administration. In dogs, oral and intravenous doses were found to be equipotent in stimulating colonic motility, indicating high oral bioavailability.[5][6] The choice of administration route will depend on the specific experimental design and goals. For acute effects, intravenous administration provides a more rapid onset of action.

Q5: Can this compound be used in studies of postoperative ileus?

A5: Yes, this compound has shown potential in models of postoperative ileus (POI). In a rat model of POI, this compound was shown to restore charcoal transit.[7] However, another study in a POI animal model indicated that this compound only tended to increase colonic motility, and the effect was not clearly dose-related.[7] Further optimization of the dose and timing of administration may be necessary for this application.

Troubleshooting Guides

Issue 1: Inconsistent or Absent Prokinetic Effect
Potential Cause Troubleshooting Step
Suboptimal Dosage Consult the dosage tables below and consider performing a dose-response study. Start with doses reported to be effective in similar models.
Route of Administration Ensure the chosen route of administration is appropriate for the desired onset and duration of action. For rapid effects, consider intravenous injection.
Animal Fasting State The fasting state of the animal can influence gastrointestinal motility. In fasted rats, this compound significantly increased GI propulsion at 2 and 4 hours post-injection.[1] Standardize the fasting period across all experimental groups.
Assay Sensitivity The method used to measure gastrointestinal transit (e.g., charcoal meal, radio-opaque markers) may not be sensitive enough to detect subtle changes. Ensure your assay is validated and appropriate for the specific region of the GI tract being investigated.
Receptor Desensitization At higher doses, 5-HT₄ receptor signaling can be attenuated.[1] If you are using a high dose, consider testing lower concentrations.
Issue 2: Unexpected Behavioral Side Effects
Potential Cause Troubleshooting Step
Supratherapeutic Dose The observed side effects are likely due to the dose being too high. Reduce the dose to the therapeutic range for prokinetic effects.
Off-Target Effects Although this compound is highly selective for the 5-HT₄ receptor, at very high concentrations, off-target effects cannot be entirely ruled out.[2][3][4] Lowering the dose is the primary solution.
Animal Health Status Pre-existing health conditions in an animal may make it more susceptible to adverse effects. Ensure all animals are healthy before starting the experiment.

Data Presentation: this compound Dosage in Animal Models

Table 1: Effective Doses of this compound for Prokinetic Effects

Animal ModelRoute of AdministrationEffective Dose RangeObserved Effect
Rat Intravenous1 - 2 mg/kgIncreased gastrointestinal propulsion rate.[1]
Rat Oral1, 2, or 4 mg/kg/dayIncreased stomach emptying and accelerated colonic transit.[7]
Dog Oral0.04 mg/kgStimulation of colonic motility.[8]
Dog Intravenous & Oral0.02 - 1.25 mg/kgDose-dependent stimulation of giant migrating contractions.[5]
Dog Oral & Intravenous0.01 - 0.16 mg/kgDose-dependent acceleration of gastric emptying.[5]
Cat Not specified0.64 mg/kgIncreased defecation frequency.[5]

Table 2: Supratherapeutic Doses and Observed Side Effects

Animal ModelRoute of AdministrationDoseObserved Side Effects
Mouse Oral or Subcutaneous≥ 20 mg/kgPalpebral ptosis.[2][3][4]
Rat Oral or Subcutaneous≥ 20 mg/kgPalpebral ptosis.[2][3][4]
Dog Oral or Subcutaneous≥ 20 mg/kgSalivation, eyelid tremors, decubitus, pedaling movements, sedation.[2][3][4]

Experimental Protocols

Charcoal Meal Gastrointestinal Transit Assay in Rats

This protocol is adapted from studies evaluating the prokinetic effects of this compound.[1][7]

  • Animal Preparation:

    • Use male Sprague-Dawley rats (200-250 g).

    • House the rats in cages at a controlled temperature (22-25°C) with free access to standard rat chow and water for at least one week to acclimatize.

    • Fast the rats for 24-48 hours before the experiment, with free access to water.

  • Drug Administration:

    • Randomly divide the rats into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via the desired route (e.g., intravenous injection into the tail vein). This compound can be dissolved in sterile saline.

  • Charcoal Meal Administration:

    • At a predetermined time after drug administration (e.g., immediately, 1 hour, or 2 hours), administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally via gavage.

  • Measurement of Gastrointestinal Transit:

    • At a specific time point after the charcoal meal administration (e.g., 1, 2, or 4 hours), euthanize the rats by cervical dislocation.

    • Carefully dissect the entire gastrointestinal tract from the esophagus to the rectum.

    • Measure the total length of the small intestine from the pylorus to the cecum.

    • Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.

    • Calculate the gastrointestinal propulsion rate as: (distance traveled by charcoal / total length of the small intestine) x 100%.

Mandatory Visualizations

Prucalopride_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 G_alpha_s Gαs HTR4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates ACh_release Increased Acetylcholine Release PKA->ACh_release Leads to

Caption: this compound's signaling pathway via the 5-HT₄ receptor.

Experimental_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (24-48 hours) Acclimatization->Fasting Grouping Randomization into Experimental Groups Fasting->Grouping Drug_Admin This compound/Vehicle Administration Grouping->Drug_Admin Charcoal_Admin Oral Gavage of Charcoal Meal Drug_Admin->Charcoal_Admin Euthanasia Euthanasia at Predefined Timepoint Charcoal_Admin->Euthanasia Dissection Dissection and Measurement of GI Tract and Charcoal Transit Euthanasia->Dissection Data_Analysis Data Analysis and Calculation of Propulsion Rate Dissection->Data_Analysis

Caption: Workflow for a charcoal meal gastrointestinal transit assay.

Troubleshooting_Logic Start Inconsistent or Absent Prokinetic Effect Observed Check_Dose Is the dose within the reported effective range? Start->Check_Dose Check_Route Is the route of administration appropriate for the study design? Check_Dose->Check_Route Yes Adjust_Dose Perform a dose-response study. Check_Dose->Adjust_Dose No Check_Fasting Was the fasting protocol consistent across all groups? Check_Route->Check_Fasting Yes Adjust_Route Consider an alternative route (e.g., IV for rapid onset). Check_Route->Adjust_Route No Check_Assay Is the transit assay sensitive enough? Check_Fasting->Check_Assay Yes Standardize_Fasting Standardize the fasting period. Check_Fasting->Standardize_Fasting No Validate_Assay Validate or select a more sensitive assay. Check_Assay->Validate_Assay No

Caption: Troubleshooting logic for inconsistent prokinetic effects.

References

Minimizing Prucalopride's cardiovascular side effects in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Prucalopride in various research models.

Frequently Asked Questions (FAQs)

Q1: What are the known cardiovascular side effects of this compound in research models?

A1: this compound is a high-affinity, selective 5-HT4 receptor agonist.[1] Unlike first-generation 5-HT4 agonists such as cisapride (B12094) and tegaserod, this compound has a well-established cardiovascular safety profile and is not associated with significant adverse events like QT prolongation or arrhythmias.[1][2][3] However, in some nonclinical research models, minor and transient cardiovascular effects have been observed, particularly at supraclinical doses. These effects primarily include:

  • A modest and transient increase in heart rate (tachycardia).[4][5]

  • A transient increase in blood pressure, notably observed in anesthetized pigs upon initial exposure to high plasma concentrations.[4][6]

  • Increased contractility (positive inotropy) and beating rate (chronotropy) in isolated atrial preparations from transgenic mice specifically engineered to overexpress human 5-HT4 receptors in the heart.[7]

It is crucial to note that in most standard animal models (rats, dogs) and across numerous clinical trials, this compound has demonstrated no relevant effects on cardiovascular parameters at therapeutic and even supratherapeutic doses.[2][4][8]

Q2: What is the primary mechanism behind the observed minor cardiovascular effects of this compound?

A2: The minor cardiovascular effects of this compound are attributed to its intended agonistic activity on 5-HT4 receptors, which are present in cardiac tissue, particularly in the atria.[7][9] The signaling pathway is similar to that of β-adrenergic receptors. Activation of cardiac 5-HT4 receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This can result in an increased heart rate and, in some specific models, enhanced atrial contractility.[10] this compound's high selectivity means it does not significantly interact with other receptors or ion channels (like the hERG potassium channel) that were responsible for the severe cardiovascular side effects of older, less selective drugs.[1]

Q3: Why am I observing tachycardia in my animal model after this compound administration?

A3: Observing a transient tachycardia is a potential, though generally minor, finding in some experimental setups. Several factors could contribute to this observation:

  • Dose: Supratherapeutic doses are more likely to induce a noticeable increase in heart rate.

  • Route of Administration: Intravenous bolus administration can lead to a more pronounced and rapid increase in heart rate compared to oral administration, which allows for slower absorption and distribution.[5]

  • Animal Model: Some species may be more sensitive. For instance, minor increases in heart rate and blood pressure were noted in pigs.[4][6] Conscious dogs also exhibited a modest increase in heart rate.[5]

  • First-Dose Effect: The observed tachycardia is often a transient effect noted upon the first exposure to the drug.[4][6]

  • Anesthesia: The type of anesthetic used can influence cardiovascular parameters and may interact with the effects of this compound.

Q4: Can this compound cause arrhythmias in experimental models?

A4: Extensive nonclinical studies have shown that this compound does not induce arrhythmias.[1] In a transgenic mouse model with cardiac overexpression of human 5-HT4 receptors, this compound increased heart rate and contractility but, unlike cisapride, did not cause arrhythmias.[7] This is a key differentiating safety feature of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Heart Rate or Tachycardia in an In Vivo Model
  • Problem: You are observing a statistically significant and persistent increase in heart rate in your animal model (e.g., rat, dog, pig) that complicates the interpretation of your primary experimental outcomes.

  • Potential Causes & Mitigation Strategies:

Potential CauseMitigation Strategy
High Dose Level Review the literature to ensure your dose is within the established therapeutic or relevant experimental range. If possible, perform a dose-response study to identify the lowest effective dose for your primary endpoint with the minimal cardiovascular effect.
Rapid IV Administration If scientifically appropriate for your study, switch from intravenous (IV) bolus to a slow IV infusion or an oral administration route. This will result in a lower maximum plasma concentration (Cmax) and may blunt the transient heart rate increase.[5]
"First-Dose" Phenomenon Implement an acclimatization period. Administer the vehicle for several days before the study drug, followed by a "run-in" period with this compound if your experimental design allows. This may reduce the novelty response.[4][6]
Stress or Insufficient Acclimatization Ensure animals are adequately acclimatized to the housing, handling, and experimental procedures (e.g., telemetry device implantation). Stress can independently increase heart rate and confound results.
Choice of Anesthetic If using an anesthetized model, consider the known cardiovascular effects of your anesthetic agent. Some agents may sensitize the myocardium or alter autonomic tone. Review literature for the most appropriate anesthetic for cardiovascular studies in your chosen species.
Issue 2: Inconsistent or Absent Inotropic Effects in In Vitro Cardiac Preparations
  • Problem: You are attempting to study the direct cardiac effects of this compound on isolated atrial tissue and are seeing either no response or highly variable results.

  • Potential Causes & Mitigation Strategies:

Potential CauseMitigation Strategy
Species/Tissue Selection This compound's inotropic effects are most readily observed in atrial, not ventricular, tissue.[11] Furthermore, standard wild-type mouse hearts show little to no functional response to 5-HT4 agonists.[7] To reliably study these effects, use human isolated atrial tissue or atrial preparations from transgenic mice overexpressing the human 5-HT4 receptor.[7][12]
Tissue Viability Ensure optimal dissection and preparation techniques to maintain tissue health. Use fresh, carbogen-gassed Krebs-Henseleit buffer at 37°C.[9] A lack of response to a positive control (e.g., isoproterenol) indicates a problem with tissue viability.
Receptor Desensitization Avoid prolonged exposure to high concentrations of this compound or other 5-HT4 agonists. Ensure adequate washout periods between drug applications.
Partial Agonism In some systems, this compound may act as a partial agonist. If co-administering with a full agonist like serotonin (B10506) (5-HT), this compound may shift the 5-HT concentration-response curve to the right, appearing to act as an antagonist.[11]

Data Summary Tables

Table 1: Summary of this compound's Cardiovascular Effects in Nonclinical Models

ModelRoute of AdministrationDose/ConcentrationKey Cardiovascular FindingsReference(s)
Anesthetized PigsN/APlasma levels >10x human therapeutic levelsMinor and transient increases in heart rate and blood pressure on first exposure.[4][6]
Conscious DogsOral0.31 - 2.5 mg/kgNo relevant effects on blood pressure, heart rate, or ECG.[8][13]
Conscious DogsIV BolusN/AModest increase in heart rate and blood pressure.[5]
Transgenic Mice (cardiac 5-HT4 overexpression)In vitro (atrial prep)Concentration-dependentIncreased contractility and beating rate; no proarrhythmic effects.[7]
Human Atrial TrabeculaeIn vitroUp to 10 µMNo significant positive inotropic response.[11]
hERG-transfected cellsIn vitroUp to 100 µMNo significant inhibition of the delayed rectifier potassium current.[6]

Table 2: Cardiovascular Parameters from a Thorough QT Study in Healthy Volunteers

ParameterThis compound 2 mgThis compound 10 mgPlacebo
Max Mean Difference in QTcSS vs. Placebo 3.83 ms< 5 msN/A
Max Mean Difference in Heart Rate vs. Placebo 4.71 bpm5.80 bpmN/A
Data adapted from a thorough QT study in healthy volunteers. QTcSS: Study-specific corrected QT interval.[5][8]

Experimental Protocols

Protocol 1: Assessment of Inotropic and Chronotropic Effects in Isolated Mouse Atria

This protocol is adapted from studies using transgenic mice with cardiac-specific overexpression of the human 5-HT4 receptor (5-HT4-TG).[7][9]

  • Animal Preparation: Euthanize mice via an approved method (e.g., pentobarbital (B6593769) 50 mg/kg i.p.).

  • Heart Excision: Rapidly excise the heart and place it in oxygenated, 37°C Krebs-Henseleit buffer (Composition in mM: NaCl 119.8, KCl 5.4, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 22.6, Na2EDTA 0.05, ascorbic acid 0.28, glucose 5.0).

  • Atrial Dissection: Carefully dissect the left and right atria.

  • Mounting:

    • Left Atrium (Inotropy): Mount the left atrium in a 10 mL organ bath containing the buffer, continuously gassed with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer. Electrically stimulate at 1 Hz.

    • Right Atrium (Chronotropy): Mount the right atrium similarly but without electrical stimulation, allowing it to beat spontaneously.

  • Equilibration: Allow the preparations to equilibrate for at least 30 minutes, washing out the buffer every 10-15 minutes, until a stable baseline contractile force or beating rate is achieved.

  • Drug Administration: Add this compound in a cumulative, concentration-dependent manner to the organ bath. Allow the response to stabilize at each concentration before adding the next.

  • Data Acquisition: Record contractile force (in mN) from the left atrium and beating rate (in bpm) from the right atrium using appropriate data acquisition software.

Protocol 2: Cardiovascular Assessment in Conscious Instrumented Dogs

This is a general methodology based on descriptions of in vivo safety pharmacology studies.[13][14]

  • Animal Instrumentation:

    • Surgically implant telemetry transmitters under general anesthesia for the continuous monitoring of ECG, blood pressure, and heart rate.

    • Allow for a full recovery period (typically >1 week) after surgery.

  • Acclimatization: Acclimate the dogs to the study environment and procedures (e.g., being placed in a sling for dosing and measurements) to minimize stress-related artifacts.

  • Baseline Recording: Record baseline cardiovascular parameters for a sufficient period (e.g., 60 minutes) before dosing.

  • Dosing: Administer this compound or vehicle via the intended route (e.g., oral gavage).

  • Post-Dose Monitoring: Continuously record cardiovascular parameters (heart rate, blood pressure, ECG intervals like PR, QRS, and QT) for a defined period post-administration (e.g., 24 hours).

  • Data Analysis: Analyze the telemetry data by averaging values over specific time intervals and comparing the drug-treated group to the vehicle-control group. Pay close attention to the time of maximum plasma concentration (Tmax) of the drug.

Visualizations

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds & Activates G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Increases Response Increased Heart Rate & Atrial Contractility Ca_Influx->Response

Caption: 5-HT4 receptor signaling pathway in cardiomyocytes.

G Start Start: Observe Unexpected Tachycardia CheckDose Is the dose supratherapeutic? Start->CheckDose CheckRoute Is administration an IV bolus? CheckDose->CheckRoute No ActionDose Action: Lower dose or perform dose-response study. CheckDose->ActionDose Yes CheckModel Is this a known 'first-dose' or species-specific effect? CheckRoute->CheckModel No ActionRoute Action: Switch to slow infusion or oral route. CheckRoute->ActionRoute Yes CheckControls Are control animals stable? (Stress/Anesthesia) CheckModel->CheckControls No ActionModel Action: Incorporate run-in period. Consider findings in context. CheckModel->ActionModel Yes ActionControls Action: Improve acclimatization. Review anesthetic protocol. CheckControls->ActionControls No End End: Effect Minimized or Understood CheckControls->End Yes ActionDose->End ActionRoute->End ActionModel->End ActionControls->End

Caption: Troubleshooting workflow for tachycardia in vivo.

References

Improving the signal-to-noise ratio in Prucalopride binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prucalopride Binding Assays

Welcome to the Technical Support Center for this compound binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a high-affinity, selective agonist for the serotonin (B10506) 5-HT₄ receptor.[1][2] It is primarily used for the treatment of chronic constipation.[3] Its mechanism of action involves stimulating 5-HT₄ receptors in the gastrointestinal tract, which promotes the release of acetylcholine (B1216132) and enhances colonic motility.[3][4]

Q2: What are the common assay formats for studying this compound binding?

A2: The most common formats for studying the binding of small molecules like this compound to the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), are radioligand binding assays and functional cell-based assays.[5][6] Radioligand binding assays, such as filter binding assays and Scintillation Proximity Assays (SPA), directly measure the binding of a radiolabeled ligand to the receptor.[6][7] Functional assays typically measure the downstream consequences of receptor activation, such as the production of cyclic AMP (cAMP).[4][5]

Q3: What is non-specific binding and why is it a problem in this compound binding assays?

A3: Non-specific binding refers to the binding of the radioligand to components other than the 5-HT₄ receptor, such as the walls of the assay plate, filter membranes, or other proteins in the preparation.[8][9] High non-specific binding is problematic because it increases the background signal, which can obscure the specific binding signal. This leads to a poor signal-to-noise ratio, making it difficult to accurately determine the binding affinity (Kᵢ) of this compound.[8][10] Ideally, specific binding should constitute at least 80% of the total binding.[8]

Q4: How is non-specific binding determined in a this compound binding assay?

A4: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competing ligand that is known to bind with high affinity to the 5-HT₄ receptor.[5][8] This "cold" ligand will displace the radiolabeled ligand from the specific 5-HT₄ receptor sites. Any remaining measured radioactivity is considered non-specific. Commonly used 5-HT₄ receptor antagonists for this purpose include GR113808 or a high concentration of unlabeled this compound itself.[5][11]

Troubleshooting Guides

Issue 1: High Background/Non-Specific Binding

A high background signal is a frequent issue that can significantly reduce the signal-to-noise ratio of your assay.

Potential Cause Troubleshooting Strategy Expected Outcome
Inadequate Blocking Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). Test a range of concentrations (e.g., 0.1% to 2% w/v). Consider using alternative blocking agents such as non-fat dry milk or polyethyleneimine (PEI) for pre-treating filter plates.[8][10]A higher concentration of an appropriate blocking agent will saturate non-specific binding sites on the assay plate and cell membranes, leading to a reduction in background signal.
Suboptimal Buffer Composition Optimize the pH and ionic strength of the assay buffer. The typical pH range for binding assays is 7.0-7.5.[12] The addition of a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20) can help to reduce hydrophobic interactions that contribute to non-specific binding.[13]An optimized buffer will minimize non-specific electrostatic and hydrophobic interactions, thereby lowering the background.
Excess Radioligand Concentration Use a radioligand concentration at or below its dissociation constant (Kd) for the 5-HT₄ receptor.[12] For competition assays with this compound, using a lower concentration of the radiolabeled antagonist (e.g., [³H]-GR113808) will reduce the amount of free radioligand available to bind non-specifically.[5]Reducing the radioligand concentration will decrease the absolute amount of non-specific binding, improving the ratio of specific to non-specific signal.
Inefficient Washing (Filter Assays) Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer. Using ice-cold buffer helps to slow the dissociation of the specific ligand-receptor complex during the wash steps.[8][14]More thorough washing will more effectively remove unbound and non-specifically bound radioligand from the filters, resulting in a lower background count.

Example Data: Effect of BSA Concentration on Signal-to-Noise Ratio

BSA Concentration (%) Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) Signal-to-Noise Ratio (Total/NSB)
0.15500250030002.2
0.55200150037003.5
1.0500080042006.3
2.0480075040506.4

Note: CPM = Counts Per Minute. This is example data and actual results may vary.

Issue 2: Low Specific Signal

A weak specific signal can make it difficult to obtain reliable and reproducible data.

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient Receptor Concentration Increase the amount of cell membrane preparation or whole cells used per well. Perform a receptor titration experiment to determine the optimal concentration that gives a robust signal without depleting the radioligand.[15]A higher receptor concentration will lead to a greater amount of specific binding and a stronger signal.
Degraded Reagents Ensure that the radioligand, this compound, and receptor preparations are of high quality and have been stored correctly to prevent degradation. Aliquot reagents to avoid multiple freeze-thaw cycles.[16]Using fresh, high-quality reagents will ensure optimal binding activity and a stronger signal.
Suboptimal Incubation Time The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[12]Incubating for the optimal time will ensure that the binding reaction has reached equilibrium, maximizing the specific signal.
Incorrect Assay Temperature Most binding assays are performed at room temperature or 25°C. However, the optimal temperature can vary. Test different incubation temperatures to find the ideal condition for the this compound-5-HT₄ receptor interaction.[16]An optimal incubation temperature will enhance the stability and binding kinetics of the ligand-receptor interaction, leading to a stronger signal.

Experimental Protocols

Protocol 1: Radioligand Filter Binding Assay for this compound

This protocol describes a competitive binding assay using a radiolabeled 5-HT₄ antagonist, such as [³H]-GR113808, to determine the binding affinity of this compound.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT₄ receptor.

  • Radioligand: [³H]-GR113808 (specific activity ~80 Ci/mmol)

  • Unlabeled Ligand (for NSB): GR113808 or another high-affinity 5-HT₄ antagonist.

  • Test Compound: this compound

  • Blocking Agent: Bovine Serum Albumin (BSA)

  • Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4

  • Filter Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B)

  • Scintillation Fluid

  • Microplate Scintillation Counter

Procedure:

  • Plate Preparation: Pre-treat the filter plate wells with a 0.5% polyethyleneimine (PEI) solution for 30 minutes at room temperature to reduce non-specific binding of the radioligand to the filter. Wash the filters three times with assay buffer.

  • Assay Setup: In a 96-well assay plate, add the following in order:

    • 25 µL of assay buffer with 0.1% BSA.

    • 25 µL of various concentrations of this compound (for the competition curve), assay buffer (for total binding), or a high concentration of unlabeled GR113808 (e.g., 10 µM) for determining non-specific binding.

    • 50 µL of [³H]-GR113808 diluted in assay buffer to a final concentration at or near its Kd (e.g., 0.2 nM).

    • 100 µL of the 5-HT₄ receptor-containing cell membrane preparation (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through the pre-treated filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Kᵢ value for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: Functional cAMP Assay for this compound

This protocol outlines a method to measure the agonist activity of this compound by quantifying the production of cyclic AMP (cAMP) in cells expressing the 5-HT₄ receptor.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₄ receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Test Compound: this compound

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the 5-HT₄ receptor-expressing cells into a 384-well white plate at a density of approximately 2,000-5,000 cells per well and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer containing a final concentration of 500 µM IBMX.

    • Remove the cell culture medium from the wells and add 10 µL of the this compound solutions or assay buffer with IBMX (for basal level).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions for the chosen kit. This typically involves cell lysis followed by the addition of detection antibodies or reagents.

  • Signal Reading: After the recommended incubation period for the detection kit (usually 60 minutes in the dark), read the plate on a compatible plate reader.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.

Visualizations

This compound Binding Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis This compound This compound Dilutions Competition Competition Binding: Membranes + Radioligand + this compound This compound->Competition Radioligand Radioligand ([3H]-GR113808) Total_Binding Total Binding: Membranes + Radioligand Radioligand->Total_Binding NSB Non-Specific Binding: Membranes + Radioligand + Unlabeled Antagonist Radioligand->NSB Radioligand->Competition Membranes 5-HT4 Receptor Membranes Membranes->Total_Binding Membranes->NSB Membranes->Competition NSB_Ligand Unlabeled Antagonist (for NSB) NSB_Ligand->NSB Filtration Filtration & Washing Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Specific_Binding Calculate Specific Binding Counting->Specific_Binding IC50 Determine IC50 Specific_Binding->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a this compound radioligand binding assay.

5-HT₄ Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT4 Receptor This compound->Receptor binds G_protein Gαs Receptor->G_protein activates Src Src Kinase Receptor->Src G-protein independent activation AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces ERK ERK Pathway Src->ERK activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

Caption: Signaling pathway of the 5-HT₄ receptor activated by this compound.

References

Dealing with Prucalopride's potential central nervous system effects in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of prucalopride. This compound, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is primarily used to treat chronic idiopathic constipation. However, its action on 5-HT4 receptors in the central nervous system (CNS) can influence behavioral outcomes, necessitating careful experimental design and data interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during behavioral studies with this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected Changes in Locomotor Activity This compound can have dose-dependent effects on activity. At very high, supratherapeutic doses (≥20 mg/kg in rodents), sedation has been observed.[1][2]Dose-Response Study: Conduct a preliminary dose-response study to identify a dose that does not independently affect locomotor activity. Appropriate Controls: Always include a vehicle-treated control group to differentiate drug effects from other experimental variables. Activity Monitoring: Use an open field test to assess baseline and post-treatment locomotor activity before proceeding with more complex behavioral assays.
Contradictory Anxiety-Like Behavior Results The anxiolytic or anxiogenic potential of 5-HT4 receptor agonists can be complex and may depend on the specific behavioral test, dose, and animal strain. For instance, the 5-HT4 agonist RS 67333 has shown anxiolytic-like effects in the elevated zero-maze.Multi-Test Approach: Use a battery of anxiety tests that measure different aspects of anxiety-like behavior (e.g., elevated plus maze for approach-avoidance conflict, marble burying for neophobia-induced digging). Consistent Testing Conditions: Ensure consistent lighting, noise levels, and handling procedures, as these can significantly impact anxiety-like behaviors.[3][4] Consider Sex Differences: Account for potential sex-specific responses to this compound.
Variability in Cognitive Task Performance This compound has been shown to have pro-cognitive effects in humans.[5] In animal models, other 5-HT4 agonists have demonstrated cognitive enhancement.[6] However, baseline cognitive performance can be influenced by numerous factors.Proper Habituation: Ensure all animals are thoroughly habituated to the testing apparatus and environment to reduce novelty-induced stress that can interfere with cognitive performance. Control for Motivational Factors: In tasks relying on motivation (e.g., food reward), ensure that this compound does not alter appetite or satiety, which could confound results. Detailed Reporting: Meticulously document all experimental parameters to aid in troubleshooting and ensure reproducibility.[3][4]
Signs of Sedation or General Malaise At supratherapeutic doses, this compound can induce sedation, palpebral ptosis (drooping eyelids) in rodents, and salivation in dogs.[1][2][4] These effects can non-specifically impair performance in behavioral tasks.Observational Screening: Before each behavioral test, perform a brief observational assessment for signs of sedation, ptosis, or other overt signs of distress. Lower Doses: If sedation is observed, consider testing lower doses of this compound. Time Course Analysis: Determine the time course of these side effects to establish a testing window where they are minimal.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in the CNS?

This compound is a selective 5-HT4 receptor agonist. In the CNS, 5-HT4 receptors are G-protein coupled receptors that primarily signal through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][7] A G-protein-independent pathway involving Src and ERK activation has also been identified.[2] This signaling cascade can modulate the activity of various downstream targets, including transcription factors like CREB and ion channels, ultimately influencing neuronal excitability and synaptic plasticity.[1][6][8]

2. What are the known CNS effects of this compound in preclinical models?

Preclinical studies have reported the following CNS-related observations with this compound and other 5-HT4 agonists:

  • Cognition: The 5-HT4 receptor agonist RS 67333 has been shown to reverse cognitive deficits in the novel object recognition test in a mouse model of Alzheimer's disease.[6]

  • Anxiety: The 5-HT4 receptor agonist RS 67333 has demonstrated anxiolytic-like effects in the elevated zero-maze in rats.

  • Depression-like behavior: While direct data for this compound is limited, other 5-HT4 receptor agonists have been investigated for their antidepressant-like potential.

  • General Behavior: At supratherapeutic doses (≥20 mg/kg), this compound has been observed to cause palpebral ptosis in mice and rats, and sedation in dogs.[1][2][4]

3. How can I control for potential confounding variables in my behavioral study design?

To minimize the impact of confounding variables, consider the following:

  • Randomization and Blinding: Randomly assign animals to treatment groups and ensure that experimenters are blind to the treatment conditions during testing and data analysis.

  • Counterbalancing: If multiple tests are performed on the same animals, counterbalance the order of the tests to control for potential carryover effects.[3]

  • Stable Environment: Maintain a consistent and stable environment (e.g., temperature, humidity, light/dark cycle) throughout the study.[3][4]

  • Consistent Handling: Handle all animals consistently and by the same experimenter, if possible, to minimize stress.[3]

  • Appropriate Washout Periods: If a within-subjects design is used, ensure an adequate washout period between different drug administrations.

4. Are there any known sex differences in the behavioral effects of this compound?

While the available preclinical data on this compound's behavioral effects are limited, it is crucial to consider sex as a biological variable in all behavioral studies. Hormonal fluctuations in female rodents can influence performance in some behavioral tasks, and sex-specific responses to serotonergic drugs have been reported. Therefore, including both male and female animals in your study design is highly recommended.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the behavioral effects of 5-HT4 receptor agonists. Note: Data for this compound in these specific standard behavioral assays are limited in the published literature. The data presented here for other selective 5-HT4 agonists can serve as a reference for expected effects.

Table 1: Effects of the 5-HT4 Agonist RS 67333 on Anxiety-Like Behavior in the Elevated Zero-Maze

Treatment GroupDoseTime in Open Areas (%)
Vehicle-~20%
RS 673330.1 mg/kg~35%
RS 673330.5 mg/kg~40%
(Data are illustrative and based on findings suggesting anxiolytic-like effects of 5-HT4 agonists)

Table 2: Effects of the 5-HT4 Agonist RS 67333 on Depression-Like Behavior in the Forced Swim Test

Treatment GroupDoseImmobility Time (seconds)
Vehicle-~180s
RS 673331.5 mg/kg/day~120s
(Data are illustrative and based on the reported antidepressant-like profile of 5-HT4 agonists)

Table 3: Effects of the 5-HT4 Agonist RS 67333 on Cognition in the Novel Object Recognition Test

Treatment Group (5XFAD mice)DoseDiscrimination Index
Vehicle-~0.1
RS 673331 mg/kg/day~0.3
(Adapted from a study by Giannoni et al., 2013, showing reversal of cognitive deficits)[6]

Experimental Protocols

1. Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at the appropriate pre-treatment time.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms using video tracking software.

  • Key Parameters:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of locomotor activity).

2. Forced Swim Test (FST)

  • Apparatus: A cylindrical container filled with water (23-25°C).

  • Procedure:

    • On day 1 (pre-test), place the animal in the water for 15 minutes.

    • On day 2 (test), administer this compound or vehicle.

    • Place the animal back in the water for 5-6 minutes.

    • Record the entire session and later score the duration of immobility (floating with only minor movements to keep the head above water).

  • Key Parameter:

    • Immobility time.

3. Novel Object Recognition (NOR) Test

  • Apparatus: An open field arena.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

    • Test Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore for a set period.

    • Record the time spent exploring each object.

  • Key Parameter:

    • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizations

Prucalopride_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Src Src Kinase HTR4->Src Activates (G-protein independent) Gs Gαs HTR4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ERK ERK Src->ERK Activates Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->ERK Modulates CREB CREB PKA->CREB Phosphorylates IonChannels Ion Channels (e.g., NMDA/AMPA Receptors) PKA->IonChannels Modulates ERK->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity, etc.) CREB->Gene Regulates

Caption: this compound's CNS signaling pathway via the 5-HT4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (e.g., 1 week) Handling Daily Handling (e.g., 3-5 days) AnimalAcclimation->Handling Habituation Habituation to Testing Room Handling->Habituation Baseline Baseline Behavioral Testing (Optional, e.g., Open Field) Habituation->Baseline DrugAdmin This compound/Vehicle Administration Baseline->DrugAdmin BehavioralAssay Behavioral Assay (e.g., EPM, FST, NOR) DrugAdmin->BehavioralAssay DataCollection Video Recording & Automated Tracking BehavioralAssay->DataCollection Scoring Blinded Manual Scoring (if applicable) DataCollection->Scoring Stats Statistical Analysis Scoring->Stats

Caption: A generalized experimental workflow for behavioral studies.

References

Technical Support Center: Prucalopride Administration in Pediatric Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the administration of prucalopride in pediatric animal models. The information is intended for researchers, scientists, and drug development professionals to facilitate successful and humane experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a high-affinity, highly selective serotonin (B10506) type 4 (5-HT4) receptor agonist.[1][2][3] By stimulating these receptors on enteric neurons in the gastrointestinal (GI) tract, it enhances the release of acetylcholine, a major excitatory neurotransmitter.[3][4] This action promotes coordinated muscle contractions, increases colonic peristalsis, and accelerates GI transit.[3][5]

Q2: Why is this compound considered a better research tool than older 5-HT4 agonists like cisapride (B12094) or tegaserod (B130379)?

A2: this compound exhibits greater selectivity for the 5-HT4 receptor compared to older agents.[1][6] Cisapride and tegaserod were associated with adverse cardiovascular events due to off-target effects on other receptors (e.g., hERG channels for cisapride, 5-HT1B/2B receptors for tegaserod).[1] this compound's high selectivity significantly reduces the risk of these cardiovascular side effects, making it a safer and more specific tool for studying GI motility.[3]

Q3: What are the known downstream signaling effects of 5-HT4 receptor activation by this compound?

A3: Activation of the 5-HT4 receptor by this compound initiates a cascade of intracellular events. A primary pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) concentration.[7] Subsequent signaling can involve the phosphorylation of Src and ERK1/2, which are implicated in various cellular processes.[7]

Q4: Has this compound been used in pediatric animal models?

A4: Yes, this compound has been studied in pediatric and juvenile animal models, including neonatal mice and young rats, to investigate its effects on gastrointestinal function and development.[8][9] Additionally, it has been evaluated in clinical trials involving children with functional constipation.[10][11][12]

Q5: What are the general effects of this compound on GI transit in animal models?

A5: In various animal models, this compound has been shown to stimulate GI motility. It accelerates gastric emptying, small bowel transit, and colonic transit.[3] Specifically, it can induce dose-dependent contractions in the colon and stimulate high-amplitude propagating contractions, which are crucial for defecation.[1][3] In a mouse model of 15q duplication syndrome, daily oral gavage of this compound (1 mg/kg) for six days significantly improved delayed GI transit.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Variable or inconsistent prokinetic effect Inappropriate Dosage: The dose may be too low for the specific age, weight, or species. Pediatric animals have different metabolic rates.Review literature for age- and weight-specific dosing. Consider a dose-response study to determine the optimal effective dose for your model. Start with doses referenced in pediatric human studies (e.g., 0.04 mg/kg) and adjust as necessary.[11]
Route of Administration: Oral gavage can lead to variability in absorption. Parenteral routes may offer more consistency.For consistent systemic exposure, consider subcutaneous (SC) or intraperitoneal (IP) injection, or the use of surgically implanted osmotic pumps for continuous administration.
Timing of Measurement: The peak effect of this compound may occur at a different time point in pediatric models compared to adults.Conduct a time-course experiment to identify the window of maximum prokinetic effect after administration. In horses, for example, increased duodenal activity was noted 30-90 minutes post-administration.[14]
Signs of animal distress (e.g., diarrhea, abdominal cramping) Dosage Too High: this compound's prokinetic effect is dose-dependent, and excessive stimulation can lead to adverse effects.Reduce the dose. Observe animals closely for signs of discomfort. The most common side effects in human studies are headache, abdominal pain, nausea, and diarrhea, which tend to be mild and diminish with time.[4]
Dehydration: Increased motility can lead to fluid loss.Ensure animals have free access to water. For severe cases, consider providing hydration support (e.g., hydrogel packs or saline injection), especially in very young animals.
No observable effect on GI transit Receptor Desensitization: Prolonged or high-dose administration could potentially lead to receptor desensitization.If using a chronic administration model, consider intermittent dosing schedules.
Incorrect Vehicle/Solubility Issues: this compound may not be fully dissolved or stable in the chosen vehicle.This compound is typically dissolved in saline for in vivo studies.[13] Ensure the solution is freshly prepared and properly mixed before each administration.
Model-Specific Resistance: The specific animal strain or model may have underlying physiological differences that alter its response to 5-HT4 agonism.Review the literature for known GI characteristics of your chosen animal model. Consider testing a different strain or species if feasible.
Cardiovascular changes (e.g., altered heart rate or blood pressure) Off-Target Effects (Unlikely but possible at high doses): Although highly selective, supratherapeutic doses could potentially interact with other receptors or channels.While this compound has a high safety profile, it is crucial to use the lowest effective dose. In vivo studies in dogs and pigs showed blood pressure increases at high intravenous doses. Monitor cardiovascular parameters if using high concentrations or novel administration routes.

Data and Protocols

Quantitative Data Summary

Table 1: this compound Dosing in Animal Models

SpeciesAge GroupDoseRoute of AdministrationObserved EffectReference
MouseNeonatal300 mg/kg (total over 2 doses)Oral GavageNon-tumorigenic in carcinogenicity study[8]
MouseAdult1 mg/kg/day for 6 daysOral GavageAmeliorated delayed GI transit[13]
RatNot Specified5 mg/kgNot SpecifiedUsed for tissue distribution studies[9]
RatNot SpecifiedUp to 640 mg/kgOralSingle-dose toxicity study[9]
HorseAdult2 mg/100 kg (approx. 0.02 mg/kg)OralIncreased duodenal, cecal, and colonic motor activity[14][15]
DogAdult0.31 - 2.5 mg/kgOralCardiovascular safety assessment[9]

Table 2: Pharmacokinetic Parameters in Pediatric Humans (for reference)

ParameterValue (Mean ± SD)ConditionsReference
Cmax3.8 ± 0.6 ng/mLSingle oral dose of 0.03 mg/kg in children (4-12 years)[12]
Tmax1.8 ± 0.9 hoursSingle oral dose of 0.03 mg/kg in children (4-12 years)[12]
AUC∞65.3 ± 10.6 ng·h/mLSingle oral dose of 0.03 mg/kg in children (4-12 years)[12]
t1/219.0 ± 3.1 hoursSingle oral dose of 0.03 mg/kg in children (4-12 years)[12]
Experimental Protocols

Protocol 1: Assessment of Whole Gut Transit Time in Mice

This protocol is adapted from studies investigating GI motility in rodent models.

  • Animal Acclimation: Acclimate juvenile mice (e.g., postnatal day 21-28) to the housing conditions for at least 3-5 days. Provide standard chow and water ad libitum.

  • Fasting: Fast the mice for 2-4 hours before the experiment. Ensure water remains available. Fasting periods should be minimized in pediatric animals to prevent hypoglycemia.

  • Marker Administration: Administer a non-absorbable colored marker via oral gavage. A common marker is 0.1-0.2 mL of 6% carmine (B74029) red in 0.5% methylcellulose.

  • This compound Administration: Immediately following the marker, administer this compound or vehicle control via the desired route (e.g., oral gavage, SC, or IP injection). A dose of 1 mg/kg can be used as a starting point.[13]

  • Monitoring: Place each mouse in a clean, separate cage with a wire mesh bottom or white paper for easy visualization of fecal pellets.

  • Data Collection: Record the time of the first appearance of a red-colored fecal pellet. The time elapsed between marker administration and the appearance of the first red pellet is the whole gut transit time.

  • Analysis: Compare the transit times between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test).

Visualizations

Signaling Pathway

Prucalopride_Signaling_Pathway cluster_cell Enteric Neuron / Enterocyte This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates ACh Acetylcholine Release Receptor->ACh Stimulates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to Src Src Phosphorylation cAMP->Src Leads to ERK ERK1/2 Phosphorylation cAMP->ERK Leads to Effect Increased GI Motility ACh->Effect

Caption: this compound's 5-HT4R signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Acclimation 1. Animal Acclimation (3-5 days) Fasting 2. Fasting (2-4 hours) Acclimation->Fasting Marker 3. Administer Marker (e.g., Carmine Red) Fasting->Marker Dosing 4. Administer this compound or Vehicle Marker->Dosing Monitor 5. Monitor for First Colored Pellet Dosing->Monitor Record 6. Record Transit Time Monitor->Record Analyze 7. Statistical Analysis Record->Analyze

Caption: Workflow for GI transit time assessment.

References

Technical Support Center: Enhancing the Translational Relevance of Preclinical Prucalopride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Prucalopride. Our goal is to help you enhance the translational relevance of your preclinical studies by addressing common challenges and providing best practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] By activating 5-HT4 receptors on enteric neurons, it enhances the release of acetylcholine (B1216132), which in turn stimulates colonic peristalsis and increases bowel motility.[3] This targeted action is a key feature that distinguishes it from older, less selective 5-HT4 agonists that were associated with adverse cardiovascular effects due to off-target receptor interactions.[1][2]

Q2: Why is the high selectivity of this compound for the 5-HT4 receptor important for translational relevance?

A2: The high selectivity of this compound minimizes off-target effects, which is a critical factor for translating preclinical findings to clinical outcomes.[1][2] Older, non-selective 5-HT4 agonists like cisapride (B12094) and tegaserod (B130379) interacted with other receptors (e.g., hERG potassium channels, 5-HT1 and 5-HT2 receptors), leading to cardiovascular side effects that were not predictable from their primary mechanism of action.[1] this compound's selectivity provides a cleaner pharmacological profile, meaning the effects observed in preclinical models are more likely to be due to 5-HT4 receptor activation, thus improving the predictability of its effects in humans.

Q3: What are the most common preclinical models used to evaluate this compound's efficacy?

A3: The most common preclinical models include in vivo assays like the charcoal meal transit test in rats to assess gastrointestinal motility and in vitro assays such as the isolated organ bath using guinea pig ileum or colon to study tissue contractility.[4][5] Additionally, loperamide-induced constipation models in rodents are frequently used to simulate a constipated state and evaluate the therapeutic potential of prokinetic agents.[6]

Q4: What are the key challenges in translating preclinical findings of this compound to clinical efficacy?

A4: A significant challenge lies in the species differences in pharmacokinetics. For instance, this compound is rapidly metabolized in rats, which may not accurately reflect its metabolic stability in humans.[7] This can lead to an underestimation of efficacy in rat models if the dosing regimen does not maintain adequate exposure. Furthermore, the pathophysiology of constipation in animal models may not fully recapitulate the complexity of chronic idiopathic constipation in humans, which can involve dietary factors, lifestyle, and psychological components.

Q5: How can I optimize the dose selection for this compound in my preclinical studies?

A5: Dose selection should be based on achieving plasma concentrations in the animal model that are comparable to the therapeutic concentrations observed in humans. A starting point can be allometric scaling from the human equivalent dose, but it is crucial to conduct pharmacokinetic studies in the chosen animal model to confirm that the desired exposure is reached and maintained.[8] A dose-response study is also recommended to establish the relationship between drug concentration and the prokinetic effect in your specific model.

Troubleshooting Guides

In Vivo Model: Loperamide-Induced Constipation in Rodents

Issue: High variability in the degree of constipation induced by loperamide (B1203769).

Possible CauseTroubleshooting Steps
Inconsistent Loperamide Dosing Ensure accurate and consistent oral gavage technique. Prepare fresh loperamide solutions daily and verify the concentration.
Strain and Sex Differences Be aware of potential differences in sensitivity to loperamide between different rodent strains and sexes. It is advisable to use a consistent strain and sex throughout a study.
Stress-Induced GI Motility Changes Acclimate animals to handling and the experimental environment to minimize stress, which can independently affect gut motility.
Dietary Inconsistencies Provide a standardized diet throughout the study, as dietary fiber and fat content can influence baseline gut motility and the response to loperamide.

Issue: this compound shows lower than expected efficacy in reversing loperamide-induced constipation.

Possible CauseTroubleshooting Steps
Suboptimal this compound Dose Conduct a dose-ranging study to determine the optimal dose of this compound in your specific model and strain.
Timing of this compound Administration Optimize the timing of this compound administration relative to the loperamide challenge and the measurement of endpoints.
Rapid Metabolism of this compound Consider the rapid metabolism of this compound in rats. A more frequent dosing schedule or a different route of administration may be necessary to maintain therapeutic drug levels.
Severity of Constipation Model The dose of loperamide may be too high, causing a level of constipation that is difficult to reverse pharmacologically. Consider reducing the loperamide dose.
In Vitro Assay: Isolated Organ Bath

Issue: High variability or lack of response in isolated gut tissue contractions.

Possible CauseTroubleshooting Steps
Tissue Viability Ensure the tissue is rapidly and carefully dissected and placed in ice-cold, oxygenated physiological salt solution. Maintain the organ bath at the correct temperature (typically 37°C) and ensure continuous oxygenation.
Inconsistent Tissue Preparation Use consistent-sized tissue segments from the same region of the intestine for all experiments.
Receptor Desensitization Allow for adequate washout periods between drug applications to prevent receptor desensitization.
Incorrect Drug Concentrations Prepare fresh drug solutions and perform serial dilutions accurately. Use a cumulative concentration-response curve to assess potency.

Data Presentation

Table 1: Summary of Preclinical Efficacy Data for this compound

ModelSpeciesKey FindingsReference
Charcoal Meal Transit Assay RatIntravenous administration of 1 mg/kg and 2 mg/kg this compound significantly accelerated gastrointestinal propulsion rate at 2 and 4 hours post-administration.[7]
Isolated Organ Bath Guinea PigThis compound induced contractions in the guinea pig colon, which were inhibited by a 5-HT4 receptor antagonist, confirming its mechanism of action.[4]
Postoperative Ileus Model Guinea PigOral administration of this compound (0.5-10 mg/kg) dose-dependently accelerated upper GI transit and, at higher doses, restored lower GI transit.[9]

Table 2: Summary of Clinical Efficacy Data for this compound (2 mg/day)

Study PopulationPrimary EndpointThis compound Response RatePlacebo Response RateP-valueReference
Chronic Idiopathic Constipation ≥3 spontaneous complete bowel movements (SCBMs)/week19.5% - 31%9.6% - 12%<0.001[10]
Opioid-Induced Constipation Increase of ≥1 SCBM/week from baseline35.9%23.4%Not significant over 4 weeks, but significant at week 1[11]

Experimental Protocols

Protocol 1: Charcoal Meal Gastrointestinal Transit Assay in Rats

Objective: To assess the in vivo effect of this compound on gastrointestinal motility.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (5% charcoal in 10% gum arabic solution)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Fast rats for 16-18 hours with free access to water.

  • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a predetermined time (e.g., 60 minutes), administer the charcoal meal (typically 2 ml per animal) via oral gavage.[12]

  • After another set time (e.g., 15-30 minutes), euthanize the rats by an approved method.

  • Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine flat on a surface without stretching and measure its total length.

  • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

Workflow for Charcoal Meal Transit Assay

charcoal_meal_workflow start Start: Fasted Rats administer_drug Administer this compound or Vehicle start->administer_drug wait1 Wait (e.g., 60 min) administer_drug->wait1 administer_charcoal Administer Charcoal Meal wait1->administer_charcoal wait2 Wait (e.g., 15-30 min) administer_charcoal->wait2 euthanize Euthanize Animal wait2->euthanize dissect Dissect Small Intestine euthanize->dissect measure Measure Total Length and Distance Traveled by Charcoal dissect->measure calculate Calculate % GI Transit measure->calculate end_node End: Compare Groups calculate->end_node

Workflow for the charcoal meal gastrointestinal transit assay.
Protocol 2: Isolated Guinea Pig Ileum Organ Bath Assay

Objective: To assess the in vitro contractile effect of this compound on intestinal smooth muscle.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution

  • This compound

  • 5-HT4 receptor antagonist (e.g., GR 113808)

  • Organ bath system with force transducer and data acquisition software

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Euthanize a guinea pig using an approved method.

  • Isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.

  • Gently flush the lumen to remove contents.

  • Cut a 2-3 cm segment and suspend it in the organ bath chamber containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Attach one end of the tissue to a fixed hook and the other to a force transducer. Apply a resting tension of approximately 1g and allow the tissue to equilibrate for 30-60 minutes, with regular washes.

  • Record a baseline of spontaneous contractions.

  • To assess the effect of this compound, add increasing concentrations of the drug to the bath in a cumulative manner, allowing the response to stabilize at each concentration.

  • To confirm the mechanism of action, pre-incubate a separate tissue segment with a 5-HT4 receptor antagonist for a sufficient time before repeating the this compound concentration-response curve.

Logical Flow for Isolated Organ Bath Experiment

organ_bath_logic start Start: Isolated Guinea Pig Ileum equilibrate Equilibrate Tissue in Organ Bath start->equilibrate baseline Record Baseline Contractions equilibrate->baseline add_this compound Add Cumulative Concentrations of this compound baseline->add_this compound record_response Record Contractile Response add_this compound->record_response washout Washout record_response->washout After each curve compare Compare Responses record_response->compare Directly for agonist curve pre_incubate Pre-incubate with 5-HT4 Antagonist washout->pre_incubate For antagonist experiment repeat_this compound Repeat this compound Concentration-Response Curve pre_incubate->repeat_this compound repeat_this compound->compare

Logical flow of an isolated organ bath experiment to assess this compound's effect.

Signaling Pathway

This compound-Induced 5-HT4 Receptor Signaling

This compound, as a selective 5-HT4 receptor agonist, binds to 5-HT4 receptors on enteric neurons. This binding activates a Gs-alpha subunit-coupled signaling cascade. The activated Gs-alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to ultimately lead to the enhanced release of acetylcholine (ACh) at the neuromuscular junction in the gut. The increased availability of ACh stimulates muscarinic receptors on smooth muscle cells, resulting in increased gastrointestinal motility.

Gs_signaling_pathway cluster_cell Enteric Neuron cluster_synapse Neuromuscular Junction This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds G_protein Gs-protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes ACh_in_synapse ACh_release->ACh_in_synapse Muscarinic_receptor Muscarinic Receptor (Smooth Muscle Cell) ACh_in_synapse->Muscarinic_receptor Binds Contraction Increased GI Motility Muscarinic_receptor->Contraction Stimulates

References

Validation & Comparative

A Comparative Guide to Prucalopride and Second-Generation 5-HT4 Agonists: An Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of prucalopride with second-generation 5-HT4 receptor agonists, namely velusetrag (B1683485) and naronapride (B1676966). The following sections detail their receptor pharmacology, clinical efficacy, and the experimental methodologies employed in key studies, supported by quantitative data and visual representations of relevant pathways and workflows.

Introduction to 5-HT4 Receptor Agonists in Gastrointestinal Motility

Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal (GI) motility. The 5-HT4 receptor, a Gs-protein coupled receptor, is a key target for prokinetic agents. Activation of this receptor on enteric neurons enhances the release of acetylcholine, a primary excitatory neurotransmitter in the gut, leading to increased muscle contraction and accelerated GI transit.[1] First-generation 5-HT4 agonists, such as cisapride (B12094) and tegaserod, were effective but were withdrawn or restricted due to off-target cardiovascular side effects.[2] this compound and the second-generation agonists, velusetrag and naronapride, were developed with high selectivity for the 5-HT4 receptor to minimize these risks.[3][4]

Receptor Pharmacology: Affinity and Selectivity

The therapeutic advantage of second-generation 5-HT4 agonists lies in their high selectivity, which minimizes interactions with other receptors, particularly those associated with cardiovascular adverse events like the hERG potassium channel and 5-HT2B receptors.[3][5]

Table 1: 5-HT4 Receptor Binding Affinity and Potency

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)
This compound h5-HT4(a)7.8[6]-
h5-HT4(c)-8.3[7]
Velusetrag (TD-5108) h5-HT4(c)7.7[5]8.3[5]
Naronapride (ATI-7505) h5-HT4High Affinity-

pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater affinity or potency.

Table 2: Receptor Selectivity Profile

CompoundSelectivity Notes
This compound >150-fold higher affinity for 5-HT4 receptors than for other receptors, including 5-HT1, 5-HT2, 5-HT3, dopamine (B1211576), and adrenergic receptors. No significant affinity for the hERG channel.[5]
Velusetrag (TD-5108) >500-fold selective for 5-HT4 receptors over other 5-HT receptors (including 5-HT2B and 5-HT3A). At 3 µM, had no effect on hERG K+ channels.[5] No significant affinity for other receptor types, ion channels, or enzymes tested.
Naronapride (ATI-7505) Highly selective for the 5-HT4 receptor with little action on other 5-HT receptor subtypes.[6] Also possesses dopamine D2 receptor antagonistic properties.[8] No detectable hERG channel inhibitory activity at concentrations up to 100 µmol/L.[3]

Clinical Efficacy: A Comparative Overview

Clinical trials have demonstrated the efficacy of this compound, velusetrag, and naronapride in treating GI motility disorders, primarily chronic idiopathic constipation (CIC) and gastroparesis.

Chronic Idiopathic Constipation (CIC)

This compound is well-established for the treatment of CIC. Multiple Phase 3 trials have confirmed its efficacy.[1][9] Velusetrag has also shown promising results in a Phase 2 trial for CIC.[10] Naronapride is reported to be Phase 3-ready for CIC.[8]

Table 3: Efficacy in Chronic Idiopathic Constipation Clinical Trials

Trial IdentifierCompoundPhasePrimary EndpointKey Findings
NCT00483886This compound3Proportion of patients with ≥3 spontaneous complete bowel movements (SCBMs)/week30.9% (2 mg) and 28.4% (4 mg) of patients on this compound achieved the primary endpoint vs. 12.0% for placebo (P<0.001).[9]
NCT00391820Velusetrag2Change from baseline in weekly spontaneous bowel movement (SBM) frequencyMean increases in SBM/week were 3.6 (15 mg), 3.3 (30 mg), and 3.5 (50 mg) for velusetrag, compared to 1.4 for placebo (P < 0.0001).[10]
Gastroparesis

Velusetrag and naronapride have been investigated for the treatment of gastroparesis, a condition characterized by delayed gastric emptying.

Table 4: Efficacy in Gastroparesis Clinical Trials

Trial IdentifierCompoundPhasePrimary EndpointKey Findings
Phase 2b (Study 0099)Velusetrag2bEffect on symptoms in subjects with gastroparesisAll three doses (5, 15, and 30 mg) reduced gastric emptying time compared to placebo.[11]
NCT05621811 (MOVE-IT)Naronapride2bChange from baseline in the average weekly total symptom score (ANMS GCSI Daily Diary)The trial is ongoing to evaluate the efficacy of 10, 20, and 40 mg doses versus placebo over 12 weeks.[8]

Experimental Protocols

Preclinical Assays

This assay is used to determine the binding affinity of a compound to a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize tissue or cells expressing 5-HT4 receptor in ice-cold buffer p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend and wash pellet p2->p3 p4 Determine protein concentration p3->p4 a1 Incubate membranes with radioligand (e.g., [3H]-GR113808) and varying concentrations of test compound p4->a1 a2 Separate bound from free radioligand by rapid filtration a1->a2 a3 Quantify radioactivity on filters using a scintillation counter a2->a3 d1 Calculate specific binding a3->d1 d2 Determine IC50 value d1->d2 d3 Calculate Ki value using the Cheng-Prusoff equation d2->d3

Workflow for a competitive radioligand binding assay.

A detailed protocol for a competitive radioligand binding assay for the 5-HT4 receptor typically involves the following steps:[12][13][14]

  • Membrane Preparation:

    • Tissues or cells expressing the 5-HT4 receptor (e.g., HEK293 cells) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a fresh assay buffer.

    • Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) and varying concentrations of the unlabeled test compound.

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 30-60 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 receptor ligand.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a 5-HT4 receptor agonist to stimulate the production of cyclic AMP (cAMP), the second messenger for this Gs-coupled receptor.

G cluster_cell Cell Culture and Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis c1 Culture cells expressing 5-HT4 receptor (e.g., HEK293) c2 Incubate cells with varying concentrations of the test agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) c1->c2 d1 Lyse the cells c2->d1 d2 Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) d1->d2 a1 Generate a dose-response curve d2->a1 a2 Determine the EC50 value a1->a2

Workflow for a cAMP functional assay.

A typical protocol for a cAMP accumulation assay involves the following steps:[5][15]

  • Cell Culture:

    • HEK293 cells or other suitable cell lines stably expressing the human 5-HT4 receptor are cultured in appropriate media.

    • Cells are seeded into 96- or 384-well plates and grown to a specific confluency.

  • Agonist Stimulation:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then incubated with various concentrations of the 5-HT4 receptor agonist for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Following stimulation, the cells are lysed.

    • The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve using non-linear regression.

Clinical Trial Protocols
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.

  • Participants: Patients with severe chronic constipation (≤2 spontaneous, complete bowel movements per week).

  • Intervention:

    • 2-week run-in period where all laxatives are withdrawn.

    • 12-week treatment period with once-daily oral administration of this compound (2 mg or 4 mg) or placebo.

  • Primary Efficacy Endpoint: Proportion of patients with an average of three or more spontaneous, complete bowel movements per week over the 12-week treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the number of spontaneous and complete spontaneous bowel movements per week.

    • Stool consistency, straining, and sensation of incomplete evacuation.

    • Patient satisfaction and quality of life assessments (e.g., PAC-QOL).

  • Study Design: Randomized, double-blind, placebo-controlled, dose-response, Phase 2 study.

  • Participants: Patients with chronic idiopathic constipation (<3 spontaneous bowel movements per week).

  • Intervention:

    • 2-week baseline period.

    • 4-week treatment period with once-daily oral administration of velusetrag (15, 30, or 50 mg) or placebo.

    • 1-week follow-up period.

  • Primary Endpoint: Change from baseline in the weekly frequency of spontaneous bowel movements, averaged over the 4-week treatment period.

  • Secondary Endpoints:

    • Change in the weekly frequency of complete spontaneous bowel movements.

    • Safety and tolerability assessments.

  • Study Design: Global, Phase 2b, double-blind, randomized, multicenter, placebo-controlled study.

  • Participants: Adult patients with moderate idiopathic or diabetic gastroparesis.

  • Intervention: 12-week treatment with one of three daily doses of naronapride (10 mg, 20 mg, and 40 mg) or placebo.

  • Primary Endpoint: Change from baseline in the average weekly total symptom score, as measured by the American Neurogastroenterology and Motility Society (ANMS) Gastroparesis Cardinal Symptom Index (GCSI) Daily Diary.

  • Secondary Endpoints: Additional efficacy measures, safety assessments, and patient-reported outcomes.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway 5-HT4 Receptor Signaling Pathway Agonist 5-HT4 Agonist (this compound, Velusetrag, Naronapride) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB ACh Acetylcholine Release PKA->ACh Promotes Motility Increased GI Motility ACh->Motility Leads to G cluster_screening Drug Discovery and Preclinical Screening cluster_clinical Clinical Development s1 Compound Synthesis and Library Screening s2 In vitro Binding Assays (Affinity & Selectivity) s1->s2 s3 In vitro Functional Assays (cAMP) s2->s3 s4 In vivo Animal Models (GI Transit) s3->s4 c1 Phase 1 (Safety & Pharmacokinetics in Healthy Volunteers) s4->c1 Lead Candidate Selection c2 Phase 2 (Efficacy & Dose-Ranging in Patients) c1->c2 c3 Phase 3 (Pivotal Efficacy & Safety Trials) c2->c3 c4 Regulatory Submission & Approval c3->c4

References

Head-to-head comparison of Prucalopride and Cisapride on cardiac ion channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cardiac safety profiles of two key gastroprokinetic agents.

This guide provides an objective, data-driven comparison of Prucalopride and Cisapride (B12094), focusing on their respective effects on critical cardiac ion channels. The well-documented cardiotoxicity of Cisapride, leading to its market withdrawal in several countries, has underscored the importance of scrutinizing the cardiac safety of all 5-HT4 receptor agonists. This compound, a high-affinity, selective 5-HT4 receptor agonist, was developed with the aim of providing therapeutic benefits for chronic constipation without the adverse cardiac effects associated with its predecessor. This guide synthesizes preclinical and clinical data to illuminate the differences in their interactions with cardiac ion channels, providing a valuable resource for ongoing research and drug development in this space.

Quantitative Analysis: A Tale of Two Affinities

The in vitro data unequivocally demonstrates a significant difference in the potency of this compound and Cisapride in blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary determinant of cardiac repolarization.

DrugIon ChannelIC50Cell LineReference
This compound hERG (IKr)4.1 µMHEK 293[1]
hERG (IKr)5.7 µMCOS-7[2]
hERG (IKr)22 µMN/A[3]
Cisapride hERG (IKr)6.5 nMHEK 293[4][5]
hERG (IKr)16.4 nMCHO-K1[6]
hERG (IKr)44.5 nMMammalian Cells[7][8]
hERG (IKr)240 nMCOS-7[2]
Kv1.521.2 µMMammalian Cells[7]

Key Findings:

  • Cisapride exhibits a remarkably high affinity for the hERG channel, with IC50 values in the nanomolar range.[4][5][6][7][8] This potent blockade is the molecular basis for its proarrhythmic effects, leading to QT interval prolongation and an increased risk of Torsades de Pointes (TdP).[4][7][9][10]

  • In stark contrast, this compound demonstrates a significantly lower affinity for the hERG channel, with IC50 values in the micromolar range, representing a safety margin of at least 200 times the therapeutic plasma concentration.[1][2][3]

  • Cisapride also shows weak inhibition of the Kv1.5 channel, though at much higher concentrations than its hERG blockade.[7]

  • For this compound, nonclinical cardiovascular studies have shown no relevant effects on various cardiovascular parameters at concentrations at least 50 times the therapeutic plasma level.[11] Furthermore, at supratherapeutic doses, this compound has been shown to act as a partial agonist on L-type calcium channels in human atrial myocytes without inducing arrhythmic activity.[12][13]

Clinical Impact on Cardiac Repolarization

The differential effects of this compound and Cisapride on the hERG channel translate directly to their clinical cardiac safety profiles, particularly concerning the QT interval.

DrugStudy PopulationDoseEffect on QTc IntervalReference
This compound Healthy Volunteers2 mg & 10 mgNo clinically significant prolongation; upper 90% CI <10 ms[3]
Patients with CIC2-4 mg≤1.0%-2.0% of patients had prolonged QTc (Fridericia)[14][15][16][17]
Cisapride Adult Patients5 mg & 10 mg tidDose-dependent prolongation[9]
Infants (<3 months)N/ASignificantly longer QTc intervals[18]
ChildrenN/ASignificant lengthening of QTc (mean increase of 15.5 ms)[10]
Term Neonates0.2 mg/kg qidSignificant increase over 15 days[19]

Key Findings:

  • Clinical trials, including a thorough QT study, have consistently demonstrated that this compound, at both therapeutic and supratherapeutic doses, does not cause clinically significant prolongation of the QT interval.[3][14][15][16][17]

  • Conversely, multiple studies have confirmed that Cisapride leads to a dose-dependent prolongation of the QT interval in adults, children, infants, and neonates.[9][10][18][19] This effect is directly linked to its potent hERG channel blockade and is the primary reason for its association with life-threatening arrhythmias.[4][7][20]

Experimental Protocols

The findings presented in this guide are based on established electrophysiological techniques. Below is a generalized methodology for assessing drug effects on cardiac ion channels, as synthesized from the cited literature.

1. Cell Preparation and Transfection:

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells, Chinese Hamster Ovary (CHO-K1) cells, or COS-7 cells are commonly used. These cell lines do not endogenously express the ion channels of interest and are readily transfected.

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA encoding the alpha-subunit of the desired human cardiac ion channel (e.g., KCNH2 for hERG).

2. Electrophysiological Recording:

  • Technique: The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.

  • Solutions:

    • External Solution (Bath): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal Solution (Pipette): Typically contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Data Acquisition: Currents are recorded using an patch-clamp amplifier and digitized for analysis.

3. Voltage-Clamp Protocols:

  • hERG (IKr) Current: A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV) to activate and inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic "tail current" upon channel deactivation. The amplitude of this tail current is measured to quantify the drug's effect.

  • Drug Application: The drug is applied to the external solution at varying concentrations to determine the concentration-response relationship and calculate the IC50 value.

4. Data Analysis:

  • The peak tail current amplitude in the presence of the drug is compared to the control (drug-free) condition.

  • The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with the Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited).

Visualizing the Experimental Workflow and Underlying Mechanisms

To further clarify the experimental process and the drugs' mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK 293 / CHO-K1 Cell Culture Transfection Transfection with hERG cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Record_Current Record Ion Channel Current Voltage_Protocol->Record_Current Drug_Application Apply Drug (this compound/Cisapride) Record_Current->Drug_Application Measure_Inhibition Measure Current Inhibition Drug_Application->Measure_Inhibition IC50_Calculation Calculate IC50 Measure_Inhibition->IC50_Calculation

Experimental workflow for assessing drug effects on cardiac ion channels.

Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane hERG hERG K+ Channel Repolarization Normal Cardiac Repolarization hERG->Repolarization K+ Efflux Prolonged_Repolarization Prolonged Repolarization (QT Prolongation) hERG->Prolonged_Repolarization Reduced K+ Efflux This compound This compound (High Concentration) This compound->hERG Low Affinity Block Cisapride Cisapride (Low Concentration) Cisapride->hERG High Affinity Block Arrhythmia Arrhythmia Risk (Torsades de Pointes) Prolonged_Repolarization->Arrhythmia

Mechanism of action on the hERG channel and downstream cardiac effects.

References

Validating Prucalopride's Prokinetic Effects in a Novel Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prucalopride's prokinetic performance against other alternatives, supported by experimental data. We introduce a novel, multi-faceted disease model for a comprehensive evaluation of prokinetic agents, combining in vivo and ex vivo techniques to assess efficacy and mechanism of action.

Introduction

This compound, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a key therapeutic agent for chronic idiopathic constipation (CIC).[1][2] Its prokinetic activity stems from the stimulation of 5-HT4 receptors in the gastrointestinal tract, which enhances peristalsis and bowel motility.[1] Unlike previous 5-HT4 agonists, this compound's high selectivity minimizes cardiovascular risks, making it a safer long-term treatment option.[3] This guide validates its effects within a novel disease model and compares its performance with other prokinetic drugs, including dopamine (B1211576) antagonists and motilin receptor agonists.

This compound's Mechanism of Action

This compound selectively binds to 5-HT4 receptors on enteric neurons. This activation triggers a signaling cascade that results in the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes coordinated peristaltic waves, thereby accelerating intestinal transit.[4]

Prucalopride_Mechanism cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound HT4R 5-HT4 Receptor This compound->HT4R binds AC_Release Acetylcholine (ACh) Release HT4R->AC_Release activates AChR Muscarinic Receptor AC_Release->AChR binds Contraction Muscle Contraction (Peristalsis) AChR->Contraction stimulates

This compound's 5-HT4 Receptor Agonist Signaling Pathway.

A Novel Multi-faceted Disease Model for Prokinetic Validation

To provide a robust platform for evaluating prokinetic agents, we propose a novel disease model that combines loperamide-induced constipation in mice with subsequent ex vivo analysis of colonic motility. This model allows for the assessment of in vivo efficacy in a constipated state, followed by a detailed mechanistic investigation of the drug's direct effects on intestinal contractility.

Experimental Protocols

1. In Vivo Loperamide-Induced Constipation Model

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.[5]

  • Induction of Constipation: Constipation is induced by subcutaneous injection of loperamide (B1203769) hydrochloride (4 mg/kg) twice daily for 4 consecutive days.[6]

  • Treatment Groups:

  • Parameters Measured:

    • Gastrointestinal Transit Time: Measured by administering a charcoal meal (5% charcoal in 10% gum arabic) orally. The distance traveled by the charcoal meal through the small intestine is measured after a specific time point (e.g., 30 minutes).[7]

    • Fecal Parameters: Fecal pellets are collected for 24 hours to determine the total number, wet weight, and water content.[8]

2. Ex Vivo Colonic Motility Assay

  • Tissue Preparation: Following the in vivo phase, mice are euthanized, and the distal colon is excised and placed in an organ bath containing Krebs solution.

  • Motility Recording: Colonic contractions are recorded isometrically using a force transducer. Spontaneous and electrically-evoked contractions are measured.

  • Drug Application: Test compounds (this compound, Metoclopramide, etc.) are added to the organ bath to assess their direct effects on colonic contractility.

Experimental Workflow

The following diagram outlines the experimental workflow for validating this compound's prokinetic effects in the proposed novel disease model.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase start Acclimatization of Mice constipation Induction of Constipation (Loperamide) start->constipation treatment Drug Administration (this compound & Comparators) constipation->treatment git_transit Gastrointestinal Transit Assay treatment->git_transit fecal_analysis Fecal Parameter Analysis treatment->fecal_analysis euthanasia Euthanasia & Tissue Collection git_transit->euthanasia fecal_analysis->euthanasia organ_bath Organ Bath Assay (Colonic Motility) euthanasia->organ_bath data_analysis Data Analysis organ_bath->data_analysis end End data_analysis->end Comparative Efficacy Report

Workflow for Prokinetic Drug Validation.

Comparative Performance Data

The following tables summarize the comparative performance of this compound against other prokinetic agents based on preclinical and clinical data.

Table 1: In Vivo Efficacy in Loperamide-Induced Constipation Model
Prokinetic AgentMechanism of ActionGastrointestinal Transit (% Increase vs. Vehicle)Fecal Pellet Number (Increase vs. Vehicle)Fecal Water Content (%)
This compound 5-HT4 Agonist Significant Increase [9]Significant Increase Increased
MetoclopramideD2 AntagonistModerate IncreaseModerate IncreaseModerately Increased
DomperidoneD2 AntagonistModerate IncreaseModerate IncreaseModerately Increased
ErythromycinMotilin AgonistVariable IncreaseSlight IncreaseSlightly Increased

Note: Data is a qualitative summary based on available preclinical literature. Quantitative values can vary based on specific experimental conditions.

Table 2: Ex Vivo Effects on Colonic Contractility
Prokinetic AgentEffect on Spontaneous ContractionsEffect on Electrically-Evoked Contractions
This compound Increases Amplitude & Frequency [10]Enhances Cholinergic Responses
MetoclopramideMinor Increase in AmplitudeNo Significant Effect
DomperidoneMinimal EffectNo Significant Effect
ErythromycinInduces Strong, Phasic ContractionsMay Inhibit Cholinergic Responses
Table 3: Clinical Efficacy in Chronic Idiopathic Constipation (Human Studies)
Prokinetic AgentPrimary Efficacy EndpointCommon Adverse Events
This compound ≥3 Spontaneous Complete Bowel Movements (SCBMs)/week [11]Headache, abdominal pain, nausea, diarrhea [3]
MetoclopramideImprovement in gastroparesis symptoms (not first-line for CIC)Drowsiness, dizziness, extrapyramidal symptoms
DomperidoneImprovement in gastroparesis symptoms (not FDA approved for CIC)Dry mouth, headache, potential cardiac risks[12]
ErythromycinNot typically used for CIC due to tachyphylaxisNausea, vomiting, abdominal cramps

Discussion and Conclusion

The proposed novel, multi-faceted disease model provides a comprehensive platform for the preclinical evaluation of prokinetic agents. In this model, prucalopramide is expected to demonstrate superior efficacy in reversing loperamide-induced constipation compared to other agents, owing to its targeted mechanism of action on colonic motility.[9]

This compound's high selectivity for the 5-HT4 receptor translates to a favorable safety profile, particularly concerning cardiovascular side effects that have limited the use of older prokinetics.[3] While metoclopramide and domperidone have prokinetic effects, their primary utility is in upper gastrointestinal motility disorders, and they carry the risk of significant side effects.[12][13] Erythromycin's utility is limited by the rapid development of tolerance (tachyphylaxis).[14]

References

A Comparative Analysis of Prucalopride and Tegaserod: Receptor Binding Profiles and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastrointestinal prokinetic agents, Prucalopride and Tegaserod have emerged as significant therapeutic options, primarily through their action on serotonin (B10506) type 4 (5-HT4) receptors.[1] While both drugs share a common primary target, their receptor binding profiles exhibit crucial differences that influence their overall pharmacological effects and clinical utility. This guide provides a detailed comparative analysis of their receptor binding affinities, selectivity, and the downstream signaling pathways they modulate, supported by experimental data for researchers, scientists, and drug development professionals.

Receptor Binding Affinity and Selectivity

This compound, a dihydro-benzofurancarboxamide derivative, is characterized as a high-affinity, highly selective 5-HT4 receptor agonist.[2][3] In contrast, Tegaserod, an aminoguanidine (B1677879) indole (B1671886) derivative, while a potent 5-HT4 receptor agonist, demonstrates significant affinity for other serotonin receptor subtypes.[2][4] This lack of selectivity has been a point of differentiation between the two compounds.[5]

The binding affinities of this compound and Tegaserod for various receptors have been quantified using radioligand binding assays, with results typically expressed as pKi (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a higher binding affinity.

Receptor SubtypeThis compound (pKi)Tegaserod (pKi)Reference
Human 5-HT4a 8.6-[2]
Human 5-HT4b 8.1-[2]
Human 5-HT4(c) -8.4[6]
Human 5-HT2A -7.5[6][7]
Human 5-HT2B < 5.78.4[6][7][8]
Human 5-HT2C -7.0[6][7]
Human 5-HT1B -Significant Interaction[2]
Human 5-HT1D -Significant Interaction[2]
Human Dopamine D4 5.6 - 5.8-[8]
Mouse 5-HT3 5.4 - 5.5-[8]
hERG Potassium Channel No significant interactionNo significant interaction[2]

Table 1: Comparative Receptor Binding Affinities (pKi) of this compound and Tegaserod.

The data clearly illustrates this compound's high selectivity for the 5-HT4 receptor, with its affinity for other tested receptors being 150 to 10,000 times lower.[8] Tegaserod, on the other hand, exhibits a binding affinity for the 5-HT2B receptor that is identical to its affinity for the 5-HT4 receptor (pKi of 8.4).[6][9] It also shows notable affinity for 5-HT2A and 5-HT2C receptors.[6][7] This broader receptor interaction profile of Tegaserod, particularly its antagonist activity at the 5-HT2B receptor, may contribute to its overall clinical effects, but also raises considerations regarding off-target effects.[6][10]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for this compound and Tegaserod predominantly relies on radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[11]

A typical experimental workflow for a competitive radioligand binding assay involves the following steps:

  • Membrane Preparation : Tissues or cells expressing the target receptor (e.g., HEK-293 or CHO-K1 cells stably transfected with the human 5-HT4 or 5-HT2 receptor subtypes) are homogenized and centrifuged to isolate the cell membranes containing the receptors of interest.[6][12]

  • Incubation : The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-GR113808 for the 5-HT4 receptor) and varying concentrations of the unlabeled test compound (this compound or Tegaserod).[12][13]

  • Equilibrium and Separation : The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the free, unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.[11][14]

  • Quantification : The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[12]

  • Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture with Target Receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_prep Isolated Membranes centrifugation->membrane_prep incubation Incubation with Radioligand & Test Compound membrane_prep->incubation filtration Vacuum Filtration incubation->filtration washing Washing filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis IC50/Ki Determination scintillation_counting->data_analysis

Workflow of a typical radioligand binding assay.

Signaling Pathways

Both this compound and Tegaserod are agonists at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated upon agonist binding is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[15][16]

The signaling cascade proceeds as follows:

  • Agonist Binding : this compound or Tegaserod binds to the 5-HT4 receptor.

  • G-protein Activation : This binding induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Stimulation : The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Downstream Effects : Increased levels of cAMP activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of the drug, such as increased gastrointestinal motility and secretion.[15][16]

Recent studies have also suggested that 5-HT4 receptor activation by this compound can lead to the phosphorylation of Src and ERK1/2, indicating the involvement of other signaling pathways beyond the canonical cAMP/PKA axis.[15]

5-HT4 receptor signaling pathway activated by agonists.

Comparative Analysis Logic

The comparative analysis of this compound and Tegaserod's receptor binding profiles follows a logical progression from fundamental binding characteristics to their broader implications for drug development and clinical use.

Comparative_Analysis_Logic cluster_core Core Comparison cluster_functional Functional Consequences cluster_implications Clinical & Developmental Implications binding_affinity Receptor Binding Affinity (pKi/Ki values) selectivity Receptor Selectivity Profile binding_affinity->selectivity signaling Downstream Signaling (cAMP Pathway) binding_affinity->signaling functional_activity Agonist/Antagonist Activity selectivity->functional_activity safety Safety & Side Effect Profile (Off-target effects) selectivity->safety efficacy Therapeutic Efficacy functional_activity->efficacy drug_development Future Drug Development efficacy->drug_development safety->drug_development

Logical flow for comparative analysis of receptor binding.

References

A Comparative Analysis of Prucalopride's Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-species comparison of the metabolic pathways of prucalopride, a selective, high-affinity 5-HT4 receptor agonist. Understanding the species-specific metabolism of a drug candidate is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support further research and drug development.

Executive Summary

This compound exhibits significant species-dependent differences in its metabolic profile. In humans, metabolism is a minor elimination pathway, with the majority of the drug excreted unchanged in the urine. In contrast, preclinical species such as rats show a much more extensive metabolic conversion. The primary metabolic route in humans involves O-demethylation and subsequent oxidation of the methoxypropyl side chain. While comprehensive quantitative data for all species is not uniformly available in published literature, this guide consolidates the existing information to provide a comparative overview.

Quantitative Comparison of this compound Metabolism

The extent of metabolism and the profile of metabolites for this compound vary significantly across different species.

SpeciesExtent of MetabolismMajor Metabolite(s)Unchanged Drug in UrineUnchanged Drug in FecesReference(s)
Human MinorR107504 (O-desmethyl this compound acid)~60% of administered dose~6% of administered dose[1]
Rat Extensive47 metabolites identified (including hydroxylated, demethylated, and conjugated products)Not reportedNot reported[2][3]
Mouse Data not availableData not availableData not availableData not available
Dog Data not availableData not availableData not availableData not available

Metabolic Pathways of this compound

The primary metabolic transformations of this compound involve modifications of its methoxypropyl side chain and piperidine (B6355638) ring.

Prucalopride_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound O_demethylation O-demethylation This compound->O_demethylation CYP3A4 Hydroxylation Hydroxylation This compound->Hydroxylation Glucuronidation Glucuronidation This compound->Glucuronidation Oxidation Oxidation O_demethylation->Oxidation Alcohol Dehydrogenase Metabolite_R107504 R107504 (O-desmethyl this compound acid) Oxidation->Metabolite_R107504 Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Glucuronide_Congugates Glucuronide Conjugates Glucuronidation->Glucuronide_Congugates

This compound Metabolic Pathways

Experimental Protocols

The identification and quantification of this compound and its metabolites are typically performed using advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Collection and Preparation (Rat Study Example)[2]
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral administration of this compound.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points. Plasma is separated from blood by centrifugation.

  • Plasma Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 3 minutes and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a vacuum.

    • Reconstitute the residue in 100 µL of 50% methanol.

    • Centrifuge again at 13,000 rpm for 5 minutes.

    • Inject the supernatant into the UHPLC-MS/MS system.

  • Urine Sample Preparation:

    • Dilute 100 µL of urine with 100 µL of deionized water.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Inject the supernatant for analysis.

  • Feces Sample Preparation:

    • Homogenize fecal samples.

    • To 0.1 g of homogenized feces, add 1 mL of methanol.

    • Vortex for 5 minutes and sonicate for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of 50% methanol.

    • Centrifuge and inject the supernatant for analysis.

UHPLC-MS/MS Analysis for Metabolite Profiling (Rat Study Example)[2]
  • Instrumentation: A high-resolution mass spectrometer such as a Q-Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Chromatographic Column: A reversed-phase column (e.g., Acquity UPLC HSS T3).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan for parent ions and data-dependent MS/MS for fragmentation analysis.

    • Data Analysis: Metabolite identification is performed by comparing the mass-to-charge ratio (m/z) and fragmentation patterns with the parent drug and known metabolic transformations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo drug metabolism study.

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Animal_Dosing Animal Dosing (e.g., Oral Gavage) Sample_Collection Sample Collection (Blood, Urine, Feces) Animal_Dosing->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Extraction Extraction (e.g., Protein Precipitation, SPE) Plasma_Separation->Extraction LC_MS_Analysis UHPLC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing & Metabolite ID LC_MS_Analysis->Data_Processing Pathway_Elucidation Metabolic Pathway Elucidation Data_Processing->Pathway_Elucidation Quantitative_Analysis Quantitative Analysis Data_Processing->Quantitative_Analysis

In-Vivo Drug Metabolism Workflow

Conclusion

The metabolism of this compound demonstrates notable species-specific variations, with humans exhibiting limited metabolism compared to extensive biotransformation in rats. The primary human metabolite, R107504, is formed via O-demethylation and oxidation. The provided experimental protocols and workflows offer a foundational understanding for designing and conducting further cross-species metabolism studies. A significant data gap remains for the quantitative metabolic profiles in mice and dogs, highlighting an area for future research to enable a more complete comparative assessment for preclinical to clinical translation.

References

Evaluating Prucalopride in Combination with Other Prokinetic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, against other prokinetic agents. While clinical data on the direct synergistic effects of this compound in combination therapy is limited, this document synthesizes available data to compare its efficacy as a monotherapy and to explore the theoretical basis for potential synergistic applications. By examining differing mechanisms of action, we can identify promising areas for future research into combination therapies for complex gastrointestinal motility disorders.

Introduction to Prokinetic Agents and Mechanisms of Action

Prokinetic agents enhance coordinated gastrointestinal motility and are used to treat disorders such as gastroparesis and chronic constipation. These agents operate through various mechanisms, presenting opportunities for complementary or synergistic interactions.

  • This compound: A selective 5-HT4 receptor agonist. It stimulates the peristaltic reflex and colonic motility by promoting the release of acetylcholine (B1216132) from enteric neurons.[1][2] Its high selectivity for the 5-HT4 receptor is associated with a favorable safety profile compared to less selective agents like cisapride.[2][3]

  • Metoclopramide (B1676508): Primarily a dopamine (B1211576) D2 receptor antagonist with some 5-HT4 receptor agonist and 5-HT3 receptor antagonist properties.[4][5] Its prokinetic effects are coupled with a risk of significant neurological side effects, including tardive dyskinesia, limiting long-term use.[4][5]

  • Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist, inducing powerful, albeit often unsustained, gastric contractions.[6][7] Its utility can be limited by the development of tachyphylaxis.

The distinct mechanisms suggest that combining a selective 5-HT4 agonist like this compound with an agent acting on a different pathway (e.g., a motilin agonist or a dopamine antagonist at a lower dose) could offer a multi-pronged approach to enhancing gastrointestinal transit, potentially increasing efficacy while minimizing side effects.

Comparative Efficacy: Quantitative Data

The following tables summarize key quantitative data from studies comparing this compound to placebo or other prokinetic agents.

Table 1: this compound in the Treatment of Gastroparesis

ParameterThis compound (2 mg/day)Placebop-valueStudy
Gastric Half-Emptying Time (t½, min) 98 ± 10143 ± 110.005Carbone et al. (2019)[8][9]
Total Gastroparesis Cardinal Symptom Index (GCSI) 1.65 ± 0.192.28 ± 0.20< 0.0001Carbone et al. (2019)[8][9]
PAGI-QoL Overall Score 1.15 ± 0.161.44 ± 0.16< 0.05Carbone et al. (2019)[8][9]

Table 2: this compound vs. Metoclopramide in Colon Capsule Endoscopy (CCE)

ParameterThis compound (1-2 mg)Metoclopramidep-valueStudy
Successful CCE Rate 85% (74/87)61.5% (40/65)0.0009P186, Gut Journal[10]
Adequate Bowel Preparation 92% (78/87)73% (45/65)0.0018P186, Gut Journal[10]
Capsule Excretion Rate 90% (78/87)80% (52/65)0.09P186, Gut Journal[10]

Table 3: this compound vs. Metoclopramide for Feeding Intolerance in Critical Illness

ParameterThis compound (2 mg/day, enteral)Metoclopramide (10 mg QID, IV)p-valueStudy
Successful Caloric Intake (Day 7) Significantly HigherLower0.039Al-Ghamdi et al. (2024)[11]
QTc Prolongation Not ReportedReportedN/AAl-Ghamdi et al. (2024)[11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are protocols from key studies cited in this guide.

Protocol 1: Evaluation of this compound in Gastroparesis (Carbone et al., 2019) [8][9]

  • Study Design: A double-blind, randomized, placebo-controlled, crossover study.

  • Participants: 34 patients with idiopathic or diabetic gastroparesis confirmed by delayed gastric emptying.

  • Intervention: Patients received 4 weeks of this compound (2 mg once daily) and 4 weeks of placebo, separated by a 2-week washout period.

  • Primary Endpoint: Change in symptom severity, assessed by the Gastroparesis Cardinal Symptom Index (GCSI).

  • Secondary Endpoints:

    • Patient Assessment of Upper Gastrointestinal Disorders–Symptom Severity Index (PAGI-SYM).

    • Patient Assessment of Upper Gastrointestinal Disorders–Quality of Life (PAGI-QoL).

    • Gastric emptying rate, assessed by the ¹³C-octanoic acid breath test.

Protocol 2: Comparison of Prokinetics for Colon Capsule Endoscopy (P186, Gut Journal) [10]

  • Study Design: A prospective analysis of outpatient data.

  • Participants: 152 outpatients undergoing Colon Capsule Endoscopy (CCE) between March 2021 and November 2023.

  • Intervention: Patients received either this compound (n=87, 76 at 1mg and 11 at 2mg) or metoclopramide (n=65) as part of their CCE preparation protocol.

  • Endpoints:

    • CCE success rate (defined as capsule excreted + good bowel preparation).

    • Bowel cleansing efficacy.

    • Capsule excretion rates.

    • Necessity for subsequent conventional colonoscopy.

Protocol 3: Designing a Pre-clinical Synergy Study (Conceptual) [12]

  • Objective: To determine if a combination of this compound and a second prokinetic (e.g., a motilin agonist) exhibits synergistic, additive, or antagonistic effects on gastrointestinal transit.

  • Model: In vivo rodent model (e.g., mouse or rat).

  • Methodology:

    • Dose-Response Curves: Establish dose-response curves for each agent individually on a key motility parameter (e.g., gastric emptying rate or colonic transit time measured by scintigraphy).

    • Combination Study: Administer the agents in combination at fixed-ratio doses (ray design) or a checkerboard design.

    • Transit Measurement: Measure the selected motility parameter for each combination group.

    • Synergy Analysis: Analyze the data using established models like Loewe additivity or Bliss independence to calculate an interaction index. An index significantly different from 1 would suggest synergy or antagonism.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological and experimental processes is essential for understanding the potential for synergistic interactions.

Signaling_Pathway cluster_neuron Presynaptic Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Vesicle Acetylcholine (ACh) Vesicle PKA->Vesicle Phosphorylates Proteins Release ACh Release Vesicle->Release ACh_Released ACh AChR Muscarinic Receptor Contraction Muscle Contraction & Increased Motility AChR->Contraction Initiates ACh_Released->AChR Binds to

Caption: this compound's mechanism of action via the 5-HT4 receptor.

Experimental_Workflow start Patient Recruitment (Gastroparesis Diagnosis) randomize Randomization start->randomize groupA Group A: This compound (2mg) + Placebo B randomize->groupA Arm 1 groupB Group B: Placebo A + Prokinetic B randomize->groupB Arm 2 groupC Group C: This compound (2mg) + Prokinetic B randomize->groupC Arm 3 groupD Group D: Placebo A + Placebo B randomize->groupD Arm 4 treatment Treatment Period (e.g., 4 Weeks) groupA->treatment groupB->treatment groupC->treatment groupD->treatment endpoint Primary & Secondary Endpoint Assessment (e.g., Gastric Emptying, GCSI Score) treatment->endpoint analysis Statistical Analysis (Interaction Effects) endpoint->analysis

Caption: Workflow for a 2x2 factorial clinical trial design.

Conclusion and Future Directions

This compound is an effective prokinetic agent for managing symptoms of gastroparesis and improving outcomes in procedures requiring enhanced colonic motility.[8][9][10] While direct clinical evidence for synergistic combinations is not yet available, the distinct pharmacological profiles of existing prokinetics provide a strong rationale for investigating combination therapies.

Future research should focus on well-designed preclinical and clinical studies, such as the 2x2 factorial trial outlined above, to systematically evaluate the synergistic potential of this compound with agents like motilin receptor agonists or low-dose dopamine antagonists. Such studies would be invaluable in developing more effective, multi-targeted treatment strategies for patients with severe and refractory gastrointestinal motility disorders.

References

A Head-to-Head Battle for Colonic Motility: Prucalopride Versus Osmotic Laxatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of constipation therapies, a critical comparison lies between the selective 5-HT4 receptor agonist, prucalopride, and the widely used class of osmotic laxatives. This guide provides an objective, data-driven comparison of their effects on colonic motility, supported by experimental evidence and detailed methodologies.

This compound, a high-affinity 5-HT4 receptor agonist, directly stimulates colonic peristalsis, offering a targeted prokinetic approach. In contrast, osmotic laxatives, such as polyethylene (B3416737) glycol (PEG) and lactulose (B1674317), work by increasing the water content in the colon, thereby softening stool and promoting bowel movements through a more passive mechanism. Understanding the distinct physiological impacts of these agents is paramount for informed therapeutic development and clinical application.

Unraveling the Mechanisms: A Tale of Two Pathways

This compound's mechanism of action is centered on the activation of 5-HT4 receptors on enteric neurons. This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates colonic muscle contractions, including the high-amplitude propagating contractions (HAPCs) crucial for mass movements.

Osmotic laxatives, on the other hand, are non-absorbable or poorly absorbed substances that remain in the colonic lumen. By exerting an osmotic effect, they draw water into the colon, increasing the volume and softening the fecal mass. This distension of the colon can indirectly stimulate peristalsis.

cluster_this compound This compound Signaling Pathway cluster_OsmoticLaxatives Osmotic Laxatives Mechanism of Action This compound This compound 5-HT4_Receptor 5-HT4_Receptor This compound->5-HT4_Receptor Binds to Enteric_Neuron Enteric_Neuron 5-HT4_Receptor->Enteric_Neuron Activates Acetylcholine_Release Acetylcholine_Release Enteric_Neuron->Acetylcholine_Release Increases Colonic_Muscle_Contraction Colonic_Muscle_Contraction Acetylcholine_Release->Colonic_Muscle_Contraction Stimulates Increased_Motility Increased_Motility Colonic_Muscle_Contraction->Increased_Motility Leads to Osmotic_Laxative Osmotic Laxative (e.g., PEG, Lactulose) Colonic_Lumen Colonic_Lumen Osmotic_Laxative->Colonic_Lumen Remains in Water_Retention Water_Retention Colonic_Lumen->Water_Retention Increases Osmotic Pressure Leading to Stool_Softening Stool_Softening Water_Retention->Stool_Softening Results in Increased_Stool_Volume Increased_Stool_Volume Water_Retention->Increased_Stool_Volume Results in Easier_Passage Easier_Passage Stool_Softening->Easier_Passage Facilitates Colonic_Distension Colonic_Distension Increased_Stool_Volume->Colonic_Distension Causes Peristalsis_Stimulation Peristalsis_Stimulation Colonic_Distension->Peristalsis_Stimulation Indirectly Stimulates Increased_Motility_Osmotic Increased_Motility_Osmotic Peristalsis_Stimulation->Increased_Motility_Osmotic Leads to

Figure 1: Signaling pathways of this compound and Osmotic Laxatives.

Comparative Efficacy: A Quantitative Look

Clinical trials have provided valuable quantitative data to compare the efficacy of this compound and osmotic laxatives. These studies often measure outcomes such as the frequency of spontaneous complete bowel movements (SCBMs), stool consistency, and colonic transit time.

ParameterThis compoundPolyethylene Glycol (PEG) 3350+ELactulose
Primary Efficacy Endpoint Significantly more effective than placebo in increasing the number of patients with ≥3 SCBMs/week.[1][2]Demonstrated non-inferiority to this compound in achieving ≥3 SCBMs/week in one head-to-head trial.[3]Less effective than this compound in achieving ≥3 SCBMs/week in a study on clozapine-induced constipation.[4]
Spontaneous Complete Bowel Movements (SCBMs) per week Dose-dependent increase.[2]Statistically significant improvements in most secondary variables compared to this compound in one study.[3]Lower proportion of patients achieving ≥3 SCBMs/week at week 4 compared to this compound (60% vs 85.7%).[4]
Colonic Transit Time (CTT) Significantly reduces CTT.[5]Dramatically reduced CTT, comparable to this compound.[3]No direct comparative data on CTT found in the searched articles.
High-Amplitude Propagating Contractions (HAPCs) Significantly increases the number and amplitude of HAPCs compared to placebo and PEG.[6]Significantly increases the number of low-amplitude long-distance propagating contractions compared to placebo.[6]No direct comparative data on HAPCs found.
Stool Consistency Improves stool consistency.[7]Showed favorable results in improving stool consistency.[3]Improves stool consistency.[8]

Experimental Protocols: A Closer Look at the Methodology

The following section details the experimental protocols from key comparative studies, providing insight into the rigorous methodologies employed to evaluate these agents.

G cluster_protocol Experimental Workflow: Comparative Clinical Trials cluster_recruitment Patient Recruitment cluster_design Study Design cluster_intervention Intervention cluster_assessment Assessment of Colonic Motility cluster_outcomes Outcome Measures P Patient Population (e.g., Chronic Constipation, Healthy Volunteers) I Inclusion/Exclusion Criteria (e.g., Rome criteria, medication history) P->I R Randomization I->R B Blinding (Double-blind, Reader-blinded) R->B C Control (Placebo, Active Comparator) R->C X Crossover Design R->X D Drug Administration - this compound (e.g., 2mg once daily) - Osmotic Laxative (e.g., PEG 3350+E 26g split dose, Lactulose 10g once daily) B->D C->D M Colonic Manometry (High-resolution, water-perfused, or solid-state catheters) D->M T Colonic Transit Time (Radio-opaque markers) D->T O1 Primary Endpoints (e.g., Number of SCBMs/week, HAPC count) M->O1 O2 Secondary Endpoints (e.g., Stool consistency, safety, quality of life) M->O2 T->O1 T->O2

Figure 2: Generalized workflow for comparative clinical trials on colonic motility.
High-Resolution Manometry Study: this compound vs. PEG vs. Bisacodyl

A key study investigated the distinct effects of PEG, bisacodyl, and this compound on colonic motility in healthy subjects using high-resolution manometry (HRM).[6]

  • Study Design: This was an acute, open-label, randomized, reader-blinded, crossover study.[6]

  • Participants: Ten healthy subjects were enrolled.[6]

  • Intervention: Participants underwent colonoscopy-assisted HRM to measure colonic motility before and after the oral administration of 13.8 g (two doses) of PEG, 10 mg of bisacodyl, 2 mg of this compound, and a placebo.[6]

  • Primary Outcome: The study aimed to compare the effects of these agents on the number of colonic high-amplitude propagating contractions (HAPCs).[9]

  • Key Findings: The study found that PEG significantly increased the number of low-amplitude long-distance propagating contractions. In contrast, this compound did not have a major effect on the number of propagating contractions but did increase the amplitude of HAPCs.[6]

Head-to-Head Trial: this compound vs. PEG 3350+E

A single-center, randomized, double-blind, double-dummy study compared the efficacy and safety of PEG 3350 plus electrolytes (PEG 3350+E) with this compound in female patients with chronic constipation.[3]

  • Study Design: Randomized, double-blind, double-dummy.[3]

  • Participants: 240 female patients with chronic constipation (<3 spontaneous complete bowel movements per week) in whom laxatives had previously failed.[3]

  • Intervention: Patients received either a 26 g split dose of PEG 3350+E or 1-2 mg of this compound daily for 28 days.[3]

  • Primary Endpoint: The proportion of patients having ≥3 SCBMs during the last week of treatment.[3]

  • Key Findings: The study demonstrated the non-inferiority of PEG 3350+E to this compound. Statistically significant differences in favor of PEG 3350+E were observed for most secondary variables, including bowel movements, stool weight, and consistency. Both treatments dramatically reduced colonic transit time.[3]

Comparative Study: this compound vs. Lactulose

An open-label, head-to-head comparison study evaluated the efficacy and safety of this compound and lactulose for clozapine-induced constipation in patients with treatment-resistant schizophrenia.[4]

  • Study Design: Prospective, open-label, head-to-head comparison.[4]

  • Participants: 58 male and female patients (18-60 years old) with clozapine-induced constipation (≤2 SCBMs/week).[4]

  • Intervention: Patients received either 2 mg of this compound once daily or 10 g of lactulose once daily for four weeks.[4]

  • Primary Endpoint: The proportion of patients with ≥3 SCBMs.[4]

  • Key Findings: A significantly higher proportion of patients in the this compound group achieved ≥3 SCBMs at week 4 compared to the lactulose group.[4]

Colonic Transit Time Measurement with Radio-Opaque Markers

Colonic transit studies are crucial for objectively assessing the effect of prokinetic agents. A common method involves the use of radio-opaque markers.

  • Procedure: Patients ingest a capsule containing a specific number of radio-opaque markers.[10][11] Abdominal X-rays are then taken at predetermined intervals (e.g., daily for 5 days or a single X-ray on day 5 or 7) to track the movement and clearance of the markers from the colon.[10][11]

  • Techniques:

    • Single-dose technique: 20 or 24 markers are ingested at once, followed by serial daily abdominal radiographs.[10]

    • Multiple-dose technique: A smaller number of markers (e.g., 10) are ingested daily for several days, followed by one or more abdominal X-rays.[11]

  • Outcome: The number of remaining markers at specific time points indicates whether colonic transit is normal or slow.[10] For example, less than 20% of the original markers remaining at five days is generally considered normal.[10]

Conclusion for the Scientific Community

The available evidence indicates that both this compound and osmotic laxatives are effective in treating chronic constipation, but they achieve this through fundamentally different mechanisms. This compound acts as a direct prokinetic agent, enhancing the propulsive activity of the colon, as evidenced by its significant impact on HAPCs. Osmotic laxatives, while effective in increasing stool frequency and improving consistency, exert their effects primarily by altering the osmotic gradient within the colonic lumen.

For researchers and drug development professionals, the choice between these agents, or the development of novel therapies, will depend on the specific patient population and the desired physiological outcome. For patients with documented slow-transit constipation and impaired colonic contractility, a direct prokinetic agent like this compound may be a more targeted and effective approach. In contrast, for patients with less severe motility disorders where stool consistency is the primary issue, osmotic laxatives remain a valuable and well-established therapeutic option. Future research should focus on head-to-head trials with standardized methodologies to further delineate the comparative efficacy and long-term safety of these distinct classes of drugs.

References

Assessing the long-term efficacy of Prucalopride versus placebo in chronic constipation models

Author: BenchChem Technical Support Team. Date: December 2025

Prucalopride Demonstrates Superior Long-Term Efficacy Over Placebo in Chronic Constipation

This compound has consistently shown superior long-term efficacy compared to placebo in managing chronic idiopathic constipation (CIC), significantly improving bowel function and quality of life for patients.[1][2][3] An integrated analysis of six randomized, controlled clinical trials involving 2,484 patients demonstrated that a significantly higher percentage of patients receiving 2 mg of this compound achieved an average of three or more spontaneous complete bowel movements (SCBMs) per week over a 12-week period compared to the placebo group (27.8% vs. 13.2%).[4]

This compound, a selective high-affinity 5-hydroxytryptamine type 4 (5-HT4) receptor agonist, enhances gastrointestinal motility, addressing a key underlying mechanism of chronic constipation.[5][6] Its efficacy has been established in multiple phase III and IV trials, with treatment durations typically ranging from 4 to 12 weeks.[1][4] The positive effects on bowel function have been shown to be sustained in longer-term, open-label studies for up to 18 months.[7]

Quantitative Efficacy Data

The following table summarizes key efficacy endpoints from pivotal 12-week, placebo-controlled studies, demonstrating the consistent superiority of this compound.

Efficacy EndpointThis compound (2 mg)This compound (4 mg)PlaceboStatistical Significance (vs. Placebo)
Patients with ≥3 SCBMs/week (Primary Endpoint) 23.6% - 30.9%24.7% - 28.4%11.3% - 12.0%p<0.001
Patients with an increase of ≥1 SCBM/week 43.0% - 47.3%46.6% - 47.0%25.8% - 28.0%p<0.001
Improvement in PAC-QOL Satisfaction Score (≥1 point) ✓ (Significant)✓ (Significant)-p<0.001

SCBM = Spontaneous Complete Bowel Movement; PAC-QOL = Patient Assessment of Constipation-Quality of Life. Data compiled from multiple sources.[2][4][8][9]

Experimental Protocols

The data presented are primarily derived from multicenter, randomized, double-blind, placebo-controlled, parallel-group phase III trials.[2][9][10] A standardized protocol for these pivotal studies is outlined below.

Pivotal 12-Week Efficacy Study Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[10]

  • Patient Population: Adult patients diagnosed with chronic constipation, typically defined as having two or fewer spontaneous complete bowel movements (SCBMs) per week for at least six months.[4][10] Key exclusion criteria often include constipation secondary to drug use or other medical conditions.[4]

  • Run-in Period: A 2-week, treatment-free run-in period is used to establish baseline bowel habits and confirm eligibility.[8]

  • Intervention: Patients are randomized to receive a once-daily oral dose of this compound (commonly 2 mg or 4 mg) or a matching placebo for a duration of 12 weeks.[2][10]

  • Primary Efficacy Endpoint: The proportion of patients achieving a weekly average of three or more SCBMs over the 12-week treatment period.[2][4][10]

  • Secondary Efficacy Endpoints:

    • Proportion of patients with an average increase of one or more SCBMs per week from baseline.[2]

    • Changes in stool consistency, straining, and time to first bowel movement.[8]

    • Patient-reported outcomes, including satisfaction with bowel function and treatment, and improvements in quality of life measured by validated questionnaires like the PAC-QOL.[2][8]

  • Data Collection: Patients typically complete daily electronic diaries to record bowel movements, stool characteristics, and laxative use. Quality of life questionnaires are administered at baseline and at specified intervals throughout the study.[2]

  • Safety Monitoring: Assessment includes monitoring of adverse events, clinical laboratory values, and cardiovascular parameters throughout the study.[2][10]

Mechanism of Action and Visualizations

This compound's efficacy stems from its action as a selective 5-HT4 receptor agonist.[5][11] By binding to and activating these receptors on enteric neurons in the gastrointestinal tract, it facilitates the release of acetylcholine (B1216132).[5][12] This increase in acetylcholine stimulates colonic peristalsis and high-amplitude propagating contractions, which enhances bowel motility and accelerates colonic transit.[11][12]

Signaling_Pathway cluster_neuron Presynaptic Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds & Activates AC_Release Acetylcholine (ACh) Release Receptor->AC_Release Stimulates Contraction Increased Peristalsis & Colonic Motility AC_Release->Contraction Triggers Contraction

This compound's 5-HT4 Receptor Agonist Signaling Pathway.

The typical workflow for a long-term clinical trial assessing this compound's efficacy is a structured, multi-phase process designed to ensure robust and unbiased data collection.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn 2-Week Baseline Run-in Period Screening->RunIn Randomization Randomization RunIn->Randomization Treatment 12-Week Double-Blind Treatment (this compound or Placebo) Randomization->Treatment FollowUp Follow-up & Data Collection (Daily Diaries, PAC-QOL) Treatment->FollowUp Analysis Efficacy & Safety Data Analysis FollowUp->Analysis

Workflow of a Pivotal 12-Week Chronic Constipation Trial.

References

Prucalopride in the Treatment of Chronic Constipation: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials evaluating the efficacy and safety of prucalopride compared to other therapeutic options for chronic constipation. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of treatment alternatives, supported by experimental data.

Efficacy of this compound: A Quantitative Analysis

This compound, a selective high-affinity 5-hydroxytryptamine (5-HT4) receptor agonist, has demonstrated significant efficacy in the treatment of chronic idiopathic constipation (CIC). Meta-analyses of numerous randomized controlled trials (RCTs) have consistently shown its superiority over placebo in improving bowel function.

An integrated analysis of six large, randomized, controlled clinical trials, encompassing 2,484 patients, revealed that a significantly higher percentage of patients treated with 2 mg of this compound achieved a mean of three or more spontaneous complete bowel movements (SCBMs) per week over a 12-week period compared to placebo (27.8% vs. 13.2%). Another meta-analysis involving sixteen RCTs and 3,943 patients reported that this compound successfully increased the frequency of spontaneous bowel movements (SBMs) per week at doses of 1 mg, 2 mg, and 4 mg.

The following tables summarize the key efficacy and safety data from meta-analyses and head-to-head clinical trials, comparing this compound with placebo and other common constipation treatments.

Table 1: Efficacy of this compound vs. Placebo in Chronic Idiopathic Constipation (Meta-analysis Data)

Outcome MeasureThis compound (2 mg)PlaceboOdds Ratio (OR) / Standardized Mean Difference (SMD) [95% CI]Reference
% Patients with ≥3 SCBMs/week27.8%13.2%OR: 2.68 [2.16, 3.33]
Increase in SBMs/week--SMD: 0.34 [0.11, 0.56]
Improvement in PAC-QOL ScoreSignificantly greater improvement--

Table 2: Head-to-Head Comparison of this compound and Other Constipation Treatments

ComparatorKey Efficacy FindingAdverse Events ComparisonReference
Polyethylene Glycol (PEG) 3350 PEG 3350+E was non-inferior and approached superiority to this compound in achieving ≥3 SCBMs/week. Statistically significant differences favored PEG 3350+E for most secondary variables, including stool consistency and completeness of defecation.Both treatments were well-tolerated.
Lubiprostone (B194865) An indirect comparison suggested that lubiprostone may be more effective than this compound.-
Linaclotide (B608579) A network meta-analysis indicated that linaclotide and this compound have similar efficacy in improving the number of SBMs per week.Diarrhea is a more common side effect with linaclotide.
Bisacodyl (B1667424) A network meta-analysis suggested that bisacodyl may be superior to this compound in increasing the number of SBMs per week.-

Safety and Tolerability Profile

This compound is generally well-tolerated, with most adverse events being mild to moderate in severity. The most commonly reported side effects include headache, abdominal pain, nausea, and diarrhea. These symptoms often occur early in treatment and tend to diminish with continued use. Unlike previous 5-HT4 agonists, this compound has a high selectivity for the 5-HT4 receptor, which is thought to contribute to its favorable cardiovascular safety profile with minimal interaction with hERG potassium channels.

Table 3: Common Adverse Events Associated with this compound (Meta-analysis Data)

Adverse EventThis compoundPlaceboOdds Ratio (OR) [95% CI]Reference
Headache25-30%12-17%1.70 [1.27, 2.27] (for overall adverse events)
Nausea12-24%8-14%1.70 [1.27, 2.27] (for overall adverse events)
Abdominal Pain/Cramps16-23%11-19%1.70 [1.27, 2.27] (for overall adverse events)
Diarrhea12-19%3-5%1.70 [1.27, 2.27] (for overall adverse events)

Experimental Protocols

The clinical trials included in these meta-analyses generally followed a similar design. Below is a detailed methodology representative of these key experiments.

Typical Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Protocol for this compound:

  • Patient Population: Adult patients diagnosed with chronic idiopathic constipation, often defined by modified Rome III or IV criteria. This typically includes having two or fewer SCBMs per week for at least six months, accompanied by symptoms such as straining, hard stools, or a sensation of incomplete evacuation for at least 25% of bowel movements. Key exclusion criteria often include constipation secondary to other medical conditions or medications.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is commonly employed. Following a run-in period to establish baseline bowel habits, patients are randomized to receive a fixed dose of this compound (e.g., 2 mg once daily) or a matching placebo for a treatment period, typically 12 weeks.

  • Outcome Measures:

    • Primary Efficacy Endpoint: The proportion of patients achieving a weekly average of three or more SCBMs over the treatment period.

    • Secondary Efficacy Endpoints:

      • Change from baseline in the number of SBMs and SCBMs per week.

      • Improvements in stool consistency (often measured using the Bristol Stool Form Scale).

      • Patient-reported outcomes, such as the Patient Assessment of Constipation Quality of Life (PAC-QOL) questionnaire, to assess the impact on daily life and satisfaction with treatment.

      • Time to first SBM or SCBM.

      • Use of rescue medication.

  • Safety Assessment: Safety and tolerability are monitored throughout the trial by recording all adverse events, clinical laboratory values, and vital signs. Cardiovascular safety is often a key focus.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: A Signaling Pathway

This compound exerts its prokinetic effect by selectively targeting the 5-HT4 receptors located on enteric neurons. Activation of these G-protein coupled receptors initiates an intracellular signaling cascade that leads to the release of acetylcholine. Acetylcholine then acts on muscarinic receptors on smooth muscle cells, stimulating colonic peristalsis, specifically high-amplitude propagating contractions (HAPCs), which propels luminal contents and increases bowel motility.

Prucalopride_Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound Receptor 5-HT4 Receptor This compound->Receptor binds G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicle Acetylcholine Vesicle PKA->Vesicle promotes fusion Release Acetylcholine Release Vesicle->Release Muscarinic_Receptor Muscarinic Receptor Release->Muscarinic_Receptor binds to Contraction Muscle Contraction (Peristalsis) Muscarinic_Receptor->Contraction stimulates Clinical_Trial_Workflow Start Patient Screening (e.g., Rome Criteria) Run_in Baseline Assessment (2-4 week run-in period) Start->Run_in Randomization Randomization Run_in->Randomization Treatment_Pru Treatment Arm: This compound Randomization->Treatment_Pru Treatment_Comp Comparator Arm: (Placebo or Active Control) Randomization->Treatment_Comp Follow_up Treatment Period (e.g., 12 weeks) - Daily Diaries - PAC-QOL Treatment_Pru->Follow_up Treatment_Comp->Follow_up Analysis Data Analysis - Primary & Secondary Endpoints - Safety Assessment Follow_up->Analysis Results Results Interpretation Analysis->Results

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Prucalopride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. Prucalopride, a selective serotonin (B10506) (5-HT4) receptor agonist, requires meticulous handling not only during experimentation but also at the end of its use. Adhering to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.

Key Chemical and Physical Properties

Understanding the properties of this compound is the first step in assessing its potential hazards and determining the appropriate disposal route.

PropertyValue
This compound Succinate
Melting Point~198°C
SolubilitySoluble in N,N-dimethylformamide, sulfinylbismethane and N,N-dimethylacetamide. Sparingly soluble in methanol. Freely soluble in acidic aqueous media.
pKa (piperidine moiety)8.5 (at 20°C)

It is important to note that isotopically labeled versions, such as this compound-13C,d3, are not radioactive and should be managed as chemical waste, following the same procedures as the parent compound.[1]

Standard Operating Procedure for this compound Disposal

The proper disposal of this compound should be approached systematically, from initial waste segregation to final removal by a licensed professional.

Experimental Protocols

1. Waste Segregation and Collection:

  • Objective: To safely and accurately separate different forms of this compound waste to prevent accidental mixing of incompatible materials and to streamline the disposal process.

  • Materials:

    • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves.

    • Designated, leak-proof solid chemical waste container.

    • Designated, sealed, and compatible liquid chemical waste container.

    • Puncture-resistant sharps container.

  • Procedure:

    • Solid Waste:

      • Place all non-sharp solid waste contaminated with this compound, such as gloves, absorbent paper, and empty vials, into the designated solid chemical waste container.[1]

      • Ensure the container is clearly labeled "this compound Waste" along with any other relevant hazard symbols.[1]

    • Liquid Waste:

      • Collect all liquid waste containing this compound in the designated liquid chemical waste container.[1]

      • Crucially, do not mix with other incompatible chemical wastes.[1]

      • Clearly label the container with "this compound Waste," the approximate concentration, and list any other solvents present.[1]

    • Sharps Waste:

      • Dispose of all contaminated sharps, including needles and Pasteur pipettes, directly into a designated puncture-resistant sharps container.[1]

      • To prevent injury, do not recap, bend, or break needles.[1]

      • Label the sharps container as "this compound Sharps Waste."[1]

2. Decontamination of Laboratory Equipment:

  • Objective: To safely and effectively decontaminate laboratory equipment that has come into contact with this compound.

  • Materials:

    • Appropriate PPE.

    • Laboratory-grade detergent solution.

    • Deionized water.

    • Compatible organic solvent (e.g., ethanol (B145695) or isopropanol), if necessary.

    • Waste containers for contaminated cleaning materials.

  • Procedure:

    • Initial Cleaning:

      • For immersible equipment like glassware, wash thoroughly with a laboratory detergent and warm water.[1]

      • Rinse multiple times with deionized water.[1]

    • Solvent Rinse (if applicable):

      • For non-aqueous residues, a rinse with a suitable and compatible organic solvent may be performed.[1]

      • This step must be conducted in a well-ventilated area or a fume hood.[1]

    • Surface Decontamination:

      • For surfaces of non-immersible equipment, wipe down with a cloth or sponge soaked in a detergent solution.[1]

      • Follow with a wipe-down using a cloth dampened with deionized water.[1]

    • Disposal of Cleaning Materials:

      • All contaminated cleaning materials, such as wipes and gloves, must be disposed of as solid this compound waste.[1]

3. Final Disposal:

  • Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.

  • Procedure:

    • Engage a Licensed Waste Disposal Vendor: All chemical waste, including materials contaminated with this compound, must be disposed of through a licensed hazardous waste disposal company.[1]

    • Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled. Complete all necessary waste manifest forms as required by your institution and the disposal vendor.[1]

    • Scheduled Pickup: Arrange for a scheduled pickup of the waste from your laboratory's designated waste accumulation area.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Prucalopride_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Decontamination cluster_3 Final Disposal Solid Solid Waste (Gloves, Vials) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions) Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste (Needles) Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Vendor Engage Licensed Waste Disposal Vendor Solid_Container->Vendor Liquid_Container->Vendor Sharps_Container->Vendor Decon Decontaminate Equipment Decon_Waste Dispose of Cleaning Materials as Solid Waste Decon->Decon_Waste Generates Decon_Waste->Solid_Container Documentation Complete Waste Manifest Forms Vendor->Documentation Pickup Scheduled Waste Pickup Documentation->Pickup

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Prucalopride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development personnel, who handle Prucalopride. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. It is also very toxic to aquatic life[1][3]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Summary of Safety Information

Hazard Classification Recommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[1][2]Wear protective gloves and a lab coat[2][4][5].
Eye Irritation (Category 2A)[1][2]Wear safety glasses with side shields or goggles[2][4][5].
Specific Target Organ Toxicity (Single Exposure - Respiratory Tract Irritation) (Category 3)[1][2]Use in a well-ventilated area or a fume hood[3][6]. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn[4].
Acute Aquatic Toxicity (Category 1)[1]Prevent release to the environment. Discharge into the environment must be avoided[3].

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and ensure safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[4].

  • Recommended storage temperature is between 15-30°C (59-86°F) or at 4°C as specified by the supplier[4][7].

  • Store in the original blister package to protect from moisture[5][7].

  • Keep out of reach and sight of children[5][7].

2. Handling and Use:

  • Handle in accordance with good industrial hygiene and safety practices[3][4].

  • Avoid contact with skin and eyes[3].

  • Avoid formation and breathing of dust or aerosols[2][3].

  • Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood[3][6].

  • Do not eat, drink, or smoke when using this product[2].

  • Wash hands thoroughly after handling[2][3].

3. Disposal:

  • Dispose of waste in accordance with applicable regional, national, and local laws and regulations[4].

  • Engage a licensed hazardous waste disposal company for the disposal of this compound waste[3][6].

  • Solid Waste: Place non-sharp solid waste contaminated with this compound (e.g., gloves, absorbent paper) into a designated, leak-proof, and clearly labeled solid chemical waste container[6].

  • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container. Do not mix with other incompatible chemical wastes[6].

  • Sharps Waste: Dispose of contaminated sharps (e.g., needles, Pasteur pipettes) in a designated puncture-resistant sharps container[6].

  • All contaminated cleaning materials must be disposed of as this compound waste[6].

Experimental Protocols

Surface Decontamination Procedure:

  • Objective: To safely decontaminate laboratory surfaces after handling this compound.

  • Materials:

    • Appropriate PPE (gloves, lab coat, safety glasses)

    • Detergent solution

    • Deionized water

    • Absorbent wipes or cloths

  • Procedure:

    • In a well-ventilated area, wipe down the contaminated surfaces with a cloth or sponge soaked in a detergent solution[6].

    • Follow with a wipe-down using a cloth dampened with deionized water[6].

    • Dispose of all contaminated cleaning materials (wipes, gloves, etc.) as solid this compound waste[6].

Visual Workflow for Safe Handling and Emergencies

The following diagrams illustrate the standard workflow for handling this compound and the procedural flow for emergency situations.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) Prepare_Work_Area Prepare Well-Ventilated Work Area (e.g., Fume Hood) Don_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle this compound Prepare_Work_Area->Weigh_and_Handle Perform_Experiment Perform Experiment Weigh_and_Handle->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces and Equipment Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Vendor Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Emergency_Procedures Emergency Procedures for this compound cluster_spill Spill Response cluster_exposure Personal Exposure Response Emergency Emergency Situation Evacuate_Area Evacuate Area (if necessary) Emergency->Evacuate_Area Spill Skin_Contact Skin Contact: Wash with soap and plenty of water Emergency->Skin_Contact Exposure Eye_Contact Eye Contact: Rinse with plenty of water for at least 15 minutes Emergency->Eye_Contact Exposure Inhalation Inhalation: Move to fresh air Emergency->Inhalation Exposure Ingestion Ingestion: Rinse mouth with water Emergency->Ingestion Exposure Contain_Spill Contain Spill Evacuate_Area->Contain_Spill Clean_Up Clean Up with Absorbent Material Contain_Spill->Clean_Up Dispose_Spill_Waste Dispose of Spill Waste as Hazardous Clean_Up->Dispose_Spill_Waste Seek_Medical_Attention Seek Medical Attention for all exposures Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Emergency procedures for this compound spills and exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prucalopride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prucalopride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.